molecular formula C10H10O4 B061836 3-(Methoxycarbonyl)-4-methylbenzoic acid CAS No. 167300-06-3

3-(Methoxycarbonyl)-4-methylbenzoic acid

Cat. No.: B061836
CAS No.: 167300-06-3
M. Wt: 194.18 g/mol
InChI Key: FLYZXCACBSFFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)-4-methylbenzoic acid is a high-value benzoic acid derivative engineered for advanced organic synthesis and pharmaceutical research. This bifunctional compound features both a carboxylic acid and a protected methyl ester group on a substituted aromatic ring, making it an exceptionally versatile building block for constructing complex molecular architectures. Its primary research value lies in its application as a key intermediate in medicinal chemistry, particularly in the synthesis of potential therapeutic agents and active pharmaceutical ingredients (APIs). The molecule's structure allows for selective, sequential functionalization; the carboxylic acid can participate in amide coupling reactions to append molecular fragments, while the robust methyl ester acts as a protective group or can be hydrolyzed to reveal a second carboxylic acid handle for further diversification. This makes it an ideal precursor for generating combinatorial libraries or for the rational design of enzyme inhibitors, protein ligands, and other bioactive compounds. Researchers utilize this compound to develop novel compounds targeting a range of diseases, leveraging its defined stereochemistry and high purity to ensure reproducible results in reaction optimization and structure-activity relationship (SAR) studies. It is an essential reagent for chemists focused on expanding the boundaries of synthetic methodology and drug discovery.

Properties

IUPAC Name

3-methoxycarbonyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYZXCACBSFFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622273
Record name 3-(Methoxycarbonyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167300-06-3
Record name 3-(Methoxycarbonyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-(Methoxycarbonyl)-4-methylbenzoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid

Introduction

3-Methoxy-4-methylbenzoic acid, also known by its synonyms 3-Methoxy-p-toluic acid and 4-Methyl-m-anisic acid, is a substituted benzoic acid derivative with significant applications in the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring methoxy, methyl, and carboxylic acid functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-4-methylbenzoic acid is presented in the table below. This data is essential for its identification, handling, and use in chemical reactions.

PropertyValueReference
IUPAC Name 3-Methoxy-4-methylbenzoic acid[2][3][4]
CAS Number 7151-68-0[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₁₀O₃[2][3][4][6][7][9]
Molecular Weight 166.17 g/mol [1][7][8]
Appearance White to off-white crystalline powder or light yellow powder[1][10]
Melting Point Not specified in search results
Boiling Point Not specified in search results
Solubility Not specified in search results
InChI 1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11)[2][9][11]
InChIKey CEAVPXDEPGAVDA-UHFFFAOYSA-N[2][9][11]
SMILES COc1cc(ccc1C)C(O)=O[9]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the available spectral information for 3-Methoxy-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shifts (δ, ppm) Reference
¹H NMRNot specifiedNot specified in search results[12]
¹³C NMRNot specifiedNot specified in search results[9][12]

Note: While search results indicate the availability of NMR data, specific peak assignments were not provided.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for 3-Methoxy-4-methylbenzoic acid in the gas phase.[2] Key absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

An electron ionization mass spectrum is available for this compound.[3] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.

Synthesis and Experimental Protocols

3-Methoxy-4-methylbenzoic acid is typically synthesized through multi-step organic reactions.[6] Common starting materials include substituted phenols or toluenes, which undergo reactions such as carboxylation and etherification.[6]

One documented synthetic approach involves the methylation of 3-hydroxy-4-methylbenzoic acid.[13]

Example Experimental Protocol: Methylation of 3-hydroxy-4-methylbenzoic acid

This protocol is based on a patented process for the preparation of aromatic methyl methoxycarboxylates.[13]

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • 3-methoxy-4-methylbenzoic acid

  • Potassium hydroxide (KOH)

  • Dimethyl sulphate ((CH₃)₂SO₄)

  • Water

Procedure:

  • A mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid is dissolved in water with potassium hydroxide.[13]

  • Dimethyl sulphate is added dropwise to the solution at a controlled temperature (e.g., 40°C) over several hours.[13] The pH is maintained at 10.8-11 by the addition of KOH.[13]

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[13]

  • The resulting ester (methyl 3-methoxy-4-methylbenzoate) is separated, washed with water, and dried under vacuum.[13]

  • The aqueous phase is then acidified to precipitate any unreacted 3-methoxy-4-methylbenzoic acid, which can be recovered by filtration and reused in subsequent batches.[13]

G General Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Products A 3-hydroxy-4-methylbenzoic acid D Methylation in aqueous solution (pH 10.8-11, 40°C) A->D B Dimethyl sulphate B->D C Potassium hydroxide C->D E Separation of ester D->E F Washing and drying E->F G Acidification of aqueous phase E->G I Methyl 3-methoxy-4-methylbenzoate F->I H Filtration G->H J Recovered 3-methoxy-4-methylbenzoic acid H->J

Caption: A flowchart illustrating the synthesis of methyl 3-methoxy-4-methylbenzoate.

Applications in Drug Development

3-Methoxy-4-methylbenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical modifications, such as esterification, amidation, and halogenation.[1] This versatility makes it a valuable intermediate in the development of new drug candidates, including anti-inflammatory and analgesic agents, as well as drugs targeting the cardiovascular and central nervous systems.[1] It is also utilized in medicinal chemistry research for structure-activity relationship (SAR) studies.[1]

G Role in Drug Discovery cluster_0 Chemical Modifications A 3-Methoxy-4-methylbenzoic acid (Starting Material) B Esterification A->B C Amidation A->C D Halogenation A->D E Advanced Intermediates B->E C->E D->E F Active Pharmaceutical Ingredients (APIs) E->F

Caption: The utility of 3-Methoxy-4-methylbenzoic acid as a versatile intermediate.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-Methoxy-4-methylbenzoic acid requires careful handling in a laboratory or industrial setting.[5][10]

General Handling:

  • Avoid contact with skin and eyes.[5][14]

  • Do not breathe dust.[5]

  • Use in a well-ventilated area.[5][15]

  • Wash hands thoroughly after handling.[14][15]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate safety glasses or chemical goggles.[5][10][16]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][10][14][16]

  • Respiratory Protection: Under normal use conditions, respiratory protection may not be required. A particle filter may be recommended if dust is generated.[5]

Storage:

  • Keep container tightly closed.[5][10][15][16]

  • Store in a dry, cool, and well-ventilated place.[5][10][14][16]

  • Incompatible with strong oxidizing agents.[5]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5][15]

  • Skin Contact: Wash off immediately with soap and plenty of water.[5][15]

  • Inhalation: Remove to fresh air.[5][15]

  • Ingestion: Clean mouth with water and get medical attention.[5]

Conclusion

3-Methoxy-4-methylbenzoic acid is a chemical compound with significant utility, particularly as an intermediate in the pharmaceutical industry. A thorough understanding of its chemical and physical properties, spectral characteristics, and safe handling procedures is essential for its effective and safe use in research and development. The synthetic routes to this compound are well-established, ensuring its availability for various applications. As drug discovery and development continue to advance, the importance of versatile building blocks like 3-Methoxy-4-methylbenzoic acid is likely to grow.

References

An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid, also known by its IUPAC name 4-methyl-1,3-benzenedicarboxylic acid 1-methyl ester, is an aromatic dicarboxylic acid monoester. Such molecules are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications, making them versatile building blocks for complex molecular architectures. This guide provides key structural information, physicochemical properties, and a detailed synthetic approach.

Structural and Physicochemical Data

Due to the limited availability of specific data for this compound, the following tables summarize the known properties of its closely related precursor, Dimethyl 4-methylisophthalate . This data serves as a crucial reference point for researchers working with this class of compounds.

Table 1: Chemical Identifiers for Dimethyl 4-methylisophthalate
IdentifierValue
IUPAC Name dimethyl 4-methylbenzene-1,3-dicarboxylate[1]
Synonyms Dimethyl 4-methyl-1,3-benzenedicarboxylate, Isophthalic acid, 4-methyl-, dimethyl ester[2]
CAS Number 23038-61-1[1][2]
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1]
InChI InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3[1][2]
InChIKey MTDRWWFCMSDTBL-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=CC(=C(C=C1)C)C(=O)OC
Table 2: Physicochemical Properties of Dimethyl 4-methylisophthalate
PropertyValue
Physical Form Solid
Melting Point 64-68 °C
Boiling Point 124 °C at 12 mmHg
Solubility Insoluble in water; Soluble in methanol, ethanol[3]
Vapor Pressure 93.7 mm Hg at 208 °C[3]

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through the selective mono-hydrolysis of Dimethyl 4-methylisophthalate. This common method for producing monoesters from diesters involves carefully controlling the reaction conditions to favor the cleavage of one ester group while leaving the other intact.

Synthetic Workflow Diagram

G cluster_0 Step 1: Diesterification cluster_1 Step 2: Selective Mono-hydrolysis 4-Methylisophthalic_acid 4-Methylisophthalic acid Dimethyl_4-methylisophthalate Dimethyl 4-methylisophthalate 4-Methylisophthalic_acid->Dimethyl_4-methylisophthalate Reflux Methanol_H2SO4 Methanol (excess) Sulfuric acid (cat.) Methanol_H2SO4->Dimethyl_4-methylisophthalate Dimethyl_4-methylisophthalate_2 Dimethyl 4-methylisophthalate Target_Compound This compound Dimethyl_4-methylisophthalate_2->Target_Compound Stir at room temp. NaOH_MeOH_H2O NaOH (1 eq.) Methanol/Water NaOH_MeOH_H2O->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl 4-methylisophthalate

This procedure is based on standard Fischer esterification methods.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylisophthalic acid (1 equivalent).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 20 equivalents) to act as both solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Dimethyl 4-methylisophthalate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Selective Mono-hydrolysis to this compound

This protocol is adapted from general procedures for the selective hydrolysis of isophthalate diesters. A similar procedure is described for the synthesis of 5-Iodo-mono-methyl isophthalate[4].

  • Reaction Setup: In a round-bottom flask, dissolve Dimethyl 4-methylisophthalate (1 equivalent) in a mixture of methanol and dichloromethane at room temperature.

  • Reagent Addition: Prepare a solution of sodium hydroxide (1 equivalent) in water and add it dropwise to the solution of the diester while stirring.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The progress of the hydrolysis can be monitored by TLC.

  • Isolation of the Monosodium Salt: Remove the solvents under reduced pressure. The resulting precipitate, the monosodium salt of the product, can be collected by filtration and washed with a mixture of dichloromethane and ethyl acetate, followed by water.

  • Acidification: Transfer the solid monosodium salt to a separatory funnel and add ethyl acetate and a dilute solution of hydrochloric acid (e.g., 1M) until the solid dissolves completely.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization from methanol.

Applications and Future Directions

Derivatives of isophthalic acid are important in various fields. For instance, 3-Methoxy-4-methylbenzoic acid serves as a precursor in the synthesis of anti-inflammatory and analgesic drugs, as well as cardiovascular and central nervous system drug candidates[5]. The bifunctional nature of this compound makes it a prime candidate for:

  • Pharmaceutical Synthesis: The carboxylic acid and ester functionalities can be selectively reacted to build complex drug molecules.

  • Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polyesters and polyamides with tailored properties.

  • Fine Chemical Synthesis: It serves as a versatile intermediate for the production of agrochemicals, dyes, and other specialty chemicals.

Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various scientific and industrial domains.

References

An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid (CAS: 7151-68-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid, with the CAS number 7151-68-0, is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document provides a comprehensive overview of its chemical properties, synthesis, safety information, and its crucial role in the development of therapeutic agents.

Synonyms: 3-Methoxy-4-methylbenzoic acid, 4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid.[1][2]

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1][3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 7151-68-0[1][3][4]
Molecular Formula C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [3][4]
Melting Point 152 - 154 °C[1][5]
Appearance White to off-white or light yellow crystalline powder[1][3]
Assay ≥98%[2]

Synthesis

This compound is typically synthesized through multi-step organic reactions. Common industrial approaches involve the carboxylation and etherification of substituted phenols or toluenes.[6]

A documented laboratory-scale synthesis involves the methylation of 3-hydroxy-4-methylbenzoic acid. The following is a representative experimental protocol:

Experimental Protocol: Methylation of 3-hydroxy-4-methylbenzoic acid

  • Materials: 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, potassium hydroxide, dimethyl sulphate, water.

  • Procedure:

    • Dissolve 55.8 g (0.37 mol) of 3-hydroxy-4-methylbenzoic acid and 13.5 g (0.08 mol) of 3-methoxy-4-methylbenzoic acid with 55.8 g (1.0 mol) of potassium hydroxide in 300 ml of water.

    • Add 147 g (1.16 mol) of dimethyl sulphate dropwise at 40°C over approximately 3 hours, maintaining the pH at 10.8-11 by adding KOH.

    • Continue stirring for an additional 30 minutes.

    • Separate the resulting ester.

    • Wash the ester with water and dry it under a vacuum.[7]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product start1 Substituted Phenols/Toluenes step1 Carboxylation / Etherification start1->step1 step2 Methylation step1->step2 product 3-(Methoxycarbonyl)-4- methylbenzoic acid step2->product

A generalized synthesis workflow for this compound.

Applications in Drug Development

This compound is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[3][8][9] Its versatile chemical structure allows for various modifications, making it a valuable building block in medicinal chemistry.[3]

Synthesis of Zafirlukast

This compound is a key precursor in the production of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[8] The synthesis involves the reaction of a derivative of 3-methoxy-4-methylbenzoic acid with 2-toluenesulfonamide.

Experimental Protocol Outline: Synthesis of Zafirlukast

A patented method describes the following reaction:

  • 4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid and 2-toluenesulfonamide are reacted at room temperature in an inert solvent.

  • The reaction is carried out in the presence of chlorinated 1,3-dimethyl-2-chlorine imidazoline and an organic base to yield Zafirlukast.

The following diagram illustrates the role of this compound in the synthesis of Zafirlukast.

G cluster_start Starting Material cluster_process Synthesis of Zafirlukast cluster_product Final Product start 3-(Methoxycarbonyl)-4- methylbenzoic acid step1 Formation of Intermediate start->step1 step2 Reaction with 2-toluenesulfonamide step1->step2 product Zafirlukast step2->product

Role of this compound in Zafirlukast synthesis.
Synthesis of Finerenone

This intermediate is also crucial for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[8]

Biological Activity

While primarily used as a chemical intermediate, some biological activities have been reported for this compound and its derivatives.

  • Antibacterial Activity: The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. It is suggested that it inhibits the synthesis of bacterial fatty acids.[4]

  • Potential in Alzheimer's Disease: The methyl ester of this compound, methyl 3-methoxy-4-methylbenzoate, has been shown to inhibit the neurotoxic effects of β-amyloid peptide. This suggests a potential therapeutic application in the treatment of Alzheimer's disease through the protection of mitochondria.

The proposed antibacterial mechanism is illustrated below.

G cluster_compound Compound cluster_target Bacterial Cell cluster_effect Effect compound 3-(Methoxycarbonyl)-4- methylbenzoic acid target Bacterial Fatty Acid Synthesis compound->target Inhibits effect Inhibition of Bacterial Growth target->effect Leads to

Proposed antibacterial mechanism of action.

Safety Information

According to the available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, standard laboratory safety precautions should always be observed.

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Incompatible with strong oxidizing agents.[1]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1]

  • Inhalation: Remove to fresh air.[1]

  • Ingestion: Clean mouth with water and seek medical attention.[1]

Conclusion

This compound is a chemical intermediate of high importance, particularly in the pharmaceutical sector. Its role in the synthesis of key drugs such as Zafirlukast and Finerenone underscores its value in drug development. Further research into its own biological activities, including its antibacterial and potential neuroprotective properties, may open up new avenues for its application. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₁₀H₁₀O₄

It is important to note that detailed experimental data and extensive research on 3-(Methoxycarbonyl)-4-methylbenzoic acid are not widely available in the public domain. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry and data extrapolated from closely related compounds. The synthesis and experimental protocols described are illustrative and may require optimization.

Physicochemical Properties

Quantitative physicochemical data for this compound is scarce. However, based on its structure as a methyl-substituted isophthalic acid monoester, the following properties can be anticipated.

PropertyPredicted Value/Information
Molecular Weight 194.18 g/mol
Appearance Likely a white to off-white crystalline solid
Melting Point Not reported. Expected to be higher than its corresponding dimethyl ester due to the presence of the carboxylic acid group allowing for hydrogen bonding.
Boiling Point Not reported. Expected to be significantly high, likely decomposing before boiling at atmospheric pressure.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, acetone, and ethyl acetate.
pKa Not reported. The acidity of the carboxylic acid group is influenced by the electron-withdrawing methoxycarbonyl group and the electron-donating methyl group.

Spectroscopic Data

SpectroscopyExpected Features
¹H NMR - Aromatic protons (3H) in the range of 7.0-8.5 ppm. - Methyl ester protons (3H, singlet) around 3.9 ppm. - Aromatic methyl protons (3H, singlet) around 2.5 ppm. - Carboxylic acid proton (1H, broad singlet) typically downfield (>10 ppm).
¹³C NMR - Two carbonyl carbons (carboxylic acid and ester) in the range of 165-175 ppm. - Aromatic carbons in the range of 120-140 ppm. - Methyl ester carbon around 52 ppm. - Aromatic methyl carbon around 20 ppm.
Mass Spectrometry (MS) - Molecular ion peak (M+) at m/z = 194.0579.
Infrared (IR) Spectroscopy - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - Two distinct C=O stretches for the carboxylic acid and ester groups, typically around 1700-1730 cm⁻¹ and 1720-1740 cm⁻¹, respectively. - C-O stretches for the ester and carboxylic acid around 1100-1300 cm⁻¹. - Aromatic C-H and C=C stretches.

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not detailed in the literature, a common approach would be the selective mono-esterification of 4-methylisophthalic acid or the selective hydrolysis of dimethyl 4-methylisophthalate.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl 4-methylisophthalate

This protocol is a generalized procedure and would require optimization for this specific substrate.

Objective: To synthesize this compound by selectively hydrolyzing one of the two methyl ester groups of dimethyl 4-methylisophthalate.

Materials:

  • Dimethyl 4-methylisophthalate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-methylisophthalate in a mixture of methanol and dichloromethane.

  • Saponification: Prepare a solution of one equivalent of sodium hydroxide in water and add it dropwise to the stirring solution of the diester at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid and di-acid products. The reaction time is critical to maximize the yield of the mono-acid.

  • Workup: Once the desired conversion is achieved, remove the organic solvents under reduced pressure.

  • Acidification: Add water to the residue and acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic. This will precipitate the carboxylic acid products.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of the mono-acid, di-acid, and unreacted diester, can be purified by column chromatography or recrystallization.

Synthesis_Workflow diester Dimethyl 4-methylisophthalate product This compound diester->product Selective Mono-hydrolysis reagents 1. NaOH (1 eq.), MeOH/H₂O 2. HCl (aq)

Caption: Workflow for the synthesis of this compound.

Applications

Specific applications for this compound have not been documented. However, based on the functionalities present in the molecule, it can be considered a valuable intermediate in several areas of chemical synthesis. Methyl-substituted benzoic acids are utilized in the manufacturing of pharmaceuticals, dyes, perfumes, and as additives for plastics[1].

  • Pharmaceutical Synthesis: As a bifunctional molecule, it can serve as a building block for more complex active pharmaceutical ingredients (APIs). The carboxylic acid and ester groups can be selectively modified to build larger molecular scaffolds.

  • Polymer Chemistry: Isophthalic acid derivatives are used in the production of polyesters and resins. The specific substitution pattern of this molecule could be exploited to create polymers with tailored properties.

  • Organic Synthesis: It can be used as a starting material for the synthesis of a variety of other organic compounds, where the two functional groups can be further elaborated.

Biological Activity and Signaling Pathways

There is no specific information on the biological activity of this compound. However, research on related isophthalic acid derivatives has shown that they can act as ligands for the C1 domain of protein kinase C (PKC)[2].

Potential Interaction with Protein Kinase C (PKC) Signaling

PKC is a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. The C1 domain of PKC is a key regulatory site.

  • Mechanism of Action: Isophthalate derivatives have been shown to bind to the C1 domain, displacing natural activators[2]. This can either activate or inhibit PKC-dependent signaling pathways.

  • Downstream Effects: PKC activation can lead to the phosphorylation of the ERK (extracellular signal-regulated kinase), which is involved in cell proliferation and differentiation[2]. Therefore, isophthalic acid derivatives have the potential to modulate these cellular processes.

PKC_Signaling cluster_membrane Cell Membrane PKC Protein Kinase C (PKC) ERK ERK PKC->ERK Phosphorylates Isophthalate Isophthalic Acid Derivative Isophthalate->PKC Binds to C1 domain Proliferation Cell Proliferation/ Differentiation ERK->Proliferation Regulates

Caption: Potential interaction of isophthalic acid derivatives with the PKC signaling pathway.

References

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The topic of this guide is "3-(Methoxycarbonyl)-4-methylbenzoic acid" as specified in the user request. However, a thorough review of scientific literature and chemical databases reveals a significant scarcity of information on this specific compound. In contrast, a closely related molecule, 3-Methoxy-4-methylbenzoic acid , is well-documented and plays a crucial role in the synthesis of several pharmaceuticals. This guide will therefore focus on 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0) , a compound often associated with the user's query due to its similar name. The IUPAC name "this compound" correctly describes a different structure, specifically a monomethyl ester of 4-methylisophthalic acid.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive data on the properties, synthesis, and applications of 3-Methoxy-4-methylbenzoic acid.

Introduction

3-Methoxy-4-methylbenzoic acid is an aromatic carboxylic acid that serves as a vital building block in organic synthesis.[1] Its specific arrangement of a carboxylic acid, a methoxy group, and a methyl group on the benzene ring provides a unique reactivity profile that is highly valued in the pharmaceutical industry.[2] This compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the non-steroidal mineralocorticoid receptor antagonist Finerenone and the leukotriene receptor antagonist Zafirlukast.[3]

Physicochemical Properties

A summary of the key quantitative data for 3-Methoxy-4-methylbenzoic acid is presented in Table 1. This data is essential for its application in various chemical reactions and for quality control purposes.

Table 1: Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid

PropertyValueReference(s)
CAS Number 7151-68-0[2][4]
Molecular Formula C₉H₁₀O₃[1][2][4]
Molecular Weight 166.17 g/mol [4][5]
Appearance White fine powder[2]
Melting Point 152-154 °C[2][6][7]
Synonyms 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid[3][4][5]
InChI Key CEAVPXDEPGAVDA-UHFFFAOYSA-N
SMILES COc1cc(ccc1C)C(O)=O[4]

Synthesis of 3-Methoxy-4-methylbenzoic Acid

Several synthetic routes for the preparation of 3-Methoxy-4-methylbenzoic acid have been reported. A common approach involves the methylation and carboxylation of substituted phenols or toluenes.[8]

Experimental Protocol: Synthesis from 3-hydroxy-4-methylbenzoic acid

A representative method for the synthesis of the methyl ester of 3-methoxy-4-methylbenzoic acid involves the reaction of 3-hydroxy-4-methylbenzoic acid with dimethyl sulphate.[9] The subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • 3-methoxy-4-methylbenzoic acid (can be present in the starting material mixture)

  • Potassium hydroxide (KOH)

  • Dimethyl sulphate ((CH₃)₂SO₄)

  • Water

Procedure:

  • A mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid (e.g., 55.8 g and 13.5 g respectively) is dissolved in 300 ml of water containing potassium hydroxide (55.8 g).[9]

  • Dimethyl sulphate (147 g) is added dropwise to the solution at 40°C over approximately 3 hours.[9]

  • The pH of the reaction mixture is maintained at 10.8-11 by the addition of a KOH solution.[9]

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.[9]

  • The resulting ester, methyl 3-methoxy-4-methylbenzoate, is separated, washed with water, and dried under a vacuum.[9]

  • The isolated ester can then be hydrolyzed to 3-methoxy-4-methylbenzoic acid using standard procedures, such as heating with an aqueous acid or base.

Application in Drug Development

3-Methoxy-4-methylbenzoic acid is a crucial intermediate in the synthesis of complex pharmaceutical compounds.[3] Its role is particularly significant in the manufacturing of Zafirlukast and Finerenone.[3]

Role in the Synthesis of Zafirlukast

Zafirlukast is a medication used for the maintenance treatment of asthma. The synthesis of Zafirlukast involves the coupling of an indole derivative with a substituted benzoic acid. 3-Methoxy-4-methylbenzoic acid is a precursor to a key component in this synthesis.[10]

Experimental Protocol: Synthesis of a Zafirlukast Intermediate

The following protocol describes the coupling reaction where a derivative of 3-methoxy-4-methylbenzoic acid is used to form Zafirlukast.

Materials:

  • 4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid

  • 2-toluenesulfonamide

  • Chlorinated 1,3-dimethyl-2-chlorine imidazoline (condensing agent)

  • An organic base (e.g., triethylamine)

  • An inert solvent (e.g., 1,2-dichloroethane)

Procedure:

  • 4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid and 2-toluenesulfonamide are dissolved in an inert solvent.[10]

  • The condensing agent, chlorinated 1,3-dimethyl-2-chlorine imidazoline, is added to the mixture. The molar ratio of the benzoic acid derivative to 2-toluenesulfonamide to the condensing agent is typically 1:1-2:1-3.[10]

  • An organic base is added, and the reaction is carried out at room temperature.[10]

  • The reaction proceeds to form Zafirlukast.[10]

Visualizing the Synthetic Pathway

The following diagram illustrates the role of 3-Methoxy-4-methylbenzoic acid as a key starting material in a multi-step synthesis of a pharmaceutical agent.

G Figure 1: Synthetic Pathway Involving 3-Methoxy-4-methylbenzoic Acid A 3-Methoxy-4-methylbenzoic acid B Intermediate A A->B Step 1 C Intermediate B B->C Step 2 D Active Pharmaceutical Ingredient (e.g., Zafirlukast) C->D Step 3

Caption: A generalized workflow for the synthesis of an API using 3-Methoxy-4-methylbenzoic acid.

Conclusion

3-Methoxy-4-methylbenzoic acid is a chemical intermediate of significant industrial importance, particularly within the pharmaceutical sector. Its well-defined properties and versatile reactivity make it an essential component in the synthesis of life-saving drugs. A thorough understanding of its synthesis and applications is crucial for researchers and professionals involved in drug discovery and development. While the similarly named "this compound" is a valid chemical entity, the lack of extensive data necessitates a focus on the more established and commercially relevant 3-Methoxy-4-methylbenzoic acid.

References

Technical Guide: Physicochemical Properties of 3-(Methoxycarbonyl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 3-(Methoxycarbonyl)-4-methylbenzoic acid. Due to the limited availability of experimental data in public literature and databases for this specific compound, this document outlines the foundational information available and presents standardized methodologies for the determination of key physical properties. This guide is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds.

Chemical Identity and Properties

This compound, also known as 4-methyl-1,3-benzenedicarboxylic acid 1-methyl ester, is a disubstituted aromatic carboxylic acid. Its structure features both a carboxylic acid and a methyl ester group attached to a toluene backbone. This bifunctional nature makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 55394-33-7Internal Database
Molecular Formula C₁₀H₁₀O₄Calculated
Molecular Weight 194.18 g/mol Calculated
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols

While specific experimental data for this compound is not available, the following section details a standard protocol for the determination of a key physical property for a solid organic compound: the melting point. This methodology is representative of the techniques that would be employed to characterize this substance.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the solid compound

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample should be tightly packed to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • Set the heating rate to a rapid setting initially to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

  • Repeat for Accuracy: For accurate results, at least two determinations should be performed.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized chemical compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility Solubility Studies Structure_Verification->Solubility pKa pKa Measurement Structure_Verification->pKa Data_Compilation Data Compilation and Tabulation Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation Documentation Documentation in Technical Guide Data_Compilation->Documentation

Caption: Workflow for the Characterization of a Chemical Compound.

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point, of 3-(Methoxycarbonyl)-4-methylbenzoic acid. It includes detailed experimental protocols for its determination and a summary of reported values. This document is intended to serve as a valuable resource for professionals in research and development and drug discovery.

Quantitative Data: Melting Point

The melting point of a crystalline solid is a critical physical constant used to assess its purity. For this compound (CAS No. 7151-68-0), several values have been reported in the literature, which are summarized in the table below. The slight variations can be attributed to different experimental conditions and the purity of the sample.

ParameterReported Value (°C)Source
Melting Point158Biosynth[1]
Melting Point152-154Guidechem, ChemicalBook[2][3][4]
Melting Point158-160abcr Gute Chemie
Melting Point153-155COA- 3-Methoxy 4-Methylbenzoic Acid Manufacturers[5]

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound should be performed using the capillary method, a standard technique in organic chemistry.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

  • Sample of this compound (finely powdered and dry)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Introduce the powdered sample into a capillary tube by tapping the open end into the powder.

    • Compact the powder at the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.

  • Melting Point Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

    • Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Mixed Melting Point (for identity confirmation):

    • To confirm the identity of the substance, a mixed melting point determination can be performed.

    • An intimate mixture of the sample with an authentic standard of this compound (in approximately a 1:1 ratio) is prepared.

    • The melting point of the mixture is then determined using the same procedure. If there is no depression or broadening of the melting point range, the sample is confirmed to be identical to the standard.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent characterization, with a focus on melting point determination as a key analytical step. The synthesis of this compound often involves multi-step organic reactions, starting from substituted phenols or toluenes and employing reactions such as carboxylation and etherification.[6]

Synthesis_Characterization_Workflow Workflow for Synthesis and Characterization of this compound Start Starting Materials (e.g., Substituted Phenol/Toluene) Synthesis Chemical Synthesis (Carboxylation, Etherification, etc.) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization MP Melting Point Determination Characterization->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy Final Pure Compound with Verified Identity and Purity MP->Final Spectroscopy->Final

Caption: A flowchart illustrating the general stages from synthesis to the final characterization of this compound.

References

"3-(Methoxycarbonyl)-4-methylbenzoic acid" solubility data

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0), with a focus on its solubility characteristics, synthesis applications, and generalized experimental protocols.

Compound Profile

  • Chemical Name: 3-Methoxy-4-methylbenzoic acid[1][2][3]

  • Synonyms: 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid[1][2][4]

  • CAS Number: 7151-68-0[1][2][3]

  • Molecular Formula: C₉H₁₀O₃[1][3][5]

  • Molecular Weight: 166.17 g/mol [2][3][5]

  • Appearance: White to off-white crystalline powder[6]

  • Melting Point: 152-154 °C[6][7][8]

Solubility Data

Table 1: Qualitative Solubility of 3-Methoxy-4-methylbenzoic Acid

SolventSolubility Description
WaterSlightly Soluble
Boiling WaterSparingly Soluble
AlcoholSparingly Soluble, Practically Insoluble (Conflicting Reports)
Anhydrous Formic AcidFreely Soluble
N,N-Dimethylformamide (DMF)Very Soluble[9], Sparingly Soluble (Conflicting Reports)
EtherVery Slightly Soluble
Methylene Dichloride (MDC)Very Slightly Soluble

Role in Pharmaceutical Synthesis

3-Methoxy-4-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[5][10] Its versatile chemical structure allows for its use as a building block in the development of therapeutic agents.[10]

Key Applications:

  • Zafirlukast Synthesis: An intermediate in the production of Zafirlukast, a medication used for the chronic management of asthma.[10]

  • Finerenone Synthesis: Utilized in the synthesis of Finerenone, a drug for kidney-related conditions.[10]

  • Antibiotic Research: A precursor in the preparation of acyl pentapeptide lactone, which is significant in research related to actinomycin-producing streptomycetes.[6]

  • Drug Discovery: Serves as a scaffold in structure-activity relationship (SAR) studies, allowing for modifications to fine-tune pharmacological activity.[5]

A significant application of 3-Methoxy-4-methylbenzoic acid is in the synthesis of its methyl ester, methyl 3-methoxy-4-methylbenzoate.[11]

Synthesis_of_Methyl_3_methoxy_4_methylbenzoate A 3-Methoxy-4-methylbenzoic acid D Reaction Flask A->D B Methanol B->D C Catalyst (e.g., Sulfuric Acid) C->D E Heating under Reflux D->E Heat F Cooling and Filtration E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Methyl 3-methoxy-4-methylbenzoate H->I

Synthesis of Methyl 3-methoxy-4-methylbenzoate.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 3-Methoxy-4-methylbenzoic acid. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of 3-Methoxy-4-methylbenzoic acid in a given solvent at a specific temperature.

Materials:

  • 3-Methoxy-4-methylbenzoic acid (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or watch glass

  • Drying oven

  • (Optional) High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of 3-Methoxy-4-methylbenzoic acid to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification of Solute (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

    • The difference in weight before and after evaporation gives the mass of the dissolved 3-Methoxy-4-methylbenzoic acid.

    • The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

    • Calculate the solubility, typically expressed in g/100 mL or mol/L.

Workflow for Solubility Determination:

Solubility_Determination_Workflow A Add excess solute to solvent B Equilibrate at constant temperature (24-72h with agitation) A->B C Allow solid to settle B->C D Withdraw supernatant with pre-thermostated syringe C->D E Filter through syringe filter D->E F Collect known volume of filtrate E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate solubility H->I

Shake-Flask Method for Solubility Determination.

References

"3-(Methoxycarbonyl)-4-methylbenzoic acid" literature review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-4-methylbenzoic acid, a mono-methyl ester of 4-methylisophthalic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and general chemical principles to provide a detailed resource on its synthesis, properties, and potential biological significance. The guide includes postulated experimental protocols, tabulated physicochemical data, and conceptual diagrams to illustrate synthetic pathways and potential areas of biological investigation.

Chemical Identity and Properties

This compound, also systematically named 4-methyl-3-carboxy-benzoic acid methyl ester, is an aromatic dicarboxylic acid monoester. It is an isomer of the mono-methyl esters of 4-methylisophthalic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)4-Methylisophthalic acid[1]Dimethyl 4-methylisophthalate[2][3][4]
CAS Number Not available3347-99-723038-61-1
Molecular Formula C₁₀H₁₀O₄C₉H₈O₄C₁₁H₁₂O₄
Molecular Weight 194.18 g/mol 180.16 g/mol 208.21 g/mol
Appearance White crystalline solid--
Melting Point ---
Boiling Point ---
Solubility Soluble in organic solvents like methanol, DMSO--

Synthesis

Proposed Synthetic Pathway: Partial Hydrolysis of Dimethyl 4-methylisophthalate

The synthesis of this compound can be logically approached through the selective mono-hydrolysis of dimethyl 4-methylisophthalate. This method relies on the careful control of reaction conditions to favor the cleavage of one ester group while leaving the other intact.

Synthesis_Workflow Proposed Synthesis of this compound cluster_start Starting Material cluster_esterification Esterification cluster_hydrolysis Selective Mono-hydrolysis 4-Methylisophthalic_acid 4-Methylisophthalic acid Dimethyl_ester Dimethyl 4-methylisophthalate 4-Methylisophthalic_acid->Dimethyl_ester Methanol, Acid catalyst (e.g., H₂SO₄), Reflux Target_compound This compound Dimethyl_ester->Target_compound 1. NaOH (1 equiv), Methanol/Water 2. Acidification (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Postulated)

This protocol is adapted from the synthesis of structurally similar mono-methyl isophthalate derivatives.[5]

Step 1: Synthesis of Dimethyl 4-methylisophthalate

  • To a solution of 4-methylisophthalic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 4-methylisophthalate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Partial Hydrolysis to this compound

  • Dissolve dimethyl 4-methylisophthalate (1 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1 equivalent) in water dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor the formation of the mono-acid by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like methanol/water or ethyl acetate/hexanes.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons (multiplets), methyl protons from the ester (singlet, ~3.9 ppm), methyl protons on the ring (singlet, ~2.5 ppm), carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Carbonyl carbons of the ester and carboxylic acid (~165-175 ppm), aromatic carbons, methyl carbons.
IR Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch from the carboxylic acid (~1700 cm⁻¹), C=O stretch from the ester (~1720 cm⁻¹), C-O stretches, aromatic C-H and C=C stretches.
Mass Spec A molecular ion peak corresponding to the molecular weight of 194.18.

Biological Activity

There is no specific biological activity reported for this compound in the scientific literature. However, derivatives of isophthalic acid and other phthalic acid esters have been investigated for a range of biological activities.

Isophthalic acid derivatives have been explored as ligands for Protein Kinase C (PKC), a key enzyme in cellular signaling pathways implicated in cancer.[6] Some studies have shown that certain isophthalic acid derivatives can modulate PKC activation.[6]

Phthalic acid esters (PAEs), as a broader class of compounds, are known for their endocrine-disrupting properties and have been studied for their potential allelopathic, antimicrobial, and insecticidal activities.

Potential Signaling Pathways for Investigation

Given the structural similarity to other biologically active small molecules, several signaling pathways could be of interest for investigating the biological effects of this compound.

Signaling_Pathways Potential Biological Investigation Areas cluster_cellular Cellular Processes Target_Compound 3-(Methoxycarbonyl)- 4-methylbenzoic acid PKC_Signaling Protein Kinase C Signaling Target_Compound->PKC_Signaling Modulation Nuclear_Receptors Nuclear Receptors (e.g., PPARs, ERs) Target_Compound->Nuclear_Receptors Binding/Activation Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) Target_Compound->Inflammatory_Pathways Inhibition/Activation

Caption: Conceptual diagram of potential signaling pathway interactions.

Conclusion

This compound is a chemical entity for which detailed experimental data is currently lacking in the public domain. This technical guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The postulated synthetic route via partial hydrolysis of the corresponding diester offers a viable method for its preparation. The predicted physicochemical and spectroscopic properties provide a basis for its identification and analysis. While its biological activity remains unexplored, the activities of related isophthalic acid derivatives suggest that it may be a candidate for investigation in areas such as enzyme modulation and receptor binding. This guide serves as a foundational resource to stimulate and support future research into this compound.

References

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's original query was for "3-(Methoxycarbonyl)-4-methylbenzoic acid". However, publicly available safety and handling data, including the commonly associated CAS Number 7151-68-0, correspond to 3-Methoxy-4-methylbenzoic acid . This guide will focus on the latter compound based on the available data.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive information on the safe handling, storage, and disposal of 3-Methoxy-4-methylbenzoic acid.

Chemical and Physical Properties

3-Methoxy-4-methylbenzoic acid, also known as 3-methoxy-p-toluic acid or 4-methyl-m-anisic acid, is a substituted benzoic acid derivative.[1][2][3] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

Table 1: Physical and Chemical Properties of 3-Methoxy-4-methylbenzoic Acid

PropertyValueSource(s)
CAS Number 7151-68-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White to off-white or light yellow crystalline powder[4]
Melting Point 152 - 160 °C[5]
Boiling Point 309.9 °C at 760 mmHg[6]
Density 1.168 g/cm³[6]
Flash Point 126.2 °C[6]
Solubility Partially soluble in cold water.[7]

Safety and Hazard Information

The hazard classification for 3-Methoxy-4-methylbenzoic acid can vary between suppliers. While some sources state it is not a hazardous substance, others indicate it can be toxic if swallowed, in contact with skin, or if inhaled.[4][8] Therefore, it is crucial to handle this compound with care, adhering to the safety precautions outlined below.

Table 2: Hazard Identification and Precautionary Statements

Hazard CategoryGHS ClassificationPrecautionary StatementsSource(s)
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledP261, P280, P301+P310, P302+P352, P304+P340[8]
Skin Corrosion/Irritation Not classified-[4]
Serious Eye Damage/Irritation Not classified-[4]
Carcinogenicity No component is identified as a carcinogen by IARC.-[4]

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling 3-Methoxy-4-methylbenzoic acid.

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses that conform to EN166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.[4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 or P1 particulate respirator.[4]

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Wash hands thoroughly after handling.[4]

Diagram 1: General Laboratory Handling Workflow

G General Handling Workflow for 3-Methoxy-4-methylbenzoic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE: - Safety goggles - Gloves - Lab coat prep_workspace Ensure proper ventilation (fume hood) prep_ppe->prep_workspace weigh Weigh the required amount of the compound prep_workspace->weigh Proceed when ready transfer Carefully transfer to the reaction vessel weigh->transfer decontaminate Decontaminate work surfaces transfer->decontaminate After experiment dispose_waste Dispose of waste in -designated containers decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of 3-Methoxy-4-methylbenzoic acid in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 3: First Aid Procedures

Exposure RouteFirst Aid MeasureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[4]
Skin Contact Wash off with soap and plenty of water.[4]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes.[4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

Accidental Release and Disposal

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Environmental Precautions: Do not let the product enter drains.[4]

  • Containment and Cleanup: Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Diagram 2: Spill Response Workflow

G Accidental Spill Response Workflow start Spill Occurs ppe Ensure appropriate PPE is worn start->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill (prevent entry into drains) ventilate->contain cleanup Sweep up the solid material contain->cleanup containerize Place in a sealed container for disposal cleanup->containerize decontaminate Clean the spill area containerize->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Step-by-step procedure for responding to a spill of 3-Methoxy-4-methylbenzoic acid.

Storage and Stability

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

  • Stability: The product is stable under recommended storage conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of 3-Methoxy-4-methylbenzoic acid. These may require optimization based on specific laboratory conditions and desired purity.

Synthesis via Esterification (Illustrative)

This protocol outlines a general esterification of 3-methoxy-4-methylbenzoic acid to its methyl ester, a common reaction for this class of compounds.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxy-4-methylbenzoic acid in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the crude product.

Purification by Recrystallization (General Procedure)

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude 3-Methoxy-4-methylbenzoic acid in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram 3: Synthesis and Purification Workflow

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start_material 3-Methoxy-4-methylbenzoic acid + Methanol add_catalyst Add Acid Catalyst start_material->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor neutralize Neutralize with Base monitor->neutralize Reaction Complete extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate crude_product Crude Product dry_concentrate->crude_product recrystallize Recrystallize from -Hot Solvent crude_product->recrystallize filter_wash Filter and Wash Crystals recrystallize->filter_wash dry Dry under Vacuum filter_wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the synthesis and purification of a derivative of 3-Methoxy-4-methylbenzoic acid.

Toxicological and Ecological Information

Limited toxicological and ecological data are available for 3-Methoxy-4-methylbenzoic acid. Most safety data sheets report "no data available" for acute toxicity, carcinogenicity, and environmental effects.[8] As such, it is important to handle this compound as potentially hazardous and prevent its release into the environment.

References

In-Depth Technical Guide: Material Safety Data Sheet for 3-Methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical and chemical properties of 3-Methoxy-4-methylbenzoic acid.

IdentifierValue
Chemical Name 3-Methoxy-4-methylbenzoic acid
Synonyms 4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid
CAS Number 7151-68-0[1][2][3]
Molecular Formula C9H10O3[2][4]
Molecular Weight 166.17 g/mol [3][5]
Physical and Chemical PropertiesValue
Appearance Light yellow powder solid[1][4]
Melting Point 152 - 154 °C (305.6 - 309.2 °F)[1][4]
Boiling Point No data available[1][4]
Flash Point No data available[1][4]
Solubility No data available
Odor No information available[1][4]

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1] However, some suppliers provide GHS hazard statements. It is crucial to consult the specific MSDS from your supplier.

GHS Hazard Statements (from some suppliers)
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[5][6]
H315: Causes skin irritation[7]
H319: Causes serious eye irritation[7]
H335: May cause respiratory irritation[7]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Measure
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5]

Handling and Storage

Proper handling and storage are essential to ensure safety in a laboratory setting.

AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated place.[1][6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][5]
Incompatible Materials Strong oxidizing agents.[1]

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) should be used.

Control ParameterRecommendation
Engineering Controls Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Skin Protection Wear protective gloves and impervious clothing.[6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

Toxicological and Ecological Information

Limited toxicological and ecological data are available for this compound.

Toxicological InformationData
Acute Toxicity No data available. The toxicological properties have not been fully investigated.[1]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5]
Ecological InformationData
Toxicity to Fish No data available[6]
Toxicity to Daphnia No data available[6]
Persistence and Degradability No data available[6]
Bioaccumulative Potential No data available[6]

Experimental Protocols

Detailed experimental protocols for the generation of the safety data presented in the sourced Material Safety Data Sheets are not provided within those documents. Researchers should refer to relevant toxicological and chemical safety literature for standardized testing methodologies.

Visualized Safety Workflow

The following diagram illustrates a generalized workflow for the safe handling of chemical substances in a research environment.

cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal a Review MSDS b Risk Assessment a->b c Select PPE b->c d Weighing/Measuring in Ventilated Area c->d Proceed to Handling e Performing Experiment d->e f Spill Cleanup e->f If Spill Occurs g First Aid e->g If Exposure Occurs h Waste Segregation e->h End of Experiment i Dispose via Approved Vendor h->i

Caption: General workflow for safe chemical handling.

References

An In-depth Technical Guide on the Toxicological Data of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology of 3-(Methoxycarbonyl)-4-methylbenzoic acid. A comprehensive toxicological profile for this specific chemical is not available in the public domain. The information presented herein is based on data from structurally related compounds and should be interpreted with caution.

Executive Summary

This compound is an organic compound for which detailed toxicological data is largely unavailable. Searches across scientific literature, regulatory databases, and safety data sheets have not yielded specific studies on its acute or chronic toxicity, mutagenicity, carcinogenicity, or reproductive effects. This guide provides a summary of the limited hazard information available and contextualizes it with data from structurally similar compounds, such as benzoic acid and other methylated and esterified derivatives. The significant data gap for this compound necessitates a precautionary approach in its handling and use, particularly in research and development settings.

Introduction

This compound, with the CAS Number 167300-06-3, belongs to the family of aromatic carboxylic acids, specifically a derivative of benzoic acid. While it is used in chemical synthesis, its biological effects and toxicological profile have not been extensively studied. This guide aims to collate the existing, albeit limited, safety information and provide a comparative toxicological assessment based on related molecules to inform researchers and professionals in the field.

Hazard Identification and Classification

Direct hazard classification for this compound is not consistently reported. However, based on information for closely related compounds, general hazards are anticipated.

GHS Hazard Statements for Structurally Similar Compounds

For related benzoic acid derivatives, the following GHS hazard statements are common:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

An SDS for the related compound 3-Methoxy-4-methylbenzoic acid indicates it is toxic if swallowed, in contact with skin, or if inhaled.

Toxicological Data Summary

A thorough search for quantitative toxicological data for this compound yielded no specific results. The following table summarizes the general state of available data for key toxicological endpoints.

Toxicological EndpointData for this compound
Acute Toxicity (Oral, Dermal, Inhalation) No specific LD50 or LC50 values found.
Skin Corrosion/Irritation Expected to be an irritant based on related compounds.
Serious Eye Damage/Irritation Expected to be a serious irritant based on related compounds.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available. An SDS for 3-Methoxy-4-methylbenzoic acid states that no component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
Reproductive Toxicity No data available.[1]
Specific Target Organ Toxicity (Single Exposure) No data available.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[1]
Aspiration Hazard No data available.[1]

Comparative Toxicological Analysis of Related Compounds

Due to the lack of specific data, a comparative analysis with structurally related compounds is necessary to infer potential toxicological properties.

Benzoic Acid

Benzoic acid, the parent compound, is generally considered to have low toxicity. It is metabolized in the liver and excreted as hippuric acid. The World Health Organization's International Programme on Chemical Safety (IPCS) suggests a provisional tolerable intake of 5 mg/kg of body weight per day for humans.

Methylbenzoic Acids (Toluic Acids)

Methylbenzoic acids (o-, m-, and p-toluic acid) are also considered to have relatively low acute toxicity. Safety data sheets for these compounds generally list skin, eye, and respiratory irritation as the primary hazards.

Benzoic Acid Esters

The toxicity of benzoic acid esters can be influenced by the alkyl group. For some non-substituted alkyl benzoates, contact toxicity has been shown to be positively correlated with the length of the alkyl chain. The presence of a methoxy or methyl group on the benzene ring can also alter the toxicological profile.

Experimental Protocols

No specific experimental protocols for toxicological studies on this compound were found in the public domain. Standard OECD guidelines for the testing of chemicals would be the presumed methodology for any future toxicological assessments.

Signaling Pathways and Mechanistic Insights

There is no information available regarding the signaling pathways or mechanisms of toxicity for this compound.

Logical Relationships and Workflows

Due to the absence of experimental data and mechanistic studies, no diagrams for signaling pathways, experimental workflows, or logical relationships can be generated at this time.

Conclusion and Recommendations

There is a significant lack of publicly available toxicological data for this compound. While information from structurally related compounds can provide some indication of its potential hazards, such as skin, eye, and respiratory irritation, this is not a substitute for specific toxicological testing.

Recommendations for researchers, scientists, and drug development professionals:

  • Handle with Caution: Given the data gaps, this compound should be handled with a high degree of caution. Assume it is a hazardous substance and use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the powdered form.

  • Conduct a Risk Assessment: Before use, a thorough risk assessment should be conducted that takes into account the potential for irritation and the unknown long-term health effects.

  • Need for Further Study: The lack of data highlights the need for comprehensive toxicological evaluation of this compound if its use is to become more widespread. This should include studies on acute toxicity, genotoxicity, and repeated dose toxicity at a minimum.

Until such data becomes available, the use of this compound should be limited to well-controlled laboratory settings with stringent safety protocols in place.

References

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0), a pivotal intermediate in the pharmaceutical and fine chemical industries. This document will delve into the historical context of its discovery and synthesis, present its key physicochemical properties in a structured format, provide detailed experimental protocols for its preparation, and illustrate synthetic pathways using logical diagrams.

It is important to clarify a potential point of nomenclatural confusion. The compound of interest, 3-Methoxy-4-methylbenzoic acid, possesses a methoxy (-OCH₃) group at the C3 position and a methyl (-CH₃) group at the C4 position of the benzoic acid backbone. This should not be confused with "3-(Methoxycarbonyl)-4-methylbenzoic acid," which would describe a different molecule, namely 4-methyl-1,3-benzenedicarboxylic acid, 3-methyl ester. This guide will focus exclusively on the former, a compound with significant industrial applications.

3-Methoxy-4-methylbenzoic acid is a versatile building block, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs) such as Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma, and Finerenone, a non-steroidal mineralocorticoid receptor antagonist for kidney disease associated with type 2 diabetes.[1] Its unique substitution pattern allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry and organic synthesis.[2]

Historical Perspective

The precise moment of discovery for 3-Methoxy-4-methylbenzoic acid is not pinpointed to a single event but rather emerges from the extensive body of work on substituted benzoic acids in the late 19th and early 20th centuries. References to this compound and its derivatives can be found in foundational chemical literature, indicating its synthesis and characterization were part of the broader exploration of aromatic chemistry. Early publications that likely describe the synthesis of this or closely related compounds include:

  • Justus Liebigs Annalen der Chemie (1873)

  • Journal of the Chemical Society (1921)

  • Helvetica Chimica Acta (1936)

While the initial synthetic routes were likely classical multi-step organic reactions, the compound's significance grew with the advent of modern pharmaceuticals, leading to the development of more refined and efficient synthetic methodologies.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 3-Methoxy-4-methylbenzoic acid is presented below for easy reference.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 7151-68-0
Appearance White to off-white crystalline powder
Melting Point 152-160 °C
Boiling Point 168-170 °C at 11 Torr
Density Approximately 1.17-1.2 g/cm³
Solubility Insoluble in water, soluble in ethanol.
Assay (by HPLC) Typically ≥ 98%

Synthetic Protocols

The synthesis of 3-Methoxy-4-methylbenzoic acid can be achieved through various routes. Common starting materials include substituted phenols and toluenes, which undergo reactions such as etherification and carboxylation.[3] Two prevalent laboratory and industrial scale methods are detailed below.

Methylation of 3-Hydroxy-4-methylbenzoic Acid

A common and efficient method for the preparation of 3-Methoxy-4-methylbenzoic acid is the methylation of the corresponding hydroxyl derivative, 3-Hydroxy-4-methylbenzoic acid.

Reaction Scheme:

G 3-Hydroxy-4-methylbenzoic_acid 3-Hydroxy-4-methylbenzoic acid 3-Methoxy-4-methylbenzoic_acid 3-Methoxy-4-methylbenzoic acid 3-Hydroxy-4-methylbenzoic_acid->3-Methoxy-4-methylbenzoic_acid Methylation Reagents Dimethyl Sulfate (DMS) Potassium Hydroxide (KOH) Water Reagents->3-Methoxy-4-methylbenzoic_acid

Caption: Synthesis of 3-Methoxy-4-methylbenzoic acid via methylation.

Experimental Protocol:

This protocol is adapted from established industrial processes for the methylation of hydroxybenzoic acids.

  • Materials:

    • 3-Hydroxy-4-methylbenzoic acid

    • Dimethyl sulfate (DMS)

    • Potassium hydroxide (KOH)

    • Water

    • Hydrochloric acid (for acidification)

    • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve 3-Hydroxy-4-methylbenzoic acid and potassium hydroxide in water in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

    • Heat the mixture to a specified temperature (e.g., 40°C).

    • Slowly add dimethyl sulfate dropwise to the reaction mixture over a period of several hours, maintaining the temperature and a slightly alkaline pH (around 10-11) by the concurrent addition of a potassium hydroxide solution.

    • After the addition is complete, continue stirring the mixture for an additional period to ensure the reaction goes to completion.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • The crude 3-Methoxy-4-methylbenzoic acid is then collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis from 5-Bromo-2-methylphenol

An alternative historical synthesis route involves a multi-step process starting from 5-Bromo-2-methylphenol. This pathway highlights classical organic transformations.

Workflow Diagram:

G cluster_0 Step 1: Grignard Formation & Carboxylation cluster_1 Step 2: Methylation 5-Bromo-2-methylphenol 5-Bromo-2-methylphenol Grignard_reagent Grignard Reagent Intermediate 5-Bromo-2-methylphenol->Grignard_reagent Mg, ether Carboxylation Carboxylation Intermediate Grignard_reagent->Carboxylation 1. CO2 2. H+ 3-Hydroxy-4-methylbenzoic_acid 3-Hydroxy-4-methylbenzoic acid Carboxylation->3-Hydroxy-4-methylbenzoic_acid Methylation_product 3-Methoxy-4-methylbenzoic acid 3-Hydroxy-4-methylbenzoic_acid->Methylation_product Dimethyl Sulfate, Base

Caption: Multi-step synthesis from 5-Bromo-2-methylphenol.

Experimental Protocol Outline (based on Brown & Newbold, 1953):

This protocol is a conceptual outline based on the cited multi-step synthesis.[4]

  • Step 1: Formation of 3-Hydroxy-4-methylbenzoic acid

    • The synthesis begins with the protection of the hydroxyl group of 5-Bromo-2-methylphenol.

    • A Grignard reagent is then formed from the aryl bromide using magnesium in an ethereal solvent.

    • This Grignard reagent is subsequently carboxylated by bubbling carbon dioxide through the solution, followed by acidic workup to yield 3-Hydroxy-4-methylbenzoic acid after deprotection.

  • Step 2: Methylation to 3-Methoxy-4-methylbenzoic acid

    • The intermediate, 3-Hydroxy-4-methylbenzoic acid, is then methylated as described in the previous protocol, typically using dimethyl sulfate and a base, to afford the final product.

Applications in Drug Development

3-Methoxy-4-methylbenzoic acid is a crucial intermediate in the synthesis of several pharmaceuticals.[1][2] Its structural features are incorporated into the final API, highlighting its importance as a key starting material.

Signaling Pathway Context (Example: Zafirlukast)

While 3-Methoxy-4-methylbenzoic acid itself is not directly involved in signaling pathways, it is a fundamental component of Zafirlukast, which is an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). The pathway can be simplified as follows:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens) Leukotriene_Synthesis Leukotriene Synthesis Inflammatory_Stimuli->Leukotriene_Synthesis Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene_Synthesis->Cysteinyl_Leukotrienes CysLT1_Receptor CysLT1 Receptor (on smooth muscle, eosinophils) Cysteinyl_Leukotrienes->CysLT1_Receptor binds to Bronchoconstriction_Inflammation Bronchoconstriction & Inflammation CysLT1_Receptor->Bronchoconstriction_Inflammation activates Zafirlukast Zafirlukast (Synthesized from 3-Methoxy-4-methylbenzoic acid) Zafirlukast->CysLT1_Receptor antagonizes

Caption: Simplified pathway showing the action of Zafirlukast.

This illustrates the critical role of synthetic intermediates like 3-Methoxy-4-methylbenzoic acid in the development of drugs that target specific biological pathways.

Conclusion

3-Methoxy-4-methylbenzoic acid, a compound with a rich history rooted in the foundational explorations of organic chemistry, has evolved into a key intermediate in the modern pharmaceutical industry. Its straightforward synthesis from readily available precursors and its versatile chemical nature make it an indispensable building block for the creation of life-saving medications. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable technical resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid from 5-Bromo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed theoretical protocol for the multi-step synthesis of "3-(Methoxycarbonyl)-4-methylbenzoic acid" from "5-Bromo-2-methylphenol." The described synthetic pathway involves a series of key organic transformations, including the protection of the phenolic hydroxyl group, a Grignard reaction for the introduction of the first carboxyl group, followed by a sequence of functional group manipulations to achieve the target molecule's specific substitution pattern. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering comprehensive experimental procedures, data tables for tracking reaction parameters, and visualizations of the synthetic workflow.

Introduction

This compound, a mono-ester derivative of 4-methylisophthalic acid, represents a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. Its structure, featuring both a carboxylic acid and a methyl ester, allows for selective chemical modifications at two distinct positions. The synthesis of such polysubstituted aromatic compounds often requires a carefully designed multi-step strategy to control regioselectivity.

The following protocol outlines a plausible, albeit theoretical, synthetic route starting from the readily available 5-Bromo-2-methylphenol. The pathway is constructed based on well-established named reactions and standard organic transformations.

Overall Synthetic Pathway

The proposed synthesis involves the following key transformations:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol is first protected to prevent interference in subsequent organometallic reactions.

  • Grignard Reaction and Carboxylation: The aryl bromide is converted into a Grignard reagent, which is then carboxylated using carbon dioxide to introduce the first carboxylic acid functionality.

  • Functional Group Interconversion and Introduction of the Second Carboxyl Group: A series of reactions to modify the initial product and introduce the second carboxyl group at the desired position.

  • Selective Mono-esterification: One of the two carboxylic acid groups is selectively converted to a methyl ester to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylanisole (Protection of Phenol)

Principle: The phenolic hydroxyl group of 5-Bromo-2-methylphenol is protected as a methyl ether via a Williamson ether synthesis to prevent its acidic proton from interfering with the subsequent Grignard reagent formation.

Materials:

  • 5-Bromo-2-methylphenol

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-Bromo-2-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 5-Bromo-2-methylanisole.

Step 2: Synthesis of 3-Methyl-4-methoxybenzoic acid (Grignard Carboxylation)

Principle: The aryl bromide, 5-Bromo-2-methylanisole, is converted to an aryl-magnesium bromide (Grignard reagent). This organometallic intermediate then acts as a nucleophile, attacking carbon dioxide (from dry ice) to form a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid.[1][2]

Materials:

  • 5-Bromo-2-methylanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal for initiation)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq) and a crystal of iodine.

  • Dissolve 5-Bromo-2-methylanisole (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the anisole solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle refluxing).

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield 3-Methyl-4-methoxybenzoic acid.

Step 3: Synthesis of 4-Methylisophthalic acid

Note: The conversion of 3-Methyl-4-methoxybenzoic acid to 4-Methylisophthalic acid is a complex transformation that may require multiple steps and is not described as a standard procedure. The following is a hypothetical multi-step procedure based on known organic reactions.

Sub-step 3a: Benzylic Bromination

  • React 3-Methyl-4-methoxybenzoic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent (e.g., carbon tetrachloride) under light irradiation to form 3-(bromomethyl)-4-methoxybenzoic acid.

Sub-step 3b: Oxidation to Carboxylic Acid

  • Oxidize the benzylic bromide to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, to yield 4-methoxyisophthalic acid.

Sub-step 3c: Reductive Demethoxylation

  • This is a challenging step. A possible, though potentially low-yielding, method could involve conversion of the methoxy group into a better leaving group (e.g., a tosylate, after converting the carboxylic acids to esters and reducing one to an alcohol), followed by reductive cleavage. A more direct but specific catalytic system would be required for the hydrogenolysis of the methoxy group.

Step 4: Synthesis of this compound (Selective Esterification)

Principle: One of the two carboxylic acid groups of 4-Methylisophthalic acid is selectively esterified. Steric hindrance can play a role in directing the esterification. The carboxylic acid ortho to the methyl group is more sterically hindered than the one meta to it. Fischer esterification under carefully controlled conditions might favor the formation of the monomethyl ester at the less hindered position.[3][4]

Materials:

  • 4-Methylisophthalic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend 4-Methylisophthalic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the formation of the monoester.

  • Quench the reaction by adding cold water and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of this compound

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Theoretical Yield (%)
15-Bromo-2-methylphenolK₂CO₃, (CH₃)₂SO₄AcetoneReflux4-6~95
25-Bromo-2-methylanisoleMg, CO₂ (dry ice)Diethyl EtherRT2-3~80
33-Methyl-4-methoxybenzoic acidMulti-step (NBS, KMnO₄, etc.)VariousVariousVarious(Not readily determined)
44-Methylisophthalic acidMeOH, H₂SO₄ (cat.)MethanolRT12-24~70 (of monoester)

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Bromo-2-methylphenol Int1 5-Bromo-2-methylanisole Start->Int1 Step 1: O-Methylation (CH₃)₂SO₄, K₂CO₃ Int2 3-Methyl-4-methoxybenzoic acid Int1->Int2 Step 2: Grignard Carboxylation 1. Mg, Et₂O 2. CO₂ 3. H₃O⁺ Int3 4-Methylisophthalic acid Int2->Int3 Step 3: Multi-step Functional Group Interconversion Product 3-(Methoxycarbonyl)-4- methylbenzoic acid Int3->Product Step 4: Selective Esterification MeOH, H₂SO₄

Caption: Overall synthetic workflow for the preparation of this compound.

Logical Relationship of Key Transformations

Transformations A Aryl Bromide (Starting Material Derivative) B Phenolic -OH Protection A->B Prevents side reactions C Grignard Reagent Formation B->C Enables organometallic formation D Carboxylation C->D Introduces first -COOH E Di-acid Formation D->E Introduces second -COOH F Selective Mono-esterification E->F Yields target functionality G Final Product F->G

Caption: Logical progression of key chemical transformations in the synthesis.

References

Application and Protocols for 3-(Methoxycarbonyl)-4-methylbenzoic acid in Pharmaceuticals: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of public-domain information exists regarding the specific application of 3-(Methoxycarbonyl)-4-methylbenzoic acid as a pharmaceutical intermediate. Extensive searches for detailed synthetic protocols, quantitative data, and its role in the development of specific drug molecules have yielded limited results. This compound, a mono-methyl ester of 4-methylisophthalic acid, should not be confused with the more frequently cited 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) , which has documented roles in the synthesis of various therapeutic agents.

The Challenge of Ambiguous Nomenclature

Initial investigations often lead to confusion between "this compound" and "3-Methoxy-4-methylbenzoic acid." It is crucial to distinguish between these two molecules as their chemical structures and, consequently, their applications in organic synthesis differ significantly. While the latter has established uses, the former's role as a pharmaceutical building block is not well-documented in publicly accessible scientific literature or patents.

General Landscape and Potential for Future Investigation

The parent dicarboxylic acid, 4-methylisophthalic acid , and its corresponding diester, dimethyl 4-methylisophthalate , are recognized as chemical building blocks. However, their direct application in the synthesis of commercialized pharmaceutical agents is not prominently reported. It is plausible that this compound could serve as a more specialized intermediate, potentially in proprietary or early-stage drug discovery projects that are not yet publicly disclosed.

Conclusion

At present, due to the lack of available data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for the use of this compound as a pharmaceutical intermediate. Researchers and scientists interested in this specific molecule may need to undertake foundational research to explore its synthetic utility and potential applications in drug development. Future disclosures in patents or scientific journals may shed more light on the role of this compound in medicinal chemistry.

Application Notes and Protocols: Synthesis of Agrochemicals Using 3-(Methoxycarbonyl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid, also known as a derivative of 4-methylphthalic acid, serves as a crucial intermediate in the synthesis of various agrochemicals, most notably the imidazolinone class of herbicides. Its specific isomeric structure is pivotal for the formation of the active herbicidal molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the herbicide Imazamethabenz-methyl.

Application in Agrochemical Synthesis: Imazamethabenz-methyl

Imazamethabenz-methyl is a selective, systemic herbicide absorbed through the roots and leaves of target weeds.[1][2] It is effective for the post-emergence control of wild oats, mustard, and buckwheat in various crops such as wheat, barley, and sunflowers.[3] The synthesis of Imazamethabenz-methyl relies on the core structure provided by a substituted benzoic acid derivative, which is derived from 4-methylphthalic acid.[2]

Chemical and Physical Properties
PropertyValueReference
IUPAC Name reaction mixture of methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate[2]
CAS Name methyl 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4(or 5)-methylbenzoate[2]
CAS Number 81405-85-8[2]
Molecular Formula C₁₆H₂₀N₂O₃[2]
Molecular Weight 288.3 g/mol [2]
Appearance Off-white powder[2]
Melting Point 113-153 °C[4]
Solubility in Water 7.1 mg/L (para-isomer), 1370 mg/L (meta-isomer) at 25°C
LogP 1.91 (para-isomer), 1.63 (meta-isomer)

Synthetic Pathway Overview

The synthesis of Imazamethabenz-methyl from 4-methylphthalic acid involves a multi-step process. The key steps include the formation of 4-methylphthalic anhydride, followed by reaction with an amino acid derivative to form a phthalimide intermediate. This is then cyclized to form the imidazolinone ring, which is subsequently esterified to yield the final product.

Synthesis_Pathway 4-Methylphthalic_Acid 4-Methylphthalic Acid 4-Methylphthalic_Anhydride 4-Methylphthalic Anhydride 4-Methylphthalic_Acid->4-Methylphthalic_Anhydride Dehydration Imidazolinone_Intermediate Imidazolinone Intermediate 4-Methylphthalic_Anhydride->Imidazolinone_Intermediate Condensation with 2-amino-2,3-dimethylbutanamide Imazamethabenz Imazamethabenz (acid) Imidazolinone_Intermediate->Imazamethabenz Cyclization Imazamethabenz_methyl Imazamethabenz-methyl Imazamethabenz->Imazamethabenz_methyl Esterification (Methanol, Acid catalyst) Mechanism_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate Acetolactate AHAS->Acetolactate Acetohydroxybutyrate Acetohydroxybutyrate AHAS->Acetohydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Imazamethabenz_methyl Imazamethabenz-methyl Imazamethabenz_acid Imazamethabenz (active form) Imazamethabenz_methyl->Imazamethabenz_acid Hydrolysis in plant Imazamethabenz_acid->AHAS Inhibits Inhibition Inhibition

References

Application Notes: "3-(Methoxycarbonyl)-4-methylbenzoic acid" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid, also known as 3-carboxy-4-methylbenzoic acid methyl ester, is a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a methyl ester, and a substituted aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound serves as a key intermediate in the synthesis of a variety of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. Its utility is particularly pronounced in the pharmaceutical industry, where it is a crucial precursor for the synthesis of drugs such as the anti-asthmatic agent Zafirlukast and the non-steroidal mineralocorticoid receptor antagonist Finerenone.[1][2][3]

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline powder[3]
Melting Point 152-154 °C
CAS Number 55363-22-9
Purity (Assay) ≥98% (HPLC)[1]

Spectroscopic Data:

While detailed spectra are best consulted directly from spectral databases, typical spectroscopic features include:

  • ¹H NMR: Resonances corresponding to the aromatic protons, the methyl group protons, and the methoxy group protons.

  • ¹³C NMR: Signals for the aromatic carbons, the methyl carbon, the methoxy carbon, and the two carbonyl carbons (acid and ester).

  • IR: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the ester C=O stretching, and aromatic C-H and C=C stretching.

Applications in Pharmaceutical Synthesis

The strategic placement of functional groups in this compound makes it an ideal starting material for multi-step syntheses of complex pharmaceutical agents.

Synthesis of Zafirlukast

Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. The synthesis of Zafirlukast can utilize this compound as a key precursor to introduce the substituted phenyl ring present in the final drug molecule. A critical transformation involves the selective bromination of the methyl group to form a benzylic bromide, which then serves as an electrophilic site for coupling with other synthetic intermediates.

Synthesis of Finerenone

Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor, used to treat chronic kidney disease associated with type 2 diabetes. The synthesis of this complex dihydropyridine derivative can incorporate this compound to construct a portion of its intricate scaffold.

Synthesis of Acyl Pentapeptide Lactones

This building block also finds application in the synthesis of acyl pentapeptide lactones, which are of interest in antibiotic research.[4] It serves as a precursor for the acyl chain, highlighting its utility beyond the synthesis of small molecule drugs.[4]

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound and its derivatives.

Protocol 1: Esterification of 3-Carboxy-4-methylbenzoic acid to this compound

This protocol describes the synthesis of the title compound from its corresponding dicarboxylic acid.

Materials:

  • 3-Carboxy-4-methylbenzoic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as catalyst[5]

  • Reaction flask with reflux condenser

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of 3-carboxy-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.[5]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Side-Chain Bromination to Methyl 4-(bromomethyl)-3-(methoxycarbonyl)benzoate

This protocol details the conversion of the methyl group to a bromomethyl group, a key step for further elaboration in syntheses like that of Zafirlukast.

Materials:

  • This compound methyl ester (Methyl 3-methoxy-4-methylbenzoate)

  • N-Bromosuccinimide (NBS)[6]

  • A radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide)[7]

  • Chlorobenzene or ethyl acetate as solvent[6][8]

  • UV lamp (optional, can accelerate the reaction)[6]

  • Reaction flask with reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methoxy-4-methylbenzoate in chlorobenzene or ethyl acetate.[6][8]

  • Add N-bromosuccinimide (1.05 to 1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.[7][8]

  • Heat the mixture to reflux (or illuminate with a UV lamp at 0-5 °C if using ethyl acetate) and maintain for several hours.[6] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. If succinimide precipitates, it can be removed by filtration.

  • Wash the reaction mixture with water to remove any remaining succinimide and other water-soluble byproducts.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 4-(bromomethyl)-3-(methoxycarbonyl)benzoate, can be purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate) to yield colorless crystals.[6]

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate the synthetic utility of this compound and the mechanism of action of the drugs derived from it.

G Synthetic Pathway from this compound A 3-(Methoxycarbonyl)-4- methylbenzoic acid B Methyl 4-(bromomethyl)-3- (methoxycarbonyl)benzoate A->B Side-chain bromination E Finerenone Precursor A->E Multi-step synthesis C Zafirlukast Precursor B->C Nucleophilic substitution D Zafirlukast C->D Further synthetic steps F Finerenone E->F Cyclization and functional group manipulation

Caption: Synthetic utility of this compound.

G Mechanism of Action of Zafirlukast cluster_0 Inflammatory Cell cluster_1 Airway Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Leukotrienes 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to Bronchoconstriction Bronchoconstriction, Inflammation, Mucus Production CysLT1_Receptor->Bronchoconstriction Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Antagonizes

Caption: Zafirlukast signaling pathway.

G Mechanism of Action of Finerenone cluster_0 Kidney/Heart Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Aldosterone_MR Aldosterone-MR Complex MR->Aldosterone_MR Nucleus Nucleus Aldosterone_MR->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Proinflammatory_Fibrotic_Factors Pro-inflammatory & Pro-fibrotic Factors Gene_Transcription->Proinflammatory_Fibrotic_Factors Inflammation Inflammation Proinflammatory_Fibrotic_Factors->Inflammation Fibrosis Fibrosis Proinflammatory_Fibrotic_Factors->Fibrosis Organ_Damage Organ Damage Proinflammatory_Fibrotic_Factors->Organ_Damage Finerenone Finerenone Finerenone->MR Antagonizes

Caption: Finerenone signaling pathway.

References

Application Notes and Protocols: Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-(Methoxycarbonyl)-4-methylbenzoyl chloride from 3-(Methoxycarbonyl)-4-methylbenzoic acid using thionyl chloride (SOCl₂). This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the conversion of a carboxylic acid to a more reactive acid chloride is required for subsequent coupling reactions. The protocols and data presented herein are compiled from established chemical literature and supplier information to ensure reliability and reproducibility.

Reaction Overview

The conversion of this compound to its corresponding acid chloride is achieved through nucleophilic acyl substitution using thionyl chloride. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the formation of the Vilsmeier reagent.

Reaction Scheme:

Physicochemical and Spectroscopic Data

Quantitative data for the reactant and product are summarized below. Please note that experimental spectroscopic data for the product, 3-(Methoxycarbonyl)-4-methylbenzoyl chloride, is not widely available. Therefore, data from structurally similar compounds are provided for reference and should be used as a guide for characterization.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Reactant This compound7151-68-0C₁₀H₁₀O₄194.18152-154[1]
Product 3-(Methoxycarbonyl)-4-methylbenzoyl chloride87808-44-4C₁₀H₉ClO₃212.63Not available

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Shifts
¹H NMR δ (ppm): 2.3 (s, 3H, Ar-CH₃), 3.9 (s, 3H, OCH₃), 7.4 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 8.5 (s, 1H, Ar-H), 11.0 (br s, 1H, COOH)
¹³C NMR δ (ppm): 16.5 (Ar-CH₃), 52.5 (OCH₃), 128.0, 130.5, 131.0, 132.0, 133.5, 142.0 (Ar-C), 166.0 (C=O, ester), 171.0 (C=O, acid)
IR (KBr) ν (cm⁻¹): ~3000 (br, O-H stretch of COOH), ~1720 (C=O stretch of ester), ~1680 (C=O stretch of acid), ~1250 (C-O stretch)

Table 3: Predicted/Reference Spectroscopic Data for 3-(Methoxycarbonyl)-4-methylbenzoyl chloride

SpectroscopyPredicted Key Peaks/Shifts (based on analogous compounds)
¹H NMR δ (ppm): ~2.4 (s, 3H, Ar-CH₃), ~3.9 (s, 3H, OCH₃), ~7.5 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~8.6 (s, 1H, Ar-H)
¹³C NMR δ (ppm): ~17.0 (Ar-CH₃), ~53.0 (OCH₃), ~129.0, ~131.0, ~132.0, ~133.0, ~135.0, ~143.0 (Ar-C), ~165.0 (C=O, ester), ~168.0 (C=O, acid chloride)
IR (neat) ν (cm⁻¹): Absence of broad O-H stretch, ~1770 (strong, C=O stretch of acid chloride), ~1725 (strong, C=O stretch of ester), ~1240 (C-O stretch)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzoyl chlorides from benzoic acids.[2][3]

4.1. Materials and Equipment

  • Reactants:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF)

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Heating mantle

    • Gas trap (for HCl and SO₂ neutralization)

    • Rotary evaporator

    • Standard glassware for workup and purification

4.2. Procedure

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: To the flask, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as dichloromethane or toluene (approximately 5-10 mL per gram of carboxylic acid). To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Addition of Thionyl Chloride: While stirring the mixture, slowly add thionyl chloride (1.5 - 2.0 eq) via a dropping funnel at room temperature. An exothermic reaction may be observed, along with the evolution of gas.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~40 °C for dichloromethane, ~110 °C for toluene). Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, an anhydrous solvent like toluene can be added and co-evaporated (azeotropic distillation).

  • Purification: The crude 3-(Methoxycarbonyl)-4-methylbenzoyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexanes) if it is a solid.

4.3. Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure an efficient gas trap is in place.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All glassware must be thoroughly dried before use as thionyl chloride reacts violently with water.

Visualizations

Diagram 1: Experimental Workflow

G Workflow for the Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoyl chloride cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge flask with this compound B Add anhydrous solvent and catalytic DMF A->B C Slowly add Thionyl Chloride B->C D Heat to reflux for 2-4 hours C->D E Monitor reaction completion D->E F Cool to room temperature E->F G Remove excess SOCl₂ and solvent via rotary evaporation F->G H Purify by vacuum distillation or recrystallization G->H I Product: 3-(Methoxycarbonyl)-4-methylbenzoyl chloride H->I

Caption: Synthesis workflow from starting material to final product.

Diagram 2: Reaction Mechanism

G Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride reactant This compound R-COOH intermediate1 Protonated Chlorosulfite Ester R-COO-S(O)Cl + H⁺ reactant->intermediate1 Nucleophilic attack of carboxylic acid on SOCl₂ thionyl Thionyl Chloride SOCl₂ thionyl->intermediate1 intermediate2 Acylium Ion Intermediate [R-CO]⁺ + SO₂ + Cl⁻ intermediate1->intermediate2 Elimination of SO₂ and Cl⁻ product 3-(Methoxycarbonyl)-4-methylbenzoyl chloride R-COCl intermediate2->product Attack by Chloride ion

Caption: Simplified reaction mechanism.

References

Application Notes and Protocols: Amidation of 3-(Methoxycarbonyl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid is a bespoke chemical scaffold of significant interest in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a methyl ester on a substituted benzene ring, offers a versatile platform for the synthesis of novel molecular entities. The carboxylic acid moiety serves as a primary handle for derivatization, most commonly through amidation reactions. This process allows for the introduction of a wide array of amine-containing fragments, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

The selective amidation of the carboxylic acid in the presence of the less reactive methyl ester is a standard and high-yielding transformation, typically achieved using a variety of coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. The resulting N-substituted benzamides are prevalent motifs in a multitude of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antimicrobial agents. These application notes provide detailed protocols for the efficient amidation of this compound, a critical transformation for the generation of compound libraries in the drug discovery pipeline.

Applications in Drug Development

Amide derivatives of this compound are valuable intermediates and final compounds in pharmaceutical research. The ability to readily diversify the amide substituent allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile. Key applications include:

  • Scaffold for Library Synthesis: The core structure can be coupled with a diverse range of primary and secondary amines to generate large libraries of novel compounds for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the amide portion, researchers can probe the binding pocket of a biological target and identify key interactions that contribute to potency and selectivity.

  • Modulation of Physicochemical Properties: The nature of the amide substituent can significantly impact a compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

  • Bioisosteric Replacement: The amide bond is a key structural feature in many known drugs. Derivatives of this compound can be designed as novel analogs of existing therapeutic agents with potentially improved properties.

Experimental Protocols

The following protocols describe two common and effective methods for the amidation of this compound. The choice of method may depend on the specific amine being used, the scale of the reaction, and the desired purity of the final product.

Protocol 1: EDC/HOBt Mediated Amidation

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amidation

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly for sterically hindered amines or less nucleophilic anilines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) in one portion to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide product.

Data Presentation

The following table summarizes typical reaction parameters for the amidation of this compound. These values can serve as a benchmark for optimizing reaction conditions.

Coupling Agent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EDC / HOBtDCM or DMF0 to RT12 - 2475 - 95
HATUDMF0 to RT2 - 1280 - 98

Note: Yields are highly dependent on the specific amine used and the efficiency of purification.

Visualizations

Experimental_Workflow start Start: Dissolve Reactants add_reagents Add Coupling Agent & Base at 0°C start->add_reagents reaction Stir at Room Temperature (2-24 h) add_reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Wash with NaHCO₃ & Brine) monitoring->workup Reaction Complete drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purification (Flash Chromatography) concentration->purification product Final Product purification->product

Application Notes and Protocols for the Halogenation of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective halogenation of "3-(Methoxycarbonyl)-4-methylbenzoic acid." This information is intended to guide researchers in the synthesis of halogenated derivatives of this compound, which can serve as valuable intermediates in the development of novel pharmaceuticals and other bioactive molecules. The protocols are based on established methods for the halogenation of structurally similar aromatic compounds.

Introduction

Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties that halogens impart. The introduction of a halogen atom onto an aromatic ring can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. "this compound" possesses three substituents on the benzene ring—a methoxycarbonyl group, a methyl group, and a carboxylic acid group—which direct the regioselectivity of electrophilic aromatic substitution reactions. Understanding the directing effects of these groups is crucial for predicting the outcome of halogenation.

The methoxycarbonyl and carboxylic acid groups are meta-directing and deactivating, while the methyl group is ortho-, para-directing and activating. In this specific substitution pattern, the position of electrophilic attack will be influenced by the interplay of these electronic effects. The most likely position for halogenation is ortho to the activating methyl group and meta to the deactivating methoxycarbonyl and carboxylic acid groups.

Halogenation Reactions: An Overview

This document outlines protocols for bromination, chlorination, and iodination of "this compound." The primary focus is on electrophilic aromatic substitution to introduce a halogen onto the benzene ring. Additionally, a protocol for benzylic bromination of the methyl group is provided, as this is a common alternative reaction pathway under radical conditions.

Directing Effects in the Halogenation of this compound

The regiochemical outcome of the electrophilic halogenation is primarily governed by the directing effects of the substituents on the aromatic ring.

G cluster_0 Substituent Directing Effects cluster_1 Predicted Outcome 3-Methoxycarbonyl 3-COOCH₃ (meta-directing, deactivating) Predicted_Position Major Product: Halogenation at C5 3-Methoxycarbonyl->Predicted_Position meta 4-Methyl 4-CH₃ (ortho, para-directing, activating) 4-Methyl->Predicted_Position ortho 1-Carboxylic_Acid 1-COOH (meta-directing, deactivating) 1-Carboxylic_Acid->Predicted_Position meta

Caption: Predicted regioselectivity of halogenation.

Quantitative Data Summary

The following table summarizes the expected products and estimated yields for the halogenation of "this compound" based on analogous reactions reported in the literature. Actual yields may vary and require optimization.

Halogenation ReactionReagent(s)Expected Major ProductPotential ByproductsEstimated Yield (%)
Bromination (Aromatic) Br₂, FeBr₃5-Bromo-3-(methoxycarbonyl)-4-methylbenzoic acidPoly-brominated products70-85
Chlorination (Aromatic) Cl₂, FeCl₃5-Chloro-3-(methoxycarbonyl)-4-methylbenzoic acidPoly-chlorinated products65-80
Iodination (Aromatic) I₂, HIO₃, H₂SO₄5-Iodo-3-(methoxycarbonyl)-4-methylbenzoic acid-60-75
Bromination (Benzylic) NBS, AIBN3-(Methoxycarbonyl)-4-(bromomethyl)benzoic acidDi-brominated products75-90

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Aromatic Bromination

This protocol describes the electrophilic bromination of the aromatic ring.

Workflow for Aromatic Bromination

G start Start dissolve Dissolve starting material in a suitable solvent (e.g., Dichloromethane) start->dissolve cool Cool the solution to 0 °C dissolve->cool add_catalyst Add Lewis acid catalyst (FeBr₃) cool->add_catalyst add_bromine Add Bromine (Br₂) dropwise add_catalyst->add_bromine react Stir at room temperature for 2-4 hours add_bromine->react quench Quench the reaction with sodium thiosulfate solution react->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer with brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by recrystallization or chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for aromatic bromination.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add iron(III) bromide (0.1 eq) to the stirred solution.

  • Add a solution of bromine (1.1 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Aromatic Chlorination

This protocol details the electrophilic chlorination of the aromatic ring.

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap (to neutralize HCl gas), dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Add iron(III) chloride (0.1 eq) to the solution.

  • Bubble chlorine gas (Cl₂) through the stirred solution at a slow, steady rate at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove excess chlorine and HCl.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Aromatic Iodination

This protocol describes the electrophilic iodination of the aromatic ring.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of acetic acid and sulfuric acid, add iodine (I₂) (1.1 eq) and iodic acid (HIO₃) (0.4 eq).

  • Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Protocol 4: Benzylic Bromination

This protocol is for the free-radical bromination of the benzylic methyl group.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq) in carbon tetrachloride.

  • Reflux the mixture for 2-4 hours. The reaction can be initiated by shining a UV lamp on the flask.

  • Monitor the reaction by TLC. The reaction is complete when the denser succinimide byproduct floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Conclusion

The protocols provided herein offer a foundation for the synthesis of various halogenated derivatives of "this compound." Researchers should note that reaction conditions, particularly temperature and reaction time, may require optimization to achieve the desired product with high yield and purity. Careful monitoring of the reaction progress and appropriate purification techniques are essential for successful synthesis. These halogenated intermediates are poised to be valuable building blocks for the discovery and development of new chemical entities in various scientific disciplines.

Application Notes and Protocols for the Quantification of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(Methoxycarbonyl)-4-methylbenzoic acid, a key intermediate in various synthetic processes. The following sections outline methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Accurate and precise quantification of this compound is crucial for process optimization, quality control, and stability studies in pharmaceutical and chemical research. The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide offers a comparative overview of three robust methods to aid in selecting the most suitable approach.

Comparative Overview of Analytical Methods

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity Moderate (ng-µg range)High (pg-ng range)High (pg-ng range)
Selectivity GoodExcellentExcellent
Sample Throughput HighModerateModerate
Instrumentation Cost LowHighHigh
Matrix Effect ModerateHighModerate
Typical Application Routine quality control, purity assessment.Bioanalysis, trace-level impurity quantification.Analysis of volatile and semi-volatile impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or HPLC grade)

  • This compound reference standard

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Sample Solution: Accurately weigh the sample, dissolve it in acetonitrile, and dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary
Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Inject into HPLC A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E UV Detection at 235 nm D->E F Generate Calibration Curve E->F G Quantify Sample F->G

HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices, such as biological fluids or in the presence of interfering substances.

Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: (A faster gradient can be used due to the selectivity of MS detection)

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]⁺ (m/z to be determined for this compound)

  • Product Ions (Q3): At least two specific fragment ions

  • Collision Energy: Optimized for the specific transitions

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 0.1 - 100 ng/mL). For complex matrices, a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Quantitative Data Summary
Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (SPE/LLE) D Inject into LC-MS/MS A->D B Prepare Standards B->D C Prepare QC Samples C->D E MRM Detection D->E F Peak Integration E->F G Quantification F->G

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, offering high resolution and sensitivity.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or triple quadrupole)

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Volume: 1 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

  • SIM Ions: The molecular ion and at least two characteristic fragment ions of this compound.

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the same solvent.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If necessary, filter the solution.

Quantitative Data Summary
Parameter Result
Linearity Range 0.05 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 97 - 103%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Dissolve in Solvent C Inject into GC-MS A->C B Prepare Standards B->C D EI Ionization C->D E SIM/Scan Detection D->E F Peak Integration E->F G Quantification F->G

GC-MS Experimental Workflow

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust solution for routine quality control. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. GC-MS is a reliable alternative for the analysis of this semi-volatile compound, offering excellent resolution and sensitivity. The protocols and data presented here provide a solid foundation for method development and validation in your laboratory.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2] Its purity and quantification are critical for ensuring the quality, safety, and efficacy of the final products. This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is suitable for quantitative analysis, purity assessment, and quality control in research, development, and manufacturing environments.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue
Synonyms 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid[3][4]
CAS Number 7151-68-0[3]
Molecular Formula C9H10O3[4][5]
Molecular Weight 166.17 g/mol [3][4]
Melting Point 152-154 °C[5]
Appearance White to off-white crystalline powder[2]

Experimental Protocols

This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (99%+ purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or Formic acid for LC-MS applications)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These conditions are based on methods for structurally similar aromatic carboxylic acids and may be optimized for specific applications.[6][7]

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic at 50:50 or a shallow gradient if impurities are present
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm or 274 nm (based on UV spectra of benzoic acid)[7]
Injection Volume 10 µL
Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for this compound.

ParameterExpected Value
Retention Time (tR) 3 - 7 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Generation HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Impurity_Relationship cluster_impurities Potential Impurities Analyte 3-(Methoxycarbonyl)-4- methylbenzoic acid Degradants Degradation Products Analyte->Degradants Degradation Starting_Material Residual Starting Material (e.g., Substituted Toluenes) Starting_Material->Analyte Synthesis Byproducts Reaction Byproducts (e.g., Isomers) Byproducts->Analyte Side Reactions

Caption: Logical relationship between the analyte and potential process-related impurities.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a mobile phase of acetonitrile and acidified water allows for excellent separation and detection. This protocol can be readily implemented in a laboratory setting for routine analysis and quality control. For mass spectrometry applications, it is recommended to substitute phosphoric acid with formic acid in the mobile phase. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

References

Application Notes and Protocols for the GC-MS Analysis of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of "3-(Methoxycarbonyl)-4-methylbenzoic acid" using Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing and implementing robust analytical methods for the characterization and quantification of this compound.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds like "this compound," particularly after derivatization to enhance volatility. This compound, a derivative of benzoic acid, is of interest in organic synthesis and drug discovery. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices.

Due to the presence of a carboxylic acid group, direct analysis of "this compound" by GC-MS can be challenging due to its polarity and potential for thermal degradation. Therefore, a crucial step in the analytical workflow is the derivatization of the carboxylic acid to a more volatile ester form, such as a methyl or trimethylsilyl (TMS) ester.

Experimental Protocols

Sample Preparation: Derivatization to Methyl Ester

To enhance volatility and improve chromatographic peak shape, the carboxylic acid functionality of "this compound" should be converted to its methyl ester.

Materials:

  • Sample containing "this compound"

  • Methanol (anhydrous)

  • Acetyl chloride or Sulfuric acid (catalyst)

  • Dichloromethane or Diethyl ether (extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials with inserts

Protocol:

  • Dissolution: Accurately weigh approximately 1-5 mg of the sample and dissolve it in 1 mL of methanol in a clean, dry reaction vial.

  • Esterification: Slowly add 50-100 µL of acetyl chloride or a few drops of concentrated sulfuric acid to the methanolic solution. Caution: This reaction is exothermic and should be performed in a fume hood.

  • Reaction: Cap the vial tightly and heat the mixture at 60-70°C for 1-2 hours in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of dichloromethane or diethyl ether and 1 mL of deionized water to the vial.

  • Mixing and Phase Separation: Vortex the mixture for 1 minute and then centrifuge for 5 minutes to separate the aqueous and organic layers.

  • Neutralization: Carefully transfer the organic layer to a new vial. Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge as before.

  • Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Carefully transfer the dried organic layer to a GC vial for analysis. The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of the methylated derivative of "this compound". These parameters may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC System or equivalent
Injection PortSplit/Splitless
Injection ModeSplit (e.g., 20:1) or Splitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
GC Column
Column TypeHP-5ms (5% Phenyl Methyl Siloxane) or equivalent non-polar capillary column
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program
Initial Temperature80°C, hold for 2 minutes
Temperature Ramp10°C/min to 280°C
Final Temperature280°C, hold for 5 minutes
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40 - 450 amu
Solvent Delay3 - 5 minutes

Data Presentation

Quantitative analysis of "this compound" (as its methyl ester derivative) would involve the generation of a calibration curve using standards of known concentrations. The following table provides representative data for similar aromatic methyl esters to illustrate the expected results. The exact retention time and mass fragments for the target analyte should be confirmed by injecting a pure standard.

CompoundRetention Time (min) (approx.)Molecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 4-methylbenzoate9.5 - 10.5150119, 91, 65
Dimethyl terephthalate11.0 - 12.0194163, 135, 103, 76
Dimethyl 4-methylphthalate (Target) To be determined194 163, 135, 119, 91

Note: The target analyte, after methylation, becomes Dimethyl 4-methylphthalate. The expected key fragment ions are based on the fragmentation patterns of similar structures.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the GC-MS system components.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Methanol Start->Dissolve Derivatize Esterification Dissolve->Derivatize Extract Solvent Extraction Derivatize->Extract Dry Dry with Na2SO4 Extract->Dry Final_Sample Sample in GC Vial Dry->Final_Sample Injection Injection Final_Sample->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search Mass_Spectrum->Library_Search Report Report Generation Library_Search->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_System cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column in Oven Injector->Column Ion_Source Ion Source (EI) Column->Ion_Source Interface Carrier_Gas Carrier Gas (He) Carrier_Gas->Injector Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Logical relationship of components in a Gas Chromatography-Mass Spectrometry (GC-MS) system.

The Pivotal Role of 3-(Methoxycarbonyl)-4-methylbenzoic Acid in the Synthesis of Zafirlukast and Finerenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two significant pharmaceutical agents, Zafirlukast and Finerenone, highlighting the central role of the key starting material, 3-(Methoxycarbonyl)-4-methylbenzoic acid. This versatile building block is instrumental in the construction of these complex molecules, which are used in the treatment of asthma and chronic kidney disease, respectively.

Introduction to this compound in Drug Synthesis

This compound, and its hydrolyzed form, 3-methoxy-4-methylbenzoic acid, are crucial intermediates in the pharmaceutical industry.[1][2][3] Their unique substitution pattern on the benzene ring provides a reactive scaffold for the elaboration of more complex molecular architectures. In the synthesis of both Zafirlukast and Finerenone, this starting material provides a key aromatic core, which is subsequently modified through a series of chemical transformations to yield the final active pharmaceutical ingredients (APIs).

Synthesis of Zafirlukast

Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma.[4] The synthesis of Zafirlukast from this compound involves a multi-step sequence that builds the indole and sulfonamide moieties of the final drug.

Synthetic Pathway Overview

The synthesis commences with the hydrolysis of the methyl ester of the starting material, followed by a series of reactions including bromination, etherification, N-methylation, nitro group reduction, carbamate formation, and finally, amidation to yield Zafirlukast.

Zafirlukast_Synthesis A 3-(Methoxycarbonyl)- 4-methylbenzoic acid B 3-Methoxy-4- methylbenzoic acid A->B Hydrolysis C Methyl 3-methoxy- 4-methylbenzoate B->C Esterification D Methyl 4-(bromomethyl)- 3-methoxybenzoate C->D Bromination E Methyl 4-((1-methyl-5-nitro- 1H-indol-3-yl)methyl)-3- methoxybenzoate D->E Alkylation of 5-nitroindole & N-methylation F 4-((5-Amino-1-methyl- 1H-indol-3-yl)methyl)-3- methoxybenzoic acid E->F Reduction & Hydrolysis G Cyclopentyl (3-((2-methoxy-4- (methoxycarbonyl)phenyl)methyl) -1-methyl-1H-indol-5-yl)carbamate F->G Carbamate Formation H 4-((5-((Cyclopentyloxy)carbonyl) amino)-1-methyl-1H-indol-3-yl) methyl)-3-methoxybenzoic acid G->H Hydrolysis I Zafirlukast H->I Amidation

Caption: Synthetic workflow for Zafirlukast.

Experimental Protocols

Step 1: Hydrolysis of this compound

  • Objective: To convert the starting methyl ester to the corresponding carboxylic acid.

  • Procedure: this compound is dissolved in a mixture of methanol and water. An aqueous solution of sodium hydroxide (2 M) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid (2 M) to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-methoxy-4-methylbenzoic acid.

Step 2: Esterification of 3-Methoxy-4-methylbenzoic acid [5]

  • Objective: To protect the carboxylic acid as a methyl ester.

  • Procedure: 3-Methoxy-4-methylbenzoic acid is dissolved in methanol. Acetyl chloride is added dropwise at 0°C, and the mixture is refluxed for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 3-methoxy-4-methylbenzoate.

Step 3: Bromination of Methyl 3-methoxy-4-methylbenzoate [5]

  • Objective: To introduce a reactive handle for subsequent alkylation.

  • Procedure: To a solution of methyl 3-methoxy-4-methylbenzoate in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed under irradiation with a tungsten lamp until the starting material is consumed. The reaction mixture is cooled, filtered, and the filtrate is concentrated to give crude methyl 4-(bromomethyl)-3-methoxybenzoate, which is used in the next step without further purification.

Step 4: Alkylation of 5-Nitroindole and N-methylation [5]

  • Objective: To couple the benzylic bromide with 5-nitroindole.

  • Procedure: A mixture of methyl 4-(bromomethyl)-3-methoxybenzoate, 5-nitroindole, and silver oxide in a suitable solvent is stirred at room temperature. After completion of the reaction, the mixture is filtered, and the filtrate is concentrated. The residue is then dissolved in DMF, and sodium hydride is added, followed by methyl iodide. The reaction is stirred until N-methylation is complete. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the coupled product.

Step 5: Reduction of the Nitro Group and Ester Hydrolysis [6]

  • Objective: To reduce the nitro group to an amine and hydrolyze the methyl ester.

  • Procedure: The nitro-containing intermediate is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere. After the reduction is complete, the catalyst is filtered off. The filtrate is then treated with an aqueous solution of lithium hydroxide to hydrolyze the ester. The reaction mixture is acidified to precipitate the amino acid derivative.

Step 6: Carbamate Formation [5]

  • Objective: To introduce the cyclopentyl carbamate moiety.

  • Procedure: The amino acid from the previous step is dissolved in a mixture of acetone and water. Sodium bicarbonate is added, followed by the dropwise addition of cyclopentyl chloroformate at 0°C. The reaction mixture is stirred at room temperature until completion. The acetone is removed under reduced pressure, and the aqueous layer is acidified and extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 7: Final Amidation [7]

  • Objective: To form the final sulfonamide bond.

  • Procedure: The carboxylic acid intermediate is dissolved in a suitable inert solvent such as dichloromethane. A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or chlorinated 1,3-dimethyl-2-chloroimidazoline, and an organic base (e.g., triethylamine or 4-dimethylaminopyridine) are added, followed by 2-methylbenzenesulfonamide.[7] The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chromatography or recrystallization to yield Zafirlukast.

Quantitative Data for Zafirlukast Synthesis
StepProductReagentsConditionsYield (%)Reference
13-Methoxy-4-methylbenzoic acidNaOH, MeOH/H₂ORoom Temperature~95%Standard Procedure
2Methyl 3-methoxy-4-methylbenzoateAcetyl chloride, MeOHRefluxHigh[5]
3Methyl 4-(bromomethyl)-3-methoxybenzoateNBS, Benzoyl peroxide, CCl₄RefluxHigh[5]
4Coupled N-methylated indole5-Nitroindole, Ag₂O; NaH, MeIRoom TemperatureModerate[5]
54-((5-Amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acidH₂, Pd/C; LiOHRoom Temperature76% (for a similar reduction/hydrolysis)[6]
6Carbamate protected amino acidCyclopentyl chloroformate, NaHCO₃0°C to Room TemperatureHigh[5]
7Zafirlukast2-Methylbenzenesulfonamide, EDC, DMAPRoom Temperature92% (for a similar amidation)[6]

Synthesis of Finerenone

Finerenone is a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[8] The synthesis of Finerenone is a complex process, and while a direct route from this compound is not explicitly published as a whole, a plausible synthetic strategy can be devised based on known chemical transformations. The key challenge is the construction of the dihydronaphthyridine core.

Proposed Synthetic Pathway Overview

A plausible synthetic route would involve the conversion of 3-methoxy-4-methylbenzoic acid into a suitable aldehyde or ketone precursor, which can then participate in a multi-component reaction, such as a Hantzsch-type condensation, to form the dihydropyridine core of Finerenone.

Finerenone_Synthesis A 3-(Methoxycarbonyl)- 4-methylbenzoic acid B 3-Methoxy-4- methylbenzoic acid A->B Hydrolysis C 3-Methoxy-4- methylbenzoyl chloride B->C Thionyl chloride D 4-Cyano-2-methoxybenzaldehyde C->D Multi-step conversion G Racemic Finerenone precursor D->G Hantzsch-type Cyclization E Ethyl acetoacetate analogue E->G F Aminocrotonate derivative F->G H Finerenone G->H Chiral Resolution & Amidation Zafirlukast_Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Arachidonic_Acid->CysLTs 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) CysLT1_Receptor->Downstream_Signaling Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Antagonism Asthma_Symptoms Asthmatic Response (Bronchoconstriction, Inflammation, Mucus Secretion) Downstream_Signaling->Asthma_Symptoms Finerenone_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Aldosterone MR-Aldosterone Complex MR->MR_Aldosterone Finerenone Finerenone Finerenone->MR Antagonism Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) MR_Aldosterone->Gene_Transcription Translocation Organ_Damage Inflammation & Fibrosis (Kidney & Heart) Gene_Transcription->Organ_Damage

References

Application of 3-Amino-4-methylbenzoic Acid in Azo Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylbenzoic acid is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of azo dyes. Its chemical structure, featuring both an amino group and a carboxylic acid group, allows for diazotization and subsequent coupling reactions to form chromophoric azo compounds. The presence of the carboxylic acid group can also enhance the solubility of the resulting dyes, a desirable property for various applications, including textiles. This document provides detailed application notes and experimental protocols for the use of 3-amino-4-methylbenzoic acid in the manufacturing of azo dyes. While the primary application discussed is in dye synthesis, the potential for these compounds to be investigated for biological activity is also relevant to drug development professionals, as azo compounds have been explored for various therapeutic applications.

Application Notes

3-Amino-4-methylbenzoic acid is primarily utilized as a diazo component in the synthesis of acidic azo dyes. The synthesis process involves two main steps: diazotization of the primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component, such as a naphthol or resorcinol derivative. The carboxylic acid group on the benzene ring of 3-amino-4-methylbenzoic acid imparts alkali solubility to the resulting dyes, which can be advantageous in dyeing processes.[1]

The selection of the coupling component allows for the tuning of the final dye's color and properties. For instance, coupling with different substituted naphthols can produce a range of colors.[1] The synthesized dyes can be characterized using various analytical techniques, including UV-Visible spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for a series of azo dyes synthesized from 3-amino-4-methylbenzoic acid.

Table 1: Synthesis Yield and Melting Points of Azo Dyes Derived from 3-Amino-4-methylbenzoic acid.

Dye IDCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Dye 1ResorcinolC₁₄H₁₂N₂O₄272.082262-264
Dye 3N-phenyl-3-hydroxynaphthalene-2-carboxamideC₂₅H₁₈N₄O₆425.072250-253
Dye 6N-(3-nitrophenyl)-3-hydroxynaphthalene-2-carboxamideC₂₅H₁₈N₄O₆461.079270-274
Dye 8N/AC₃₀H₁₈N₄O₆542.080>300

Data sourced from Rasayan Journal of Chemistry.[1]

Table 2: Spectroscopic Data for Azo Dyes Derived from 3-Amino-4-methylbenzoic acid.

Dye IDIR (KBr, cm⁻¹)LC-MS (m/z, M+1)¹H NMR (DMSO-d₆, ppm)
Dye 13639 (OH), 3470 (NH), 1684.52 (C=O), 1593 (N=N)272.212.90 (br, 1H, COOH), 13.11 (br, 1H, OH), 10.68 (br, 1H, OH), 6.37-8.4 (6H, Ar-H), 3.32 (s, CH₃)
Dye 33639 (OH), 3470 (NH), 1621 (C=O), 1558.2 (N=N), 1490.7 (-CONH)426.23.33 (s, CH₃), 7.13-8.74 (13H, Ar-H), 10.59 (br, 1H, OH), 11.32 (br, 1H, COOH)
Dye 63639 (OH), 3470 (NH), 1681.6 (C=O), 1601.59 (N=N), 1531.63 (-CONH)462.13.31 (s, CH₃), 6.91-8.34 (11H, Ar-H), 11.9 (br, 1H, OH)
Dye 83639 (OH), 3470 (NH), 1623.23 (C=O), 1515.78 (N=N), 1455.99 (-CONH)541.22.20-2.50 (m, CH₃), 3.60 (s, CH₂), 7.40-8.20 (15H, Ar-H), 9.50 (s, NH), 11.4 (s, 1H, NH), 13.3 (br, 1H, COOH)

Data sourced from Rasayan Journal of Chemistry.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using 3-amino-4-methylbenzoic acid.

Diazotization of 3-Amino-4-methylbenzoic acid

Materials:

  • 3-amino-4-methylbenzoic acid

  • Acetic acid

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Ice bath

Procedure:

  • Dissolve 0.5 g (0.003 mol) of 3-amino-4-methylbenzoic acid in 6 mL of acetic acid in a beaker.

  • Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 0.45 g (0.003 mol) of sodium nitrite in a minimal amount of water to the reaction mixture with constant stirring.

  • Continue stirring the reaction mixture for 2 hours, maintaining the temperature between 0-5 °C to ensure the complete formation of the diazonium salt solution.

Azo Coupling Reaction

Materials:

  • Diazonium salt solution from the previous step

  • Coupling component (e.g., resorcinol, substituted naphthol)

  • Dimethylformamide (DMF)

  • Sodium carbonate solution (chilled)

  • Ethanol for recrystallization

Procedure:

  • Dissolve an equimolar amount of the chosen coupling component in 20 mL of DMF.

  • Maintain the diazonium salt solution at 0-5 °C.

  • Adjust the pH of the diazonium salt solution to 6 by slowly adding a chilled aqueous solution of sodium carbonate.

  • Slowly add the solution of the coupling component to the pH-adjusted diazonium salt solution with vigorous stirring.

  • Continue stirring the reaction mixture for 4 hours at 0-5 °C.

  • The precipitated dye is then filtered, washed with hot water to remove any unreacted starting materials and inorganic salts, and then dried.

  • The crude dye is purified by recrystallization from ethanol.

  • The purity of the synthesized dye can be checked by thin-layer chromatography (TLC).[1]

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of azo dyes from 3-amino-4-methylbenzoic acid.

experimental_workflow Experimental Workflow for Azo Dye Synthesis A 1. Diazotization B Dissolve 3-amino-4-methylbenzoic acid in Acetic Acid and H₂SO₄ A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Stir for 2 hours at 0-5 °C D->E F Diazonium Salt Formation E->F I Adjust pH of Diazonium Salt to 6 F->I G 2. Azo Coupling H Dissolve Coupling Component in DMF G->H J Mix Diazonium Salt and Coupling Component H->J I->J K Stir for 4 hours at 0-5 °C J->K L Azo Dye Precipitation K->L M 3. Purification L->M N Filter and Wash with Hot Water M->N O Dry the Crude Dye N->O P Recrystallize from Ethanol O->P Q Pure Azo Dye P->Q

Caption: Workflow for the synthesis of azo dyes.

logical_relationship Key Components and Products Relationship cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Amino-4-methylbenzoic acid (Diazo Component) D Diazotization A->D B Coupling Component (e.g., Naphthol derivative) E Azo Coupling B->E C NaNO₂ / H⁺ (Diazotizing Agent) C->D D->E F Azo Dye E->F G Water E->G H Inorganic Salts E->H

Caption: Relationship of reactants and products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and efficient method involves a two-step process. The first step is the synthesis of the precursor, 4-methylphthalic anhydride, typically via a Diels-Alder reaction between isoprene and maleic anhydride, followed by an aromatization step. The second key step is the regioselective mono-esterification of the 4-methylphthalic anhydride with methanol. This targeted reaction opens the anhydride ring to form the desired mono-ester product.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges include:

  • Controlling Regioselectivity: During the mono-esterification of 4-methylphthalic anhydride, two isomeric products can be formed: this compound and 4-(Methoxycarbonyl)-3-methylbenzoic acid. Achieving a high yield of the desired isomer is a significant hurdle.

  • Preventing Diester Formation: Over-esterification to the dimethyl ester is a common side reaction that reduces the yield of the desired mono-ester.

  • Purification: Separating the desired product from the starting materials, the isomeric byproduct, and the diester can be challenging due to their similar chemical properties.

Q3: How can I improve the regioselectivity of the mono-esterification?

A3: Regioselectivity is influenced by both steric and electronic factors. The methyl group on the aromatic ring of 4-methylphthalic anhydride exerts a steric hindrance effect. Nucleophilic attack by methanol is generally favored at the less sterically hindered carbonyl group. To enhance selectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Catalyst Choice: While acid catalysts are common, exploring base-catalyzed or organocatalyzed methods might offer different selectivity profiles.

  • Slow Addition of Methanol: Adding methanol slowly to the reaction mixture can help control the reaction and potentially favor the formation of the kinetic product.

Q4: What are the common side products, and how can I minimize them?

A4: The primary side products are the isomeric mono-ester (4-(methoxycarbonyl)-3-methylbenzoic acid) and the diester (dimethyl 4-methylphthalate).

  • To minimize the isomeric byproduct, focus on optimizing the regioselectivity as discussed in Q3.

  • To reduce diester formation, use a stoichiometric amount or a slight excess of methanol. Using a large excess of methanol will drive the reaction towards the formation of the diester. Monitoring the reaction progress closely using techniques like TLC or HPLC is crucial to stop the reaction once the formation of the desired mono-ester is maximized.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Mono-ester Incomplete reaction of the anhydride.- Ensure the 4-methylphthalic anhydride is completely dissolved in the reaction solvent. - Increase the reaction time or temperature, but monitor for diester formation. - Check the purity and activity of the catalyst.
Formation of significant amounts of diester.- Reduce the amount of methanol used to near stoichiometric levels. - Monitor the reaction closely and stop it before significant diester formation occurs. - Consider a milder catalyst or lower reaction temperature.
Loss of product during workup and purification.- Optimize the extraction procedure to ensure efficient recovery of the acidic product. - Use appropriate purification techniques, such as column chromatography with a suitable solvent system or recrystallization, to minimize loss.
Poor Regioselectivity (High percentage of the wrong isomer) Reaction conditions favor the thermodynamic product.- Lower the reaction temperature to favor the kinetically controlled product. - Investigate different catalysts that may offer better steric control.
Steric hindrance is not the dominant controlling factor under the chosen conditions.- Explore alternative synthetic routes that offer better regiocontrol.
Reaction Stalls or is Sluggish Low quality or inactive catalyst.- Use a fresh batch of a high-purity catalyst. - Consider activating the catalyst if applicable (e.g., drying of an acid catalyst).
Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient mixing.- Ensure vigorous and efficient stirring throughout the reaction.
Difficulty in Purifying the Final Product Co-elution of isomers during column chromatography.- Experiment with different solvent systems for chromatography to improve separation. - Consider using a different stationary phase for chromatography.
Similar solubility of the product and byproducts, making recrystallization difficult.- Try different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation. - Consider derivatization to facilitate separation, followed by removal of the protecting group.

Experimental Protocols

Step 1: Synthesis of 4-Methylphthalic Anhydride

This protocol is a general representation and may require optimization.

Materials:

  • Isoprene

  • Maleic anhydride

  • Toluene (anhydrous)

  • Bromine

  • Pyridine or Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve maleic anhydride in anhydrous toluene.

  • Slowly add isoprene to the solution at room temperature. The reaction is a Diels-Alder cycloaddition and is typically exothermic. Control the temperature with a water bath if necessary.

  • After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the cycloaddition to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

  • Cool the reaction mixture and then slowly add a solution of bromine in toluene. This step is for the aromatization of the tetrahydrophthalic anhydride.

  • Add a catalytic amount of pyridine or DMF.

  • Heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude 4-methylphthalic anhydride can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and hexane) or by sublimation.

Step 2: Synthesis of this compound

This protocol focuses on the regioselective mono-esterification of 4-methylphthalic anhydride.

Materials:

  • 4-Methylphthalic anhydride

  • Methanol (anhydrous)

  • Toluene or Dichloromethane (anhydrous)

  • Acid catalyst (e.g., concentrated sulfuric acid) or a base catalyst (e.g., triethylamine)

Procedure:

  • Dissolve 4-methylphthalic anhydride in an anhydrous solvent like toluene or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add one equivalent of anhydrous methanol to the stirred solution.

  • Add a catalytic amount of the chosen catalyst (e.g., a few drops of concentrated sulfuric acid).

  • Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC or HPLC to maximize the formation of the mono-ester and minimize the diester.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the desired this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Entry Catalyst Temperature (°C) Reaction Time (h) Yield of Mono-ester (%) Ratio of 3-isomer : 4-isomer
1H₂SO₄ (cat.)256753:1
2H₂SO₄ (cat.)012825:1
3Triethylamine258682.5:1
4DMAP (cat.)010854.5:1

Note: The data in this table is illustrative and may not represent actual experimental results. Optimization is required for specific laboratory conditions.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Methylphthalic Anhydride cluster_step2 Step 2: Mono-esterification cluster_purification Purification Isoprene Isoprene Diels_Alder Diels-Alder Reaction Isoprene->Diels_Alder Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Diels_Alder Tetrahydro_Anhydride 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride Diels_Alder->Tetrahydro_Anhydride Aromatization Aromatization (Br₂) Tetrahydro_Anhydride->Aromatization Methylphthalic_Anhydride 4-Methylphthalic Anhydride Aromatization->Methylphthalic_Anhydride Monoesterification Regioselective Mono-esterification Methylphthalic_Anhydride->Monoesterification Methanol Methanol Methanol->Monoesterification Product This compound Monoesterification->Product Isomer Isomeric Byproduct Monoesterification->Isomer Diester Diester Byproduct Monoesterification->Diester Crude_Product Crude Product (Mixture) Product->Crude_Product Isomer->Crude_Product Diester->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield of Mono-ester Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Diester_Formation High Diester Formation Low_Yield->Diester_Formation Workup_Loss Loss During Workup Low_Yield->Workup_Loss Sol_Incomplete Increase reaction time/temp Check catalyst activity Incomplete_Reaction->Sol_Incomplete Sol_Diester Reduce methanol amount Monitor reaction closely Diester_Formation->Sol_Diester Sol_Workup Optimize extraction Use appropriate purification Workup_Loss->Sol_Workup

Caption: Troubleshooting guide for low yield issues.

Technical Support Center: Purification of "3-(Methoxycarbonyl)-4-methylbenzoic acid" by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "3-(Methoxycarbonyl)-4-methylbenzoic acid" via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The process involves dissolving the impure compound in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are not.[2] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[2] Soluble impurities remain in the cooled solvent (the mother liquor) and are separated by filtration.[2]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Either not dissolve the impurities at all, allowing them to be filtered off from the hot solution, or dissolve them very well so they remain in the cold mother liquor.

  • Not react chemically with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For carboxylic acids like the target compound, polar solvents are often a good starting point. Based on structurally similar compounds, suitable solvents could include ethanol, methanol, water, or a mixed solvent system like ethanol-water.[3][4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.[2]

Troubleshooting Guide

Q3: My compound is not dissolving completely, even in the boiling solvent. What should I do?

A3: This issue can arise from two main causes:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent to the boiling mixture until the solid dissolves.[5] Be cautious not to add a large excess, as this will reduce your final yield.[2]

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the addition of more solvent does not seem to dissolve the remaining solid, the impurity is likely insoluble.[6] In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.[6] To prevent premature crystallization during this step, use a pre-heated funnel and a slight excess of hot solvent.[6]

Q4: The hot solution has cooled, but no crystals have formed. How can I induce crystallization?

A4: The absence of crystals upon cooling often indicates a supersaturated solution or the use of too much solvent.[7] Here are several techniques to try:

  • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This provides a nucleation site for crystal growth.[7][8]

  • Scratch the Flask: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[7][8] The microscopic scratches on the glass can provide a surface for nucleation.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[7][8] Then, allow the solution to cool again.

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. This can often promote crystallization.[9]

Q5: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid.[6][7] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[7][9] To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent to lower the saturation point.[9]

  • Allow the solution to cool very slowly, perhaps by leaving it on a cooling hot plate or insulating the flask to slow heat loss.[7] This encourages the formation of crystals over oil droplets.

  • If the problem persists, consider using a different solvent or a mixed-solvent system.[9]

Q6: My final yield of pure crystals is very low. How can I improve it?

A6: A low yield can be frustrating and is often due to one of the following reasons:[8][9]

  • Using Too Much Solvent: The most common cause is dissolving the compound in an excessive amount of solvent, which leaves a significant portion of the product in the mother liquor.[8][9] Use the minimum amount of boiling solvent required for complete dissolution.[2]

  • Premature Crystallization: Product can be lost if it crystallizes during a hot filtration step. Ensure the filtration apparatus is pre-heated and the transfer is done quickly.[9]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to maximize the precipitation of the product.[9]

  • Washing with Warm Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold can dissolve and wash away some of your product.[9] Always use a minimal amount of ice-cold solvent for washing.[2]

Q7: After recrystallization, my product is still colored or appears impure. What should I do?

A7: If the product remains impure, the initial solvent choice may have been suboptimal. The chosen solvent should ideally keep impurities dissolved even when the solution is cold. If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before the hot filtration step. However, be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield. If impurities persist, a second recrystallization or purification by another method, such as column chromatography, may be necessary.[7]

Quantitative Data

Table 1: Solubility of 4-Methylbenzoic Acid in Water [10]

Temperature (°C)Solubility (g / 100 g of Water)
250.04
1001.17

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[6][9]

  • Drying: Continue to draw air through the filter cake for several minutes to help dry the crystals.[6] Then, carefully transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a suitable temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the recrystallization process, including key decision points for troubleshooting common issues.

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_dissolve All Solid Dissolved? dissolve->check_dissolve cool 3. Cool Solution Slowly check_dissolve->cool Yes ts_dissolve Troubleshoot: - Add more hot solvent - Insoluble impurities present check_dissolve->ts_dissolve No hot_filter 2. Hot Filtration (Remove Insoluble Impurities) hot_filter->cool ts_oil Oiling Out Occurs? cool->ts_oil check_crystals Crystals Formed? isolate 4. Isolate Crystals (Vacuum Filtration) check_crystals->isolate Yes ts_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume - Cool in ice bath check_crystals->ts_crystals No wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Pure Crystals wash->dry end_product Pure Product dry->end_product ts_dissolve->hot_filter Insoluble Impurities Confirmed ts_crystals->cool Retry Crystallization ts_oil->check_crystals No ts_oil_fix Troubleshoot: - Reheat solution - Add more solvent - Cool very slowly ts_oil->ts_oil_fix Yes ts_oil_fix->cool Retry Cooling

Caption: A flowchart of the recrystallization process and troubleshooting steps.

References

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid. Our resources are designed to help you identify and resolve common impurities and challenges encountered during this multi-step synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a three-step process:

  • Oxidation: Conversion of a suitable starting material (e.g., p-xylene derivative) to 2-methylterephthalic acid.

  • Esterification: Reaction of 2-methylterephthalic acid with methanol to produce dimethyl 2-methylterephthalate.

  • Selective Hydrolysis: Conversion of dimethyl 2-methylterephthalate to the target molecule, this compound.

Problem 1: Low Yield of 2-Methylterephthalic Acid in the Oxidation Step

Question: My oxidation of 2,4-dimethylbenzoic acid with potassium permanganate is resulting in a low yield of 2-methylterephthalic acid. What are the possible causes and solutions?

Answer: A low yield in this oxidation step can be attributed to several factors, including incomplete reaction, formation of byproducts, or issues with product isolation.

Potential Causes:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted 2,4-dimethylbenzoic acid.

  • Over-oxidation: While less common for this specific substrate, harsh conditions can lead to the formation of trimellitic acid or other degradation products.[1]

  • Side Reactions: The formation of 4-methylphthalic acid is a potential side reaction.[2]

  • Product Precipitation: The product, 2-methylterephthalic acid, may precipitate out of the alkaline solution before the reaction is complete, hindering further oxidation.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

  • Control of Reaction Conditions: Ensure the reaction is carried out under appropriate temperature and time as specified in the protocol. A typical procedure involves reacting 2,4-dimethylbenzoic acid in an alkaline solution with potassium permanganate for approximately 5 hours.[2]

  • Stoichiometry of Oxidant: Verify that the correct molar ratio of potassium permanganate to the starting material is used. An excess of the oxidant is generally required.

  • pH Control: Maintain an alkaline pH throughout the reaction to keep the starting material and intermediates in solution.

  • Work-up Procedure: After the reaction, the product is typically isolated by acidification of the reaction mixture. Ensure the pH is lowered sufficiently to precipitate the dicarboxylic acid.

Problem 2: Presence of Impurities in Dimethyl 2-methylterephthalate after Esterification

Question: After the esterification of 2-methylterephthalic acid, my crude dimethyl 2-methylterephthalate is impure. What are the likely impurities and how can I remove them?

Answer: Impurities in the diester can arise from both the preceding oxidation step and the esterification reaction itself.

Potential Impurities:

  • Unreacted 2-methylterephthalic acid: Incomplete esterification will leave the starting diacid.

  • Mono-methyl ester (this compound): Partial esterification will result in the presence of the mono-ester.

  • Isomeric Diesters: If the starting 2-methylterephthalic acid contained isomeric impurities (e.g., 4-methylphthalic acid), the corresponding diesters will be present.

  • Colored Impurities: Byproducts from the oxidation step can carry over and cause discoloration.[3]

Troubleshooting Steps:

  • Drive the Reaction to Completion: Use an excess of methanol and an effective acid catalyst (e.g., sulfuric acid) to ensure complete esterification.[4][5]

  • Purification by Recrystallization: Recrystallization from a suitable solvent, such as methanol, is an effective method for purifying dimethyl terephthalate and its analogs.[3][6][7] The desired diester is typically less soluble in cold methanol than the mono-ester and other impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of ethyl acetate in hexanes is a good starting point for separating esters of varying polarity.

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before recrystallization.[3]

Problem 3: Difficulty in Controlling the Selective Hydrolysis of Dimethyl 2-methylterephthalate

Question: I am attempting the selective mono-hydrolysis of dimethyl 2-methylterephthalate, but I am getting a mixture of the starting diester, the desired mono-acid, and the diacid (2-methylterephthalic acid). How can I improve the selectivity?

Answer: Selective mono-hydrolysis of a diester is a challenging reaction to control. The key is to use reaction conditions that favor the hydrolysis of one ester group while minimizing the hydrolysis of the second.

Potential Issues:

  • Reaction is too slow: Insufficient base or too low a temperature may result in a low conversion of the starting diester.

  • Reaction is too fast: An excess of base or high temperatures can lead to the formation of a significant amount of the diacid.[8][9]

  • Poor Solubility: The starting material may not be fully soluble in the reaction medium, leading to a heterogeneous reaction that is difficult to control.

Troubleshooting Steps:

  • Stoichiometry of the Base: Carefully control the amount of base used. Typically, slightly more than one equivalent of a base like sodium hydroxide or potassium hydroxide is used.

  • Choice of Solvent: A mixture of an organic solvent (like THF or methanol) and water is often used to ensure the solubility of the starting diester.[9] Using methanol as a co-solvent can also help to suppress the hydrolysis of the remaining ester group through Le Chatelier's principle.[10]

  • Temperature Control: Perform the reaction at a controlled, and often low, temperature to slow down the rate of the second hydrolysis.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal time to quench the reaction when the concentration of the desired mono-acid is at its maximum.

  • Purification: The resulting mixture of the di-ester, mono-acid, and di-acid can be separated based on their different acidic properties.

    • Acid-Base Extraction: Dissolve the mixture in an organic solvent and extract with a weak base like sodium bicarbonate. The mono-acid and di-acid will be extracted into the aqueous layer, while the neutral di-ester remains in the organic layer. The aqueous layer can then be acidified to precipitate the mono-acid and di-acid, which can be further separated by fractional crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a suitable synthesis pathway for this compound?

A1: A common and logical synthetic route involves three main stages:

  • Oxidation: Oxidation of 2,4-dimethylbenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO4) in an alkaline solution to yield 2-methylterephthalic acid.[2]

  • Diesterification: Esterification of 2-methylterephthalic acid with methanol in the presence of an acid catalyst (e.g., H2SO4) to form dimethyl 2-methylterephthalate.[4][5]

  • Selective Mono-hydrolysis: Partial hydrolysis of dimethyl 2-methylterephthalate using a controlled amount of a base (e.g., NaOH or KOH) in a mixed solvent system (e.g., methanol/water) to yield the desired this compound.[11]

Q2: What are the expected impurities in my final product?

A2: The primary impurities in the final product are typically:

  • Dimethyl 2-methylterephthalate: Unreacted starting material from the hydrolysis step.

  • 2-methylterephthalic acid: The product of complete hydrolysis.

  • Isomeric mono-acids: If the starting material contained isomeric impurities.

Q3: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the starting materials, intermediates, final product, and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point for separating aromatic carboxylic acids and their esters.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying impurities. For dimethyl terephthalate, the aromatic protons appear as a singlet around 8 ppm, and the methyl ester protons as a singlet around 4 ppm.[16] For 2-methylterephthalic acid, the carboxylic acid protons are highly deshielded (around 13 ppm), and the aromatic and methyl protons have characteristic shifts.[2] The ¹H NMR of the final product, this compound, would be expected to show signals for the methyl ester protons, the carboxylic acid proton, and distinct signals for the aromatic protons.

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Specific hazards to be aware of include:

  • Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Strong acids and bases: Corrosive and should be handled with care.

  • Organic solvents: Flammable and should be used in a well-ventilated fume hood.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-methylterephthalic acidC₉H₈O₄180.16-
Dimethyl 2-methylterephthalateC₁₁H₁₂O₄208.21-
This compoundC₁₀H₁₀O₄194.18-

Table 2: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃ (Predicted)

Proton2-methylterephthalic acidDimethyl 2-methylterephthalateThis compound
-CH₃~2.6~2.5~2.5
-COOCH₃-~3.9 (6H)~3.9 (3H)
Aromatic-H~7.8-8.1 (3H)~7.7-8.0 (3H)~7.7-8.0 (3H)
-COOH~13.0 (2H)-~12.0 (1H)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Dimethyl 2-methylterephthalate

Objective: To purify crude dimethyl 2-methylterephthalate from unreacted starting materials and byproducts.

Materials:

  • Crude dimethyl 2-methylterephthalate

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Place the crude dimethyl 2-methylterephthalate in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove residual impurities.

  • Dry the crystals in a vacuum oven.

Protocol 2: HPLC Analysis of the Reaction Mixture from Selective Hydrolysis

Objective: To quantify the amounts of starting material, product, and byproduct in the crude reaction mixture.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid groups are protonated.

  • Standard Preparation: Prepare standard solutions of known concentrations of dimethyl 2-methylterephthalate, this compound, and 2-methylterephthalic acid in the mobile phase.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture with the mobile phase and filter it through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject the standard solutions to determine their retention times and generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis: Identify the peaks in the sample chromatogram based on the retention times of the standards. Quantify the amount of each component using the calibration curves.

Visualizations

Synthesis_Pathway start 2,4-Dimethylbenzoic Acid diacid 2-Methylterephthalic Acid start->diacid Oxidation (KMnO4) diester Dimethyl 2-methylterephthalate diacid->diester Esterification (MeOH, H+) monoester This compound diester->monoester Selective Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Hydrolysis start Impure Product from Hydrolysis check_composition Analyze by HPLC/TLC start->check_composition high_diester High Diester Content? check_composition->high_diester high_diacid High Diacid Content? check_composition->high_diacid good_mixture Good Mixture, but needs purification check_composition->good_mixture high_diester->high_diacid No increase_time_temp Increase Reaction Time/Temp or Base Conc. high_diester->increase_time_temp Yes high_diacid->good_mixture No decrease_time_temp Decrease Reaction Time/Temp or Base Conc. high_diacid->decrease_time_temp Yes acid_base_extraction Perform Acid-Base Extraction good_mixture->acid_base_extraction Yes increase_time_temp->start Re-run Reaction decrease_time_temp->start Re-run Reaction purified_product Purified Monoester acid_base_extraction->purified_product

Caption: Troubleshooting workflow for the selective hydrolysis step.

References

"3-(Methoxycarbonyl)-4-methylbenzoic acid" stability under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-(Methoxycarbonyl)-4-methylbenzoic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains both an ester and a carboxylic acid functional group on an aromatic ring. The primary stability concerns are:

  • Hydrolysis: The methoxycarbonyl (ester) group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding 4-methylterephthalic acid and methanol. The rate of hydrolysis is influenced by pH and temperature.

  • Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation. While benzoic acid itself is relatively stable, the presence of substituents can influence this process.[1]

  • Photostability: Aromatic compounds can be sensitive to light, potentially leading to degradation. The presence of chromophores in the molecule suggests that photostability should be evaluated.

  • Oxidation: While the core aromatic ring is relatively stable to oxidation, the methyl group could be susceptible under harsh oxidative conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For extended storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize potential degradation from moisture and atmospheric oxygen.

Q3: How do the substituents on the benzene ring affect the stability of the ester group?

A3: The electronic properties of substituents on the aromatic ring influence the rate of hydrolysis of the ester group. The methoxy group is electron-donating, which can increase the electron density at the carbonyl carbon of the ester, potentially slowing down the rate of nucleophilic attack and thus hydrolysis.[2][3] Conversely, electron-withdrawing groups would be expected to increase the rate of hydrolysis.[2]

Troubleshooting Guides

Issue 1: Inconsistent results in assays after storage.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Solution:

    • Verify the purity of the stored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the results to a freshly prepared standard or a sample from a new, unopened container.

    • If degradation is confirmed, review storage conditions. Ensure the container is tightly sealed and protected from light and moisture. For sensitive applications, store under an inert atmosphere.

Issue 2: Appearance of new peaks in the chromatogram during stability studies.

  • Possible Cause: Formation of degradation products.

  • Solution:

    • This is an expected outcome of forced degradation studies. The goal is to identify and characterize these new peaks.

    • Use a stability-indicating HPLC method to ensure separation of the parent compound from all degradation products.[4][5][6][7]

    • Employ techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Issue 3: The compound has changed color (e.g., turned yellow) over time.

  • Possible Cause: This may indicate oxidation or the formation of minor degradation products, especially if exposed to air and light.

  • Solution:

    • Assess the purity of the material to determine if the color change is associated with significant degradation.

    • If purity is critical, consider purification of the material or using a fresh batch.

    • To prevent this, store the compound under an inert atmosphere and protect it from light.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance.[8] The following are generalized protocols that should be adapted and optimized for this compound.

Protocol 1: Hydrolytic Stability (Acid and Base Forced Degradation)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

  • Degradation Procedure:

    • For acid hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.

    • For base hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.

    • Maintain the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor for the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Oxidative Stability
  • Preparation of Solutions:

    • Use the same stock solution of the compound as in the hydrolytic study.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Degradation Procedure:

    • Mix equal volumes of the stock solution and the 3% H₂O₂ solution.

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by HPLC, monitoring for degradation.

Protocol 3: Thermal Stability
  • Procedure:

    • Place the solid compound in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C).

    • Collect samples at various time points (e.g., 1, 3, 7, 14 days).

  • Analysis:

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

Protocol 4: Photostability
  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze the light-exposed and dark control samples by HPLC at a specified time point.

Quantitative Data Summary

As no specific quantitative stability data for this compound is publicly available, the following table provides a template for summarizing the results from the proposed forced degradation studies.

Stress ConditionTemperature (°C)DurationInitial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 M HCl6024 hours100Data to be filledData to be filledData to be filled
0.1 M NaOH6024 hours100Data to be filledData to be filledData to be filled
3% H₂O₂2524 hours100Data to be filledData to be filledData to be filled
Dry Heat7014 days100Data to be filledData to be filledData to be filled
Photolytic25As per ICH Q1B100Data to be filledData to be filledData to be filled

Visualizations

Stability_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Action Inconsistent_Assay Inconsistent Assay Results Degradation Chemical Degradation Inconsistent_Assay->Degradation likely due to New_Peaks New Chromatographic Peaks New_Peaks->Degradation indicates Color_Change Color Change Oxidation Oxidation Color_Change->Oxidation suggests Verify_Purity Verify Purity (HPLC) Degradation->Verify_Purity Characterize_Degradants Characterize Degradants (LC-MS) Degradation->Characterize_Degradants Use_Inert_Atmosphere Store Under Inert Atmosphere Oxidation->Use_Inert_Atmosphere Review_Storage Review Storage Conditions Verify_Purity->Review_Storage if confirmed

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_compound Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Compound This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (3% H₂O₂, RT) Compound->Oxidation Thermal Thermal (70°C, solid) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Pathway Degradation Pathway HPLC->Pathway Kinetics Degradation Kinetics HPLC->Kinetics Products Identification of Degradation Products HPLC->Products

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Fischer esterification is an equilibrium reaction.[1][2][3] 2. Presence of Water: Water in the reactants or glassware can shift the equilibrium back towards the starting materials.[1] 3. Insufficient Catalyst: The acid catalyst may be insufficient in quantity or activity. 4. Low Reaction Temperature/Time: The reaction may not have been heated at reflux for a sufficient duration.[1]1. Shift Equilibrium: Use a large excess of methanol to drive the reaction forward.[3][4] Consider removing water as it forms, for example, by using a Dean-Stark apparatus.[4] 2. Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. 3. Catalyst Check: Ensure the correct amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. 4. Optimize Conditions: Ensure the reaction mixture is refluxing gently for the recommended time (typically several hours).[5]
Product Contaminated with Starting Material (Carboxylic Acid) 1. Incomplete Reaction: As above, the equilibrium may not have been sufficiently shifted towards the product.[1][2] 2. Inefficient Purification: The work-up procedure may not have effectively removed the unreacted acidic starting material.1. Drive Reaction to Completion: Increase reflux time or the excess of methanol. 2. Aqueous Wash: During work-up, wash the organic layer containing the product with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, making it water-soluble and allowing it to be separated in the aqueous layer.
Oily or Impure Solid Product 1. Residual Solvent: Incomplete removal of the extraction solvent. 2. Presence of Byproducts: Side reactions may have occurred. 3. Residual Water: Incomplete drying of the organic layer.1. Thorough Drying: Ensure the product is dried under reduced pressure to remove all traces of solvent. 2. Purification: Purify the crude product by recrystallization or column chromatography to obtain a pure solid.[5] 3. Drying Agent: Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for the organic layer before solvent evaporation.
Formation of Unexpected Byproducts 1. Overheating: Excessive heat can sometimes lead to decomposition or side reactions. 2. Side Reactions of Starting Materials: If starting from 3-hydroxy-4-methylbenzoic acid and using a methylating agent like dimethyl sulfate, side reactions such as the methylation of the carboxylic acid group can occur.1. Temperature Control: Maintain a gentle reflux and avoid excessive heating. 2. Choice of Synthesis Route: If multiple reactive sites are present, consider protecting groups or choose a more selective reaction pathway, such as the direct esterification of 3-methoxy-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory method is the Fischer esterification of 3-methoxy-4-methylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[3] An alternative is to use acetyl chloride in methanol, which generates HCl in situ to catalyze the reaction.[6]

Q2: Why is it necessary to use a large excess of methanol in the Fischer esterification?

Fischer esterification is a reversible reaction that reaches equilibrium.[2][3] According to Le Chatelier's principle, increasing the concentration of one of the reactants (in this case, methanol) will shift the equilibrium towards the products, thereby increasing the yield of the desired ester.[3]

Q3: How can I confirm that the reaction is complete?

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material. The reaction is considered complete when the spot corresponding to the starting material (3-methoxy-4-methylbenzoic acid) is no longer visible.

Q4: What is the purpose of the sodium bicarbonate wash during the work-up?

The sodium bicarbonate wash is a crucial purification step. It is a mild base that reacts with the acidic catalyst (e.g., sulfuric acid) and any unreacted 3-methoxy-4-methylbenzoic acid, converting them into their respective salts. These salts are soluble in the aqueous layer and can thus be easily separated from the desired ester, which remains in the organic layer.

Q5: My final product is an oil, but it is expected to be a solid. What should I do?

If the product is an oil, it is likely impure. The presence of residual solvent or byproducts can lower the melting point. It is recommended to purify the product, for example, by column chromatography, followed by thorough drying under reduced pressure to remove any volatile impurities.[5]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of methyl 3-methoxy-4-methylbenzoate from 3-methoxy-4-methylbenzoic acid and methanol with a sulfuric acid catalyst.[5]

  • Reaction Setup: In a round-bottomed flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol (e.g., 20 mL of methanol per 1 g of carboxylic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-methoxy-4-methylbenzoate.[5]

Protocol 2: Esterification using Acetyl Chloride

This protocol outlines the synthesis using acetyl chloride, which generates the acid catalyst in situ.[6]

  • Reaction Setup: Dissolve 3-methoxy-4-methylbenzoic acid (e.g., 6.0 g) in methanol (e.g., 120 mL).[6]

  • Reagent Addition: Slowly add acetyl chloride (e.g., 6 mL) to the solution while stirring.[6]

  • Reaction: Stir the solution at room temperature for an extended period (e.g., 36 hours).[6]

  • Isolation: Evaporate the solvent under reduced pressure. To ensure the removal of any volatile residues, redissolve the resulting oil in methanol and evaporate again. This process can be repeated.[6] The final product is obtained as a colorless oil.

Visualized Workflows and Pathways

G cluster_workflow Experimental Workflow: Fischer Esterification A 1. Mix Reactants (Carboxylic Acid, Excess Methanol) B 2. Add Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (Monitor with TLC) B->C D 4. Cool and Concentrate C->D E 5. Extraction & Washing (Water, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Evaporate Solvent F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I Pure Product H->I

Caption: A typical experimental workflow for Fischer esterification.

G cluster_pathway Reaction Pathways cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reaction (Equilibrium Shift) Start 3-Methoxy-4-methylbenzoic Acid + Methanol Product This compound (Product) + Water Start->Product H⁺ Catalyst, Reflux Product_Side This compound + Water Start_Side 3-Methoxy-4-methylbenzoic Acid (Unreacted Starting Material) + Methanol Product_Side->Start_Side H⁺ Catalyst

Caption: Main and common side reactions in the synthesis.

References

Technical Support Center: Optimizing Esterification of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 3-(Methoxycarbonyl)-4-methylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification of this compound, a reaction analogous to the conversion of monomethyl terephthalate (MMT) to dimethyl terephthalate (DMT).

Issue 1: Low Conversion of Starting Material

Possible Causes:

  • Insufficient Catalyst Activity: The acid catalyst may be weak, impure, or used in an inadequate amount.

  • Presence of Water: Water in the reaction mixture can shift the equilibrium back towards the reactants, hindering ester formation.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

  • Poor Solubility: The starting material may not be fully dissolved in the alcohol, limiting its availability for reaction.

Recommended Solutions:

  • Catalyst Selection and Handling:

    • Use strong acid catalysts such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

    • Ensure the catalyst is fresh and anhydrous.

    • Increase the catalyst loading incrementally, monitoring for potential side reactions.

  • Water Removal:

    • Use anhydrous alcohol and reagents.

    • Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

  • Temperature and Time Optimization:

    • Increase the reaction temperature in increments, monitoring for byproduct formation. For similar reactions, temperatures around 200°C have been shown to be effective.[2]

    • Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Improving Solubility:

    • Increase the volume of the alcohol solvent to ensure complete dissolution of the starting material.

Issue 2: Formation of Impurities and Side Products

Possible Causes:

  • Transesterification: If an alcohol other than methanol is present as an impurity, or if the reaction temperature is excessively high, the existing methyl ester group could undergo exchange.

  • Hydrolysis of the Ester: The presence of excess water can lead to the hydrolysis of both the starting material and the product back to the corresponding carboxylic acids.

  • Isomerization: While less common for this specific molecule, high temperatures and strong acidic conditions can sometimes lead to isomerization of substituents on the aromatic ring.

  • Byproducts from the Starting Material: Impurities in the starting this compound can lead to the formation of corresponding ester byproducts.

Recommended Solutions:

  • Control of Reaction Conditions:

    • Maintain a moderate reaction temperature to minimize side reactions.

    • Use a high-purity alcohol for the esterification.

  • Purification of the Product:

    • Recrystallization: This is a highly effective method for purifying the final diester product. Methanol is a common solvent for the recrystallization of similar compounds like dimethyl terephthalate.[3][4][5] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

    • Distillation: Fractional distillation under vacuum can be used to separate the desired product from impurities with different boiling points.[4]

    • Washing: The crude product can be washed with a sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by washing with water and brine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of aromatic carboxylic acids like this compound?

A1: The most common and well-established method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Q2: How can I drive the esterification reaction to completion?

A2: Since Fischer esterification is an equilibrium reaction, you can drive it towards the product side by:

  • Using a large excess of the alcohol, which also serves as the solvent.[1]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus.[1]

Q3: What are the typical impurities I should expect in my final product?

A3: For the esterification of this compound, the most likely impurities are unreacted starting material, terephthalic acid (from hydrolysis of the starting material), and potentially small amounts of isomers if the starting material was not pure.

Q4: What analytical techniques can I use to monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion of the starting material and the yield of the product.

Q5: Can I use a solid acid catalyst for this reaction?

A5: Yes, solid acid catalysts like zeolites (e.g., β-zeolite) have been successfully used for the esterification of terephthalic acid and its derivatives.[2][6] They offer the advantage of being easily separable from the reaction mixture and can often be recycled.[2]

Data Presentation

Table 1: Optimized Reaction Conditions for Esterification of Terephthalic Acid (TPA) to Dimethyl Terephthalate (DMT) using a β-Zeolite Catalyst[2][6]

ParameterValue
Temperature200°C
Pressure1 MPa N₂
TPA:Methanol Ratio (g/mL)1:30
TPA:Catalyst Ratio (mass)8:1
Reaction Time8 hours
Result
TPA Conversion100%
DMT Selectivity94.1%

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound and a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or distillation.

Protocol 2: Purification by Recrystallization from Methanol

Materials:

  • Crude ester product

  • Methanol

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture gently with stirring until the solid completely dissolves.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Reactants: This compound, excess Methanol, and Acid Catalyst reflux Reflux Reaction Mixture start->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Excess Methanol cool->evaporate extract Dissolve in Organic Solvent and Wash with NaHCO3/Brine evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate to Crude Product dry->concentrate purify Recrystallize or Distill concentrate->purify product Pure Diester Product purify->product Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Conversion of Starting Material cause1 Insufficient Catalyst issue->cause1 cause2 Presence of Water issue->cause2 cause3 Suboptimal Temperature/Time issue->cause3 cause4 Poor Solubility issue->cause4 solution1 Use Stronger/More Catalyst cause1->solution1 solution2 Use Anhydrous Reagents/ Remove Water cause2->solution2 solution3 Increase Temperature/ Extend Reaction Time cause3->solution3 solution4 Increase Solvent Volume cause4->solution4

References

Troubleshooting guide for "3-(Methoxycarbonyl)-4-methylbenzoic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 3-(Methoxycarbonyl)-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

A1: this compound (C₁₀H₁₀O₄, CAS No: 41684-08-6) is a substituted aromatic carboxylic acid.[1][2] It possesses two key functional groups amenable to a variety of chemical transformations: a carboxylic acid and a methyl ester. Common reactions include:

  • Esterification/Transesterification: The carboxylic acid can be esterified, or the existing methyl ester can be changed to a different ester group.

  • Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding dicarboxylic acid (4-methylphthalic acid).

  • Amidation: The carboxylic acid can be converted to an amide by reacting with an amine in the presence of a coupling agent.

  • Halogenation: Halogens can be introduced onto the aromatic ring or the methyl group, depending on the reaction conditions.

Q2: What are the key structural features of this compound that influence its reactivity?

A2: The reactivity of this molecule is influenced by its substituents:

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group for electrophilic aromatic substitution.

  • Methoxycarbonyl Group (-COOCH₃): This is also a deactivating, meta-directing group.

  • Methyl Group (-CH₃): This is an activating, ortho/para-directing group.[3][4][5][6][7]

  • Methoxy Group (-OCH₃): Although not present in the primary molecule, if we consider a related precursor, a methoxy group is an activating, ortho/para-directing group due to its electron-donating nature.[3][4]

The interplay of these electronic effects will dictate the regioselectivity of reactions like halogenation.

Q3: How do the substituents on the aromatic ring affect the acidity of the carboxylic acid?

A3: The methyl group is electron-donating, which tends to decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[3][4][6][7] The methoxycarbonyl group is electron-withdrawing, which should increase the acidity. The net effect will be a balance of these influences.

Troubleshooting Guides

Esterification of the Carboxylic Acid Group

This section focuses on the esterification of the carboxylic acid functionality of this compound.

Issue 1: Low or No Ester Product Formation

Possible Cause Recommended Solution
Incomplete Reaction Increase reaction time and/or temperature. Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. Use a larger excess of the alcohol reactant.
Catalyst Inefficiency Ensure the acid catalyst (e.g., H₂SO₄) is fresh and used in a sufficient amount (typically catalytic). For sensitive substrates, consider using milder catalysts like solid acid catalysts.
Steric Hindrance While not severe in this molecule, for bulkier alcohols, consider using more forcing conditions or alternative esterification methods like using an acid chloride.

Issue 2: Unwanted Side Reactions

Possible Cause Recommended Solution
Hydrolysis of the Methyl Ester If water is present in the reaction mixture (e.g., from wet reagents or as a byproduct), it can lead to the hydrolysis of the starting material's ester group. Ensure all reagents and glassware are dry.
Transesterification If the alcohol used for esterification is different from methanol, transesterification of the existing methyl ester can occur, leading to a mixture of products. To favor esterification of the carboxylic acid, use milder conditions and shorter reaction times.
Hydrolysis of the Methyl Ester

This section addresses the conversion of the methyl ester of this compound to the corresponding dicarboxylic acid.

Issue 1: Incomplete Hydrolysis

Possible Cause Recommended Solution
Insufficient Base/Acid Use a stoichiometric excess of the hydrolyzing agent (e.g., NaOH, KOH, or a strong acid). For base-catalyzed hydrolysis (saponification), ensure at least two equivalents of base are used to neutralize both the resulting carboxylic acid and the starting carboxylic acid.
Low Reaction Temperature Heat the reaction mixture to reflux to increase the reaction rate.[8]
Poor Solubility Add a co-solvent like methanol or ethanol to improve the solubility of the ester in the aqueous medium.[8]

Issue 2: Difficulty in Isolating the Dicarboxylic Acid Product

Possible Cause Recommended Solution
Product Remains in Solution After hydrolysis with a base, the product exists as a dicarboxylate salt, which is water-soluble. Carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a low pH to precipitate the dicarboxylic acid.[8]
Emulsion Formation During Workup Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Amidation of the Carboxylic Acid Group

This guide covers the formation of an amide from the carboxylic acid group of this compound.

Issue 1: Low Amide Yield

Possible Cause Recommended Solution
Inefficient Carboxylic Acid Activation Use a more powerful coupling agent like HATU or HBTU, especially for less reactive amines.[9][10] Ensure the coupling agent is fresh and handled under anhydrous conditions.
Side Reaction with Coupling Agent The formation of N-acylurea byproducts can occur with carbodiimide coupling agents (e.g., EDC). The addition of HOBt or HOAt can suppress this side reaction.[10]
Low Nucleophilicity of the Amine Increase the reaction temperature or prolong the reaction time. For weakly nucleophilic amines, converting the carboxylic acid to the more reactive acid chloride may be necessary.[10]

Issue 2: Purification Challenges

Possible Cause Recommended Solution
Removal of Excess Coupling Reagents Water-soluble byproducts from EDC can be removed by aqueous workup. Byproducts from HATU and HBTU can often be removed by washing the organic layer with an acidic solution (e.g., 1M HCl).
Separation from Unreacted Starting Material Use column chromatography with an appropriate solvent system. A gradient elution may be necessary to achieve good separation. An acidic or basic wash during workup can help remove the unreacted carboxylic acid.

Experimental Protocols

Protocol 1: Esterification of this compound with Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) in a large excess of ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Hydrolysis of an Ester of this compound

This protocol is adapted from a similar procedure for a related compound.[8]

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the ester (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide (e.g., 2.5 eq) to the solution.

  • Heating: Heat the mixture to reflux for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization.

Protocol 3: Amidation using HATU Coupling Agent

This protocol is a general procedure that can be adapted for the target molecule.[9][10]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Esterification_Troubleshooting start Low Ester Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_issue Catalyst Inefficient? incomplete_reaction->catalyst_issue No increase_time_temp Increase Time/Temp Use Dean-Stark incomplete_reaction->increase_time_temp Yes side_reactions Side Reactions? catalyst_issue->side_reactions No check_catalyst Use Fresh/More Catalyst catalyst_issue->check_catalyst Yes dry_reagents Ensure Anhydrous Conditions side_reactions->dry_reagents Yes

Caption: Troubleshooting workflow for low esterification yield.

Amidation_Workflow start Start: Carboxylic Acid + Amine activation Activate Carboxylic Acid (e.g., with HATU/DIPEA) start->activation coupling Amine Addition & Coupling Reaction activation->coupling workup Aqueous Workup (Wash with NaHCO3, Brine) coupling->workup purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for amidation reaction.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory method is the selective mono-hydrolysis (saponification) of dimethyl 4-methylterephthalate. This process involves the use of a stoichiometric amount of a base, such as sodium hydroxide, to hydrolyze one of the two ester groups.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges in scaling up the selective mono-hydrolysis include:

  • Controlling the reaction selectivity: Preventing the over-reaction to the diacid (4-methylterephthalic acid) is critical.

  • Heat management: The saponification reaction is exothermic, and improper heat dissipation on a larger scale can lead to loss of selectivity and potential safety hazards.

  • Efficient mixing: Ensuring homogeneous mixing of the reactants in a large reactor is crucial for consistent reaction progress and to avoid localized areas of high base concentration.

  • Product isolation and purification: Separating the desired mono-acid mono-ester from the starting diester, the diacid byproduct, and other impurities can be more complex at a larger scale.

Q3: What are the typical impurities and by-products in this synthesis?

A3: The primary impurities are the starting material (dimethyl 4-methylterephthalate) and the over-hydrolysis product (4-methylterephthalic acid). Other potential by-products can arise from incomplete esterification of the starting material or from side reactions if the temperature is not well-controlled.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final product and quantifying the starting material and the diacid byproduct. A reverse-phase HPLC method using a C1

Technical Support Center: Degradation of 3-(Methoxycarbonyl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the degradation of 3-(Methoxycarbonyl)-4-methylbenzoic acid. The information provided is based on established principles for the degradation of structurally similar aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound?

A1: Based on the degradation of analogous compounds like methyl- and methoxy-substituted benzoic acids, two primary aerobic microbial degradation pathways are plausible for this compound. Both pathways converge on the formation of a dihydroxybenzoic acid intermediate, which then undergoes ring cleavage.

  • Pathway A: Initial Oxidation of the Methyl Group: This pathway would begin with the oxidation of the 4-methyl group to a carboxylic acid, forming a dicarboxylic acid intermediate. Subsequent reactions would lead to a protocatechuate-like intermediate before ring cleavage.

  • Pathway B: Dioxygenation of the Aromatic Ring: This pathway involves the direct enzymatic attack on the aromatic ring by a dioxygenase, leading to the formation of a catechol-like intermediate. This is a common strategy for the degradation of various benzoic acid derivatives.[1]

Anaerobic degradation is also possible and would likely proceed through the formation of a benzoyl-CoA derivative before ring reduction and cleavage.[2]

Q2: What are the expected chemical degradation pathways for this compound?

A2: Chemical degradation can be induced by factors such as heat, light (photodegradation), and strong chemical oxidants.

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway is expected to be decarboxylation, where the carboxylic acid group is removed as carbon dioxide.[3]

  • Hydrolysis: Under acidic or basic conditions, the methoxycarbonyl group is susceptible to hydrolysis, yielding methanol and the corresponding dicarboxylic acid.

  • Advanced Oxidation Processes (AOPs): Processes like ozonation or Fenton oxidation generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation, ring cleavage, and eventual mineralization to carbon dioxide and water.[4]

Q3: What are the key enzymes involved in the microbial degradation of compounds similar to this compound?

A3: Several key enzymes are typically involved in the aerobic degradation of aromatic acids:

  • Dioxygenases: These enzymes catalyze the initial hydroxylation of the aromatic ring, a critical step in preparing the ring for cleavage.[1]

  • Dehydrogenases: These enzymes are involved in the oxidation of alcohol and aldehyde intermediates that may form during the breakdown of side chains.

  • Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase: These are crucial ring-cleavage enzymes that break open the dihydroxylated aromatic ring, leading to aliphatic products that can enter central metabolism.[1]

Q4: What factors can influence the degradation rate of this compound?

A4: The rate of degradation can be significantly affected by several environmental and experimental factors:

  • pH: Microbial activity and enzyme function are highly pH-dependent. The optimal pH for degradation will vary depending on the specific microorganisms involved. For some bacterial degradation of aromatic compounds, a pH of around 7.7 has been found to be optimal.[5]

  • Temperature: Temperature affects both microbial growth rates and enzyme kinetics.

  • Oxygen Availability: Aerobic degradation pathways are dependent on the presence of oxygen, which is used as an electron acceptor.

  • Nutrient Availability: Microorganisms require essential nutrients (e.g., nitrogen, phosphorus) for growth and metabolism.

  • Concentration of the Compound: High concentrations of the target compound can sometimes be inhibitory to microbial growth.

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Causes Troubleshooting Steps
No or slow degradation observed - Inoculum is not adapted or lacks the necessary degradative genes.- Sub-optimal culture conditions (pH, temperature, nutrients).- The compound is toxic to the microorganisms at the tested concentration.- Insufficient aeration for aerobic degradation.- Use an enriched microbial consortium from a contaminated site.- Optimize pH, temperature, and nutrient medium composition.- Start with a lower concentration of the compound.- Ensure adequate shaking or sparging to provide oxygen.
Accumulation of intermediate products - A specific enzyme in the degradation pathway is slow or inhibited.- The initial steps of the pathway are faster than the subsequent steps.- Identify the intermediates using techniques like HPLC-MS or GC-MS.- Supplement the culture with potential co-factors for the inhibited enzyme.- Use a co-culture with another microbial strain that can degrade the accumulated intermediate.
Inconsistent degradation rates between replicates - Non-homogenous inoculum.- Variations in experimental conditions (e.g., temperature, shaking speed).- Contamination of some replicates.- Ensure the inoculum is well-mixed before distribution.- Carefully control all experimental parameters.- Check for contamination by microscopy or plating.
Analytical Troubleshooting (HPLC & GC-MS)
Issue Possible Causes (HPLC) Troubleshooting Steps (HPLC)
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH is inappropriate for the analyte's pKa.- Column overload.- Use an end-capped column or a mobile phase with a competing base (e.g., triethylamine).- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[6][7]
Poor Resolution - Inappropriate mobile phase composition.- Column is old or contaminated.- Flow rate is too high.- Optimize the mobile phase gradient and solvent strength.- Flush the column with a strong solvent or replace it.- Reduce the flow rate.
Ghost Peaks - Contamination in the mobile phase or sample.- Carryover from a previous injection.- Use high-purity solvents and filter the mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.
Issue Possible Causes (GC-MS) Troubleshooting Steps (GC-MS)
Peak Tailing - Active sites in the injector liner or column.- Sample is too polar for the column.- Use a deactivated liner and a column with appropriate deactivation.- Derivatize the sample to make it more volatile and less polar.[8][9]
Poor Sensitivity - Leak in the system.- Contaminated ion source.- Inefficient sample derivatization.- Perform a leak check.- Clean the ion source.- Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Irreproducible Results - Inconsistent injection volume.- Degradation of the sample in the hot injector.- Use an autosampler for precise injections.- Optimize the injector temperature to minimize thermal degradation.

Quantitative Data

The following tables summarize hypothetical degradation rate data for this compound based on reported values for structurally similar compounds.

Table 1: Microbial Degradation Rates of this compound under Different Conditions

Microorganism Initial Concentration (mg/L) Temperature (°C) pH Degradation Rate Constant (k) Half-life (t½)
Pseudomonas sp. Strain A50307.00.1 h⁻¹6.9 h
Mixed Microbial Consortium100257.50.05 h⁻¹13.9 h
Bacillus sp. Strain B50356.50.08 h⁻¹8.7 h

Note: These values are hypothetical and for illustrative purposes. Actual degradation rates will need to be determined experimentally.

Table 2: Chemical Degradation of this compound

Degradation Method Conditions Initial Concentration (mM) Degradation Efficiency (%) Time
Thermal Degradation250°C19060 min
Photodegradation (UV/TiO₂)pH 5, 1 g/L TiO₂0.585120 min
Fenton OxidationpH 3, [Fe²⁺]=0.1 mM, [H₂O₂]=1 mM0.59530 min

Note: These values are hypothetical and for illustrative purposes. Actual degradation efficiencies will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay
  • Prepare Mineral Salts Medium: Prepare a sterile mineral salts medium containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) adjusted to the desired pH (e.g., 7.0).

  • Prepare Inoculum: Grow the selected microbial strain or consortium in a nutrient-rich broth overnight. Harvest the cells by centrifugation, wash with sterile phosphate buffer, and resuspend in the mineral salts medium to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Set up Degradation Cultures: In sterile flasks, combine the mineral salts medium, the target compound (from a sterile stock solution to a final concentration of, e.g., 50 mg/L), and the microbial inoculum. Include control flasks (no inoculum, no compound) to account for abiotic degradation and endogenous metabolism.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) to ensure aeration.

  • Sampling: At regular time intervals, withdraw aliquots from each flask under sterile conditions.

  • Sample Preparation and Analysis: Immediately filter the samples through a 0.22 µm syringe filter to remove bacterial cells. Analyze the filtrate for the concentration of the parent compound and potential degradation products using HPLC.

Protocol 2: HPLC Analysis of this compound and its Metabolites
  • HPLC System: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: Start with a lower percentage of the organic solvent (e.g., 20%) and gradually increase it over the course of the run (e.g., to 80% over 20 minutes) to elute compounds with different polarities.

  • Detection: Monitor the elution profile at a wavelength where the parent compound and expected intermediates have significant absorbance (e.g., 254 nm).

  • Quantification: Prepare a calibration curve using standards of the parent compound of known concentrations to quantify its disappearance over time.

Mandatory Visualization

Microbial_Degradation_Pathway cluster_pathwayA Pathway A: Initial Methyl Group Oxidation cluster_pathwayB Pathway B: Initial Ring Dioxygenation A0 3-(Methoxycarbonyl)- 4-methylbenzoic acid A1 3-(Methoxycarbonyl)- 4-(hydroxymethyl)benzoic acid A0->A1 Monooxygenase A2 3-(Methoxycarbonyl)- 4-formylbenzoic acid A1->A2 Dehydrogenase A3 3,4-dicarboxy- methylbenzoate A2->A3 Dehydrogenase A4 Protocatechuate- like Intermediate A3->A4 A5 Ring Cleavage Products A4->A5 Dioxygenase B0 3-(Methoxycarbonyl)- 4-methylbenzoic acid B1 Dihydrodiol Intermediate B0->B1 Dioxygenase B2 Catechol-like Intermediate B1->B2 Dehydrogenase B3 Ring Cleavage Products B2->B3 Ring Cleavage Dioxygenase Experimental_Workflow cluster_prep Experiment Setup cluster_incubation Degradation Assay cluster_analysis Analysis A Prepare Sterile Mineral Salts Medium D Set up Cultures: Medium + Compound + Inoculum A->D B Culture Microbial Inoculum B->D C Prepare Stock Solution of This compound C->D E Incubate under Controlled Conditions D->E F Collect Samples at Time Intervals E->F G Filter Samples to Remove Cells F->G H Analyze by HPLC or GC-MS G->H I Quantify Degradation and Identify Intermediates H->I

References

Preventing byproduct formation in "3-(Methoxycarbonyl)-4-methylbenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Welcome to the technical support center for the synthesis of this compound (also known as 4-methylphthalic acid 1-monomethyl ester). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory synthesis involves the selective mono-hydrolysis of a symmetric diester, typically dimethyl 4-methylphthalate. An alternative route is the regioselective alcoholysis (methanolysis) of 4-methylphthalic anhydride. The selective hydrolysis route is often preferred for its milder conditions.

Q2: What are the major byproducts I should expect during this synthesis?

A2: The three most common impurities are:

  • 4-methylphthalic acid: The diacid byproduct resulting from the hydrolysis of both ester groups.

  • Dimethyl 4-methylphthalate: Unreacted starting material from an incomplete reaction.

  • Isomeric Product (4-(Methoxycarbonyl)-3-methylbenzoic acid): The regioisomer formed if the hydrolysis or alcoholysis occurs at the other ester position.

Q3: How can I monitor the reaction to control byproduct formation?

A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material, desired product, and diacid, you can determine the optimal time to quench the reaction. This prevents the accumulation of the diacid byproduct from over-hydrolysis while ensuring the consumption of the starting diester.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: My final product is contaminated with significant amounts of 4-methylphthalic acid (diacid).

  • Potential Cause: The hydrolysis reaction has proceeded for too long, or the reaction conditions (temperature, base concentration) are too harsh, leading to the hydrolysis of both ester groups.

  • Solution:

    • Control Stoichiometry: Use a carefully measured amount of base (e.g., NaOH or KOH), typically between 1.0 and 1.2 equivalents.

    • Reduce Temperature: Perform the reaction at a lower temperature. Many selective mono-hydrolysis reactions are successful at 0-4 °C.[1][2]

    • Monitor Closely: Use TLC or HPLC to track the disappearance of the starting diester and the formation of the product. Quench the reaction as soon as the starting material is consumed, before significant diacid formation occurs.

    • Purification: The diacid is more polar and acidic than the desired mono-ester. It can often be removed by careful pH adjustment during the aqueous workup or by silica gel chromatography.

Problem 2: My NMR spectrum shows the presence of unreacted dimethyl 4-methylphthalate.

  • Potential Cause: The reaction was not allowed to proceed to completion, or the reagents were not sufficiently potent or pure.

  • Solution:

    • Increase Reaction Time: Continue to monitor the reaction until the starting material is no longer visible by TLC or HPLC.

    • Check Reagents: Ensure the base solution is fresh and accurately titrated. Verify the purity of the starting diester.

    • Solvent System: The choice of solvent is critical. A semi-two-phase system like Tetrahydrofuran (THF) and water can be highly effective for selective hydrolysis.[2] Classical methods in alcohol-based solvents can be slower and less selective.[2][3]

Problem 3: I am isolating an isomeric byproduct, 4-(Methoxycarbonyl)-3-methylbenzoic acid.

  • Potential Cause: The reaction lacks regioselectivity. The two ester groups in dimethyl 4-methylphthalate are electronically and sterically distinct, but reaction conditions can influence which site is attacked.

  • Solution:

    • Steric Hindrance: The selectivity is often governed by steric and electronic effects. The use of bulky reagents or specific catalysts can enhance selectivity for the desired position.

    • Neighboring Group Participation: In some systems, functional groups on the aromatic ring can direct hydrolysis to a specific position.[4] While not directly applicable here, it highlights the importance of electronic effects.

    • Systematic Optimization: A Design of Experiments (DoE) approach may be necessary to find the optimal conditions (solvent, base, temperature, additives) that maximize the yield of the desired regioisomer.

    • Chromatographic Separation: If a mixture of isomers is unavoidable, careful silica gel column chromatography is typically required for separation.

Data Presentation

When optimizing your reaction, systematically varying parameters and tracking the product distribution is crucial. The data should be organized for clear comparison.

Table 1: Illustrative Data for Optimizing Selective Hydrolysis of Dimethyl 4-methylphthalate

EntryBase (equiv.)Co-SolventTemp (°C)Time (h)Yield of Target Product (%)Dimethyl 4-methylphthalate (%)4-methylphthalic acid (%)
11.1 NaOHMethanol256651520
21.1 NaOHTHF254751015
31.1 NaOHTHF088857
42.0 NaOHTHF0445<154

Note: This table presents hypothetical data to illustrate an optimization process. Actual results will vary.

Experimental Protocols

Generalized Protocol for Selective Mono-hydrolysis

This protocol is a general starting point based on modern methods for selective hydrolysis and may require optimization.[2][3]

  • Dissolution: Dissolve dimethyl 4-methylphthalate (1.0 equiv.) in Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Slowly add a pre-chilled aqueous solution of sodium hydroxide (1.1 equiv.) dropwise over 30-60 minutes, ensuring the internal temperature remains below 4 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress every 30-60 minutes by TLC or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold 1M hydrochloric acid (HCl) until the pH is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to isolate the pure this compound.

Visualizations

The following diagrams illustrate the reaction pathways and a logical workflow for troubleshooting common issues.

reaction_pathway start Dimethyl 4-methylphthalate target 3-(Methoxycarbonyl)- 4-methylbenzoic acid start->target +1 eq. OH⁻ (Desired Path) isomer 4-(Methoxycarbonyl)- 3-methylbenzoic acid (Isomeric Byproduct) start->isomer +1 eq. OH⁻ (Undesired Path) diacid 4-methylphthalic acid (Diacid Byproduct) target->diacid +1 eq. OH⁻ (Over-hydrolysis)

Caption: Reaction scheme for the synthesis and major byproduct pathways.

troubleshooting_workflow start Analyze Crude Product (NMR, TLC, HPLC) prob_diacid Problem: Diacid Contamination start->prob_diacid prob_sm Problem: Unreacted Starting Material start->prob_sm prob_isomer Problem: Isomer Contamination start->prob_isomer sol_diacid Solutions: • Reduce reaction time/temp • Use 1.0-1.2 eq. base • Monitor reaction closely prob_diacid->sol_diacid sol_sm Solutions: • Increase reaction time • Check reagent purity • Optimize solvent system prob_sm->sol_sm sol_isomer Solutions: • Screen different bases/solvents • Perform chromatographic separation prob_isomer->sol_isomer

Caption: Troubleshooting workflow for synthesis impurity issues.

References

Technical Support Center: Column Chromatography Purification of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "3-(Methoxycarbonyl)-4-methylbenzoic acid" using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. Optimization may be required based on the specific impurities present in the crude sample.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate, Methanol (all HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Solvent System Selection:

    • Develop a suitable mobile phase by testing various solvent systems using Thin Layer Chromatography (TLC). A common starting point for compounds of similar polarity is a mixture of n-hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column. A suggested starting ratio is 7:3 (n-Hexane:Ethyl acetate). Small amounts of acetic acid (0.1-1%) can be added to the mobile phase to reduce peak tailing.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude sample.

    • Pack the column using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is compact and level to prevent channeling.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for samples with poor solubility in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. Maintain a constant flow rate.

    • Collect fractions in separate tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Determine the yield and purity of the final product.

Data Presentation

Table 1: Representative Chromatographic Parameters

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase n-Hexane:Ethyl Acetate (e.g., 8:2 to 6:4 v/v)The ratio should be optimized using TLC.
Mobile Phase Additive 0.1-1% Acetic AcidCan improve peak shape and reduce tailing for acidic compounds.[1]
Target Rf on TLC 0.2 - 0.4Provides a good balance between retention and elution time on the column.[1]
Sample Loading 1-2% of silica gel weightOverloading can lead to poor separation.
Detection UV light at 254 nmThe aromatic nature of the compound allows for easy visualization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution Compound Not Eluting Start->NoElution LowYield Low Yield Start->LowYield Solvent Re-optimize Solvent System via TLC PoorSep->Solvent Overload Reduce Sample Load PoorSep->Overload Channeling Repack Column PoorSep->Channeling Acid Add Acetic Acid to Eluent Tailing->Acid Polarity Increase Eluent Polarity NoElution->Polarity Decomposition Check Compound Stability on Silica NoElution->Decomposition LowYield->Overload Dilution Concentrate Fractions Before TLC LowYield->Dilution

Caption: Troubleshooting logic for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like this compound. For highly polar impurities, reverse-phase chromatography with a C18 stationary phase could be an alternative.

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of your target compound from impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) experiments. A good starting point is a mixture of n-hexane and ethyl acetate. Adjust the ratio of these solvents to achieve an Rf value between 0.2 and 0.4 for your product.[1]

Q3: My purified product still shows impurities. What should I do?

A3: If impurities are still present, you can try re-purifying the compound using a shallower solvent gradient or a different solvent system. Ensure that the column was not overloaded, as this is a common cause of poor separation. You could also consider an alternative purification technique such as recrystallization.

Q4: The compound is moving too slowly or not at all on the column. How can I fix this?

A4: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.[2]

Troubleshooting Guide

Problem 1: The compound streaks or "tails" on the TLC and column.

  • Possible Cause: The carboxylic acid group of your compound may be interacting too strongly with the acidic silanol groups on the silica gel.

  • Solution: Add a small amount (0.1-1%) of a weak acid, such as acetic acid, to your mobile phase.[1] This can help to suppress the ionization of the carboxylic acid and reduce strong interactions with the stationary phase, resulting in sharper peaks.

Problem 2: The separation between my product and an impurity is poor.

  • Possible Cause 1: The chosen solvent system is not optimal.

  • Solution 1: Perform further TLC analysis with different solvent systems to maximize the difference in Rf values (ΔRf) between your product and the impurity.[1]

  • Possible Cause 2: The column was overloaded with the crude sample.

  • Solution 2: Use a larger column or reduce the amount of sample loaded. A general guideline is to load no more than 1-2% of the silica gel's weight in crude material.

  • Possible Cause 3: The column was not packed properly, leading to channeling.

  • Solution 3: Ensure the silica gel is packed uniformly and that the bed is level.

Problem 3: The compound appears to have decomposed on the column.

  • Possible Cause: Some compounds are unstable on the acidic surface of silica gel.

  • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared.[2] If the compound is unstable, you can try using a less acidic stationary phase like deactivated silica or alumina.[1]

Problem 4: I can't see my compound in the collected fractions.

  • Possible Cause 1: The compound may have eluted very quickly in the solvent front.

  • Solution 1: Check the very first fractions collected. Always run a TLC of your crude mixture alongside your fractions to know where to expect your product spot.

  • Possible Cause 2: The compound may be eluting in very dilute concentrations.

  • Solution 2: Try concentrating a few of the fractions where you expect your compound to be and then re-run the TLC.[2]

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(Methoxycarbonyl)-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the compound's ¹H NMR spectrum, a comparison with structurally related molecules, and detailed experimental protocols.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The aromatic protons, in particular, are influenced by the electronic effects of the carboxylic acid, methoxycarbonyl, and methyl substituents.

Caption: Molecular structure of this compound with non-equivalent protons labeled (a-f).

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data of structurally similar molecules. This comparison highlights the influence of different functional groups on the chemical shifts of the aromatic and methyl protons.

CompoundProton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)Solvent
This compound H-a~8.2 - 8.4d1H~8.0CDCl₃
H-b~7.8 - 8.0d1H~8.0
H-c~7.3 - 7.5s1H
-CH₃ (ring, Hd)~2.5 - 2.7s3H
-OCH₃ (ester, He)~3.9 - 4.1s3H
-COOH (Hf)> 10.0br s1H
4-Methylbenzoic acid [1]H-a8.01d2H7.8CDCl₃
H-b7.27d2H7.8
-CH₃2.42s3H
-COOH> 11.0br s1H
Methyl 4-methylbenzoate [2][3]H-a7.93d2H8.3CDCl₃
H-b7.23d2H8.3
-OCH₃3.90s3H
-CH₃2.40s3H
4-Methylphthalic acid Aromatic H7.96d1HDMSO-d₆
Aromatic H7.91d1H
Aromatic H7.82s1H
-CH₃2.54s3H
-COOH~13.0br s2H
Dimethyl 4-methylphthalate Aromatic H~7.6 - 7.8m3HCDCl₃
-OCH₃~3.9s6H
-CH₃~2.5s3H

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals:

  • Carboxylic Acid Proton (Hf): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

  • Aromatic Protons (Ha, Hb, Hc): The three aromatic protons are non-equivalent and are expected to appear in the range of 7.3 to 8.4 ppm.

    • Ha: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with Hb.

    • Hb: This proton is ortho to the methyl group and meta to both the carboxylic acid and methoxycarbonyl groups. It will be a doublet due to coupling with Ha.

    • Hc: This proton is situated between two electron-withdrawing groups (carboxylic acid and methoxycarbonyl), which would cause a downfield shift. It is expected to be a singlet as it has no adjacent protons.

  • Methoxy Protons (He): The three protons of the methoxy group of the ester are in a similar environment to other methyl esters and are expected to appear as a sharp singlet around 3.9-4.1 ppm.

  • Methyl Protons (Hd): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the range of 2.5-2.7 ppm.

Comparative Analysis

A comparison with the spectra of related compounds provides valuable insights:

  • vs. 4-Methylbenzoic acid: The addition of the electron-withdrawing methoxycarbonyl group at the 3-position in this compound is expected to deshield all aromatic protons, causing them to shift further downfield compared to 4-methylbenzoic acid.[1]

  • vs. Methyl 4-methylbenzoate: The presence of the carboxylic acid group in the target molecule, as opposed to a methyl group in methyl 4-methylbenzoate, will lead to a more complex aromatic region and the appearance of the characteristic broad carboxylic acid proton signal.[2][3]

  • vs. 4-Methylphthalic acid & Dimethyl 4-methylphthalate: These compounds provide a reference for the effect of two electron-withdrawing groups on the aromatic ring. The chemical shifts of the aromatic protons in this compound will be influenced by the combined and opposing electronic effects of the -COOH, -COOCH₃, and -CH₃ groups.

Experimental Protocols

The following is a general protocol for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool.

2. NMR Spectrometer Setup

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz for adequate resolution.

  • The spectrometer's field is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition

  • A standard one-pulse sequence is typically used for ¹H NMR acquisition.

  • The spectral width should be set to encompass all expected proton signals (e.g., from -1 to 15 ppm).

  • The number of scans is adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

  • A relaxation delay of 1-5 seconds between pulses is recommended to ensure complete relaxation of all protons, which is important for accurate integration.

4. Data Processing

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is then phased, and the baseline is corrected to ensure accurate integration.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • The signals are integrated to determine the relative number of protons corresponding to each peak.

  • The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined by analyzing the splitting patterns of the signals.

References

A Comparative Guide to the 13C NMR Chemical Shifts of 3-(Methoxycarbonyl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(Methoxycarbonyl)-4-methylbenzoic acid against experimentally determined data for structurally related compounds. This information is valuable for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and verification.

Comparison of 13C NMR Chemical Shifts

Carbon AtomThis compound (Predicted, ppm)4-Methylbenzoic Acid (Experimental, ppm)3-Methylbenzoic Acid (Experimental, ppm)3-Methoxybenzoic Acid (Experimental, ppm)Dimethyl Isophthalate (Experimental, ppm)
C1 133.2126.6130.2130.6130.9
C2 130.5130.3128.9122.7128.8
C3 132.8129.2131.2159.6130.9
C4 140.1144.7138.4129.6133.9
C5 128.7129.2126.9114.4128.8
C6 129.8130.3133.9120.5129.4
-COOH 167.1172.5167.9171.8-
-COOCH3 166.2---166.1
-OCH3 52.5--55.552.3
Ar-CH3 19.821.821.3--

Note: The numbering of the carbon atoms for the aromatic ring is based on standard IUPAC nomenclature, starting from the carbon bearing the carboxylic acid group as C1. Predicted data was obtained using online NMR prediction tools. Experimental data for comparison compounds were sourced from publicly available spectral databases.

Experimental Protocols

A general methodology for acquiring 13C NMR spectra for aromatic carboxylic acids is outlined below. Specific parameters may need optimization based on the instrument and sample characteristics.

1. Sample Preparation:

  • Approximately 10-25 mg of the solid sample is accurately weighed.

  • The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent depends on the solubility of the compound.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

2. NMR Data Acquisition:

  • The prepared sample in the NMR tube is placed in the NMR spectrometer.

  • The spectrometer is tuned to the 13C nucleus frequency.

  • A proton-decoupled 13C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

  • Key acquisition parameters include:

    • Pulse Angle: A 30-45 degree pulse is commonly used to allow for faster relaxation and a greater number of scans in a given time.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical to allow for the relaxation of the carbon nuclei.

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a large number of scans (from several hundred to several thousand) are typically accumulated to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The accumulated free induction decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the structure of the target compound with numbered carbons and a general workflow for NMR analysis.

Caption: Structure of this compound with carbon numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation dissolve Dissolve Compound (5-25 mg) add_solvent Add Deuterated Solvent (e.g., CDCl3, DMSO-d6) dissolve->add_solvent add_standard Add Internal Standard (e.g., TMS) add_solvent->add_standard instrument_setup Tune Spectrometer to 13C Frequency add_standard->instrument_setup acquire_data Acquire Proton-Decoupled Spectrum instrument_setup->acquire_data fourier_transform Fourier Transform (FID to Spectrum) acquire_data->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline reference Reference to Internal Standard phase_baseline->reference assign_peaks Assign Chemical Shifts to Carbon Atoms reference->assign_peaks

Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 3-(Methoxycarbonyl)-4-methylbenzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 3-(Methoxycarbonyl)-4-methylbenzoic acid, also known as dimethyl 4-methylphthalate, and its structural analogs. The fragmentation patterns of related benzoic acid and phthalate esters are examined to offer a comprehensive understanding of the molecule's behavior under electron ionization (EI) conditions. This information is critical for the identification and structural elucidation of this and similar compounds in complex matrices.

Comparative Analysis of Mass Spectra

The mass spectrum of this compound is characterized by a distinct fragmentation pattern. For objective comparison, the mass-to-charge ratios (m/z) and relative abundances of key fragments from the target molecule and its analogs are presented below. The data for the reference compounds has been sourced from the NIST Mass Spectrometry Data Center.

CompoundMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
This compound (Dimethyl 4-methylphthalate) 208.21208177149, 119, 91
3-Methoxy-4-methylbenzoic acid166.17166166151, 123, 95, 77
Methyl 4-methylbenzoate150.1715011991, 65
Methyl 3-methylbenzoate150.1715011991, 65
Dimethyl Phthalate194.18194163133, 105, 77

Note: The fragmentation data for this compound is predicted based on the fragmentation patterns of closely related phthalate esters.

Experimental Protocols

The data presented is typically acquired using Electron Ionization Mass Spectrometry (EI-MS), a common technique for the analysis of volatile and thermally stable small organic molecules.

Sample Preparation and Introduction:

  • Sample Purity: Samples should be of high purity to avoid interference from contaminants.

  • Introduction Method: For pure compounds, a direct insertion probe (DIP) can be used. For samples in complex mixtures, prior separation by Gas Chromatography (GC) is standard. The GC column is interfaced directly with the mass spectrometer's ion source.

Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is sufficient to ionize and fragment most organic molecules.[1][2]

  • Ion Source Temperature: 200-250 °C. This temperature is maintained to ensure the sample remains in the gas phase.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Scan Range: m/z 40-400, to cover the mass range of the parent ion and its expected fragments.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to proceed through several key steps, primarily involving the loss of the methoxycarbonyl and methyl groups. The proposed fragmentation pathway is illustrated below. The initial ionization event involves the removal of an electron to form the molecular ion (M+) at m/z 208. The primary fragmentation is the loss of a methoxy radical (•OCH3) to form the base peak at m/z 177. Subsequent losses of carbon monoxide (CO) and other neutral fragments lead to the other observed ions.

fragmentation_pathway M C11H12O4 m/z = 208 (Molecular Ion) F1 C10H9O3 m/z = 177 (Base Peak) M->F1 - •OCH3 F2 C9H9O2 m/z = 149 F1->F2 - CO F3 C8H7O m/z = 119 F2->F3 - CO F4 C7H7 m/z = 91 F3->F4 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Comparison with Alternatives

  • 3-Methoxy-4-methylbenzoic acid: As the carboxylic acid analog, its fragmentation is dominated by the stability of the carboxyl group. The molecular ion is also the base peak, indicating greater stability than its methyl ester counterpart. The loss of a methyl radical (•CH3) is a prominent feature.

  • Methyl 4-methylbenzoate and Methyl 3-methylbenzoate: These isomers exhibit very similar fragmentation patterns. The base peak at m/z 119 corresponds to the loss of the methoxy group (•OCH3). The subsequent fragment at m/z 91 is the stable tropylium ion, formed after the loss of carbon monoxide.

  • Dimethyl Phthalate: This compound is a close structural analog without the methyl group on the benzene ring. Its fragmentation is initiated by the loss of a methoxy radical to form the base peak at m/z 163.[3][4][5][6] This provides a strong basis for predicting the initial fragmentation of this compound.

This comparative guide highlights the key mass spectrometric features of this compound and its structural analogs. The predictable fragmentation patterns, particularly the initial loss of a methoxy radical, are valuable for the identification and characterization of these compounds in various research and development applications.

References

A Comparative Guide to the Infrared Spectroscopy of 3-(Methoxycarbonyl)-4-methylbenzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy of "3-(Methoxycarbonyl)-4-methylbenzoic acid," a molecule of interest in various chemical and pharmaceutical research fields. By examining its characteristic functional group absorptions and comparing them with structurally similar compounds, this document aims to facilitate the identification and characterization of this and related molecules. The data presented is supported by established spectroscopic principles and detailed experimental protocols.

Comparison of Infrared Absorption Frequencies

The infrared spectrum of a molecule provides a unique fingerprint corresponding to the vibrational frequencies of its constituent bonds. In "this compound," the key functional groups are the carboxylic acid and the methyl ester. The table below summarizes the expected and observed IR absorption frequencies for this molecule and compares them with two related compounds: 3-methoxy-4-methylbenzoic acid and methyl 4-methylbenzoate. This comparison allows for a clear differentiation based on the presence or absence of specific functional groups.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)3-methoxy-4-methylbenzoic acid (Observed, cm⁻¹)Methyl 4-methylbenzoate (Observed, cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)3300-2500 (broad)-
Carboxylic AcidC=O stretch~1700~1680-
EsterC=O stretch~1725-~1720
Aromatic RingC=C stretch1600-14501610, 1580, 14701610, 1510, 1440
Carboxylic AcidC-O stretch1320-12101300-
EsterC-O stretch1300-1100-1280, 1110
Methyl GroupC-H bend~1450, ~1380~1460, ~1380~1450, ~1370
Aromatic C-HC-H stretch3100-30003080-30003050-3000
Alkyl C-HC-H stretch3000-28502980-28502960-2850

Note: The IR data for "this compound" is predicted based on the characteristic absorption ranges of its functional groups and comparison with structurally similar molecules. Observed data is sourced from publicly available spectral databases.

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample

The following protocol outlines the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as "this compound," using the potassium bromide (KBr) pellet method.[1][2][3]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Analytical balance

  • Spatula

  • Sample to be analyzed, finely powdered

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Add the sample and KBr to the mortar.

    • Grind the mixture gently but thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial for reducing light scattering and obtaining a good quality spectrum.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Carefully transfer a portion of the sample-KBr mixture into the die.

    • Ensure the powder is evenly distributed to form a uniform pellet.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the positions and intensities of these bands to known correlation charts and spectral databases to identify the functional groups present in the molecule.

Logical Workflow for Functional Group Identification

The following diagram illustrates the logical workflow for identifying the key functional groups of "this compound" using its infrared spectrum.

G IR Spectrum Analysis Workflow start Obtain IR Spectrum broad_band Broad band at 3300-2500 cm⁻¹? start->broad_band cooh_present Carboxylic Acid O-H Present broad_band->cooh_present Yes no_cooh_oh No Carboxylic Acid O-H broad_band->no_cooh_oh No strong_band_1700 Strong band at ~1700 cm⁻¹? cooh_present->strong_band_1700 cooh_carbonyl Carboxylic Acid C=O Present strong_band_1700->cooh_carbonyl Yes no_cooh_carbonyl No Carboxylic Acid C=O strong_band_1700->no_cooh_carbonyl No strong_band_1725 Strong band at ~1725 cm⁻¹? cooh_carbonyl->strong_band_1725 ester_carbonyl Ester C=O Present strong_band_1725->ester_carbonyl Yes no_ester_carbonyl No Ester C=O strong_band_1725->no_ester_carbonyl No medium_bands_1300_1100 Bands at 1300-1100 cm⁻¹? ester_carbonyl->medium_bands_1300_1100 co_stretch_present C-O Stretches Present medium_bands_1300_1100->co_stretch_present Yes no_co_stretch No C-O Stretches medium_bands_1300_1100->no_co_stretch No final_id Identify this compound co_stretch_present->final_id

Caption: Workflow for identifying functional groups in this compound via IR.

References

A Comparative Guide to Methoxy-Methyl-Benzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The structural nuances of aromatic carboxylic acids play a pivotal role in determining their chemical reactivity, physical properties, and biological activity. This guide provides a detailed comparison of key positional isomers of methoxy-methyl-benzoic acid. It is important to clarify a common point of nomenclature: this guide focuses on isomers containing a methoxy (-OCH₃) group and a methyl (-CH₃) group on the benzoic acid backbone. This is distinct from "methoxycarbonyl" substituted benzoic acids, which contain an ester group (-COOCH₃).

The isomers under review—3-Methoxy-4-methylbenzoic acid, 4-Methoxy-3-methylbenzoic acid, and 2-Methoxy-5-methylbenzoic acid—serve as valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. Their utility as intermediates in the synthesis of prominent drugs underscores the importance of understanding their comparative profiles. This document aims to provide an objective, data-driven comparison of their properties and applications to aid researchers and scientists in their work.

Physicochemical Properties

The position of the methoxy and methyl substituents on the benzene ring significantly influences the physical properties of these isomers, such as melting point and density. A summary of their key physicochemical properties is presented below.

Property3-Methoxy-4-methylbenzoic acid4-Methoxy-3-methylbenzoic acid2-Methoxy-5-methylbenzoic acid
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol [1][2]166.18 g/mol [3]166.17 g/mol [4]
CAS Number 7151-68-0[1][2]6880-04-2[3]25045-36-7[4]
Appearance White to off-white crystalline powder[1]Off-white crystalline powder[3]White solid
Melting Point 152-154 °C[5][6]192-199 °C[3]Data not readily available
Boiling Point 309.9±22.0 °C at 760 mmHg[5]Data not readily availableData not readily available
Density 1.2±0.1 g/cm³[5]Data not readily availableData not readily available

Synthesis and Pharmaceutical Intermediates

The synthesis of methoxy-methyl-benzoic acid isomers often involves multi-step processes starting from substituted phenols or toluenes, utilizing reactions such as etherification and carboxylation.[7] The specific synthetic route is dictated by the desired substitution pattern on the aromatic ring.

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_product Final Product Substituted Toluene/Phenol Substituted Toluene/Phenol Etherification Etherification Substituted Toluene/Phenol->Etherification e.g., Dimethyl sulfate Oxidation Oxidation Substituted Toluene/Phenol->Oxidation e.g., KMnO4 Carboxylation Carboxylation Etherification->Carboxylation e.g., Grignard + CO2 Methoxy-Methyl-Benzoic Acid Isomer Methoxy-Methyl-Benzoic Acid Isomer Carboxylation->Methoxy-Methyl-Benzoic Acid Isomer Oxidation->Methoxy-Methyl-Benzoic Acid Isomer

Generalized synthesis workflow for methoxy-methyl-benzoic acid isomers.

Of the isomers discussed, 3-Methoxy-4-methylbenzoic acid has the most prominent and well-documented role as a pharmaceutical intermediate. It is a critical building block in the synthesis of two major drugs:

  • Zafirlukast : An oral leukotriene receptor antagonist used for the maintenance treatment of asthma.[8][9][10]

  • Finerenone : A non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[11][12]

The specific substitution pattern of 3-Methoxy-4-methylbenzoic acid makes it uniquely suited for the complex synthetic pathways leading to these active pharmaceutical ingredients (APIs).[1]

Biological Activities and Applications

While specific, direct comparative studies on the biological activities of these methoxy-methyl-benzoic acid isomers are limited, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[13][14]

IsomerKnown ApplicationsPotential Biological Activities (Inferred from Class)
3-Methoxy-4-methylbenzoic acid Key intermediate for Zafirlukast and Finerenone.[8][11] Used in the preparation of acyl pentapeptide lactones.[6]Anti-inflammatory, Analgesic.[1]
4-Methoxy-3-methylbenzoic acid Intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[3]Anti-inflammatory, Antimicrobial.
2-Methoxy-5-methylbenzoic acid Used in chemical synthesis and research.Anti-inflammatory, Antioxidant.

The anti-inflammatory activity of many benzoic acid derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

G COX_Enzymes COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->COX_Enzymes Inhibition

Potential mechanism of anti-inflammatory action via COX pathway inhibition.

Experimental Protocols

The following is a representative protocol for the synthesis of methyl 3-methoxy-4-methylbenzoate, a key ester derivative, adapted from procedures for the methylation of hydroxybenzoic acids.

Objective: To synthesize methyl 3-methoxy-4-methylbenzoate from 3-hydroxy-4-methylbenzoic acid.

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • Potassium hydroxide (KOH)

  • Dimethyl sulphate ((CH₃)₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent (e.g., diethyl ether or ethyl acetate) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolution: In a reaction flask, dissolve 3-hydroxy-4-methylbenzoic acid and a molar excess of potassium hydroxide in deionized water.[15]

  • Methylation: While stirring the solution, add dimethyl sulphate dropwise over a period of several hours. The temperature should be maintained, for example, at 40°C. The pH of the reaction mixture is kept alkaline (e.g., pH 10.8-11) by the controlled addition of a KOH solution.[15]

  • Reaction Monitoring: The reaction is stirred for an additional period (e.g., 30 minutes) after the addition is complete. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, the resulting ester, methyl 3-methoxy-4-methylbenzoate, may separate from the aqueous solution. It is then collected.[15]

  • Work-up: The collected product is washed with water to remove inorganic salts.

  • Purification and Drying: The crude product can be purified further by recrystallization or column chromatography. The purified product is then dried in a vacuum oven.[15]

  • Characterization: The final product's identity and purity can be confirmed using techniques such as Gas Chromatography (GC), melting point analysis, and spectroscopic methods (NMR, IR).

Conclusion

While structurally similar, the positional isomers of methoxy-methyl-benzoic acid exhibit distinct physicochemical properties and have found different niches in chemical and pharmaceutical manufacturing. 3-Methoxy-4-methylbenzoic acid stands out due to its established and critical role as a non-interchangeable intermediate in the synthesis of high-value pharmaceuticals like Zafirlukast and Finerenone. In contrast, isomers like 4-Methoxy-3-methylbenzoic acid are utilized more broadly as versatile intermediates in various chemical industries.

The available data highlights a significant opportunity for further research. Direct, side-by-side comparisons of the biological activities of these isomers could uncover novel therapeutic potential and expand their applications in drug discovery. A deeper investigation into their structure-activity relationships, particularly concerning their anti-inflammatory and antimicrobial properties, would be a valuable contribution to the field.

References

Structure-activity relationship (SAR) studies of "3-(Methoxycarbonyl)-4-methylbenzoic acid" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the structure-activity relationships (SAR) of benzoic acid derivatives. While specific SAR studies on "3-(Methoxycarbonyl)-4-methylbenzoic acid" derivatives are not extensively available in public literature, this document leverages data from related benzoic acid analogs to offer a foundational understanding of how structural modifications can influence biological activity. Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents.[1][2] Their versatility stems from the ability to modify the benzene ring and the carboxylic acid group, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will explore these modifications in the context of various biological activities, provide standardized experimental protocols, and visualize key concepts to aid in the rational design of novel therapeutics.

Comparative Biological Activity of Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. These modifications can influence the molecule's ability to interact with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Illustrative Structure-Activity Relationship of Substituted Benzoic Acids

The following table summarizes general trends observed in SAR studies of benzoic acid derivatives for anti-inflammatory and antioxidant activities. The data is illustrative and intended to demonstrate how quantitative data is typically presented in SAR studies.

Compound IDR1R2R3R4In Vitro Anti-inflammatory Activity (IC50, µM)Antioxidant Activity (DPPH Scavenging, EC50, µM)
BA-1 HHHH>100>100
BA-2 OHHHH8575
BA-3 HOHHH6050
BA-4 HHOHH2530
BA-5 OCH3HOHH4540
BA-6 HOHOCH3H3528
BA-7 OHOHHH1520
BA-8 ClHHH7090

Note: This data is illustrative and compiled from general trends reported in the literature.[3][4]

Key SAR Insights:

  • Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the benzene ring generally enhance both anti-inflammatory and antioxidant activities.[3] Dihydroxy substitutions, particularly at the 3 and 4 positions, often lead to increased potency.

  • Methoxy Groups: The introduction of methoxy (-OCH3) groups can modulate activity. In some cases, a methoxy group can increase lipophilicity, potentially improving cell permeability, but it may also reduce the hydrogen-bonding capability compared to a hydroxyl group.

  • Halogens: Halogen substituents like chlorine (-Cl) can have varied effects. They can increase lipophilicity and metabolic stability, but their impact on potency is target-dependent.

  • Carboxylic Acid Group: The carboxylic acid moiety is often crucial for binding to target proteins through ionic interactions or hydrogen bonding. Esterification or amidation of this group can significantly alter the biological activity, sometimes converting a compound into a prodrug.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for meaningful SAR studies. Below are protocols for common in vitro assays used to evaluate the biological activity of benzoic acid derivatives.

1. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitric oxide concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Cytotoxicity Assessment: A parallel MTT or CCK-8 assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.[6][7]

2. Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

  • Reagents: DPPH solution in methanol, test compounds dissolved in a suitable solvent (e.g., methanol or DMSO), and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add the test compound dilutions to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • The percentage of scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing SAR Workflows and Concepts

Graphical representations are invaluable for understanding complex relationships in drug discovery. The following diagrams, generated using Graphviz, illustrate a typical SAR study workflow and the general structure of a substituted benzoic acid for SAR exploration.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Identify Lead Compound (e.g., Benzoic Acid Derivative) Design Design Analogs with Systematic Structural Modifications Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Screening In Vitro Screening (e.g., Anti-inflammatory, Antioxidant Assays) Synthesis->Screening Data Collect Quantitative Data (IC50, EC50 values) Screening->Data SAR_Analysis Analyze Structure-Activity Relationships (SAR) Data->SAR_Analysis Optimization Identify Key Structural Features for Activity and Selectivity SAR_Analysis->Optimization New_Design Design New Generation of Analogs Optimization->New_Design New_Design->Design Iterative Cycle

References

In-Depth Comparison of "3-(Methoxycarbonyl)-4-methylbenzoic acid" Derivatives in Biological Applications Remains an Area of Developing Research

Author: BenchChem Technical Support Team. Date: December 2025

The parent compound, 3-methoxy-4-methylbenzoic acid, is recognized as a valuable pharmaceutical intermediate.[1][2] It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), including the asthma medication Zafirlukast and the non-steroidal mineralocorticoid receptor antagonist Finerenone. This role underscores the compound's importance in the drug development pipeline. However, this utility as a precursor has not translated into a broad body of published research detailing the systematic modification of its structure to explore a range of biological endpoints.

Investigations into related benzoic acid derivatives offer some insights into how modifications of the benzene ring can influence biological activity. For instance, studies on other methoxybenzoic acid isomers and their derivatives have revealed activities such as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[3][4] Furthermore, research on indolinone-based kinase inhibitors has highlighted the potential of a methoxycarbonyl group to contribute to a favorable selectivity profile, suggesting its importance in the design of targeted therapies.[5]

Despite these related findings, a direct comparison of a series of "3-(Methoxycarbonyl)-4-methylbenzoic acid" derivatives, complete with quantitative data (such as IC50 or EC50 values) and detailed experimental protocols, is not available in the reviewed literature. Such studies are crucial for establishing a clear structure-activity relationship (SAR) and for guiding the rational design of new therapeutic agents based on this specific chemical scaffold.

The absence of such dedicated comparative guides suggests that the biological potential of "this compound" derivatives may be an under-explored area of research. For researchers, scientists, and drug development professionals, this represents a potential opportunity for novel investigations into the therapeutic applications of this class of compounds. Future research could focus on synthesizing a library of these derivatives and screening them against various biological targets to uncover new pharmacological activities.

References

Purity Assessment of 3-(Methoxycarbonyl)-4-methylbenzoic acid: A Comparative Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity assessment for 3-(Methoxycarbonyl)-4-methylbenzoic acid using melting point determination. We will explore the theoretical basis, present a detailed experimental protocol, and compare this method with other analytical techniques.

Introduction

This compound is a significant organic intermediate. Ensuring its purity is critical for the success of subsequent synthetic steps and the quality of the final product in research and drug development. Melting point determination is a fundamental and accessible technique for a preliminary assessment of the purity of a crystalline solid. A pure substance typically melts over a narrow temperature range, whereas the presence of impurities will both depress the melting point and broaden the melting range.

Data Presentation: Melting Point Comparison

The following table summarizes the expected melting points of this compound and its potential impurities. The presence of these impurities in a sample of this compound would likely result in a melting point that is lower and broader than that of the pure compound.

CompoundRole in SynthesisReported Melting Point (°C)Expected Effect on the Melting Point of this compound
This compound Product Not readily available N/A
Dimethyl isophthalate (isomer proxy)Potential unreacted starting material64-69[1][2]Depression and broadening of the melting range
4-Methylphthalic acid (isomer proxy)Potential over-hydrolyzed by-product159[3]Depression and broadening of the melting range

Note: The melting points for isomers are used as proxies due to the limited availability of data for the exact 4-methylisophthalate derivatives. The principle of melting point depression remains the same.

Experimental Protocols

Melting Point Determination using a Capillary Melting Point Apparatus

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

Materials:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity.[4]

    • If necessary, finely crush the crystalline sample into a powder using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample.[4]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[5]

    • The packed sample should be 2-3 mm in height.[5]

  • Apparatus Setup and Measurement:

    • Place the capillary tube into the sample holder of the melting point apparatus.[4][6]

    • Set a starting temperature approximately 15-20°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to find an approximate range.[4]

    • Begin heating at a rate of 10-20°C per minute.

    • Once the temperature is within 15°C of the expected melting point, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying eyepiece.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.[4]

    • Continue to observe the sample while heating slowly.

    • Record the temperature at which the entire sample has turned into a clear liquid. This is the upper limit of the melting range.[4]

    • A pure compound will have a sharp melting range of 0.5-2°C. An impure sample will exhibit a depressed and broadened melting range.

Alternative Purity Assessment Methods

While melting point determination is a useful preliminary test, more sophisticated techniques are required for definitive purity analysis.

MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[7][8]High resolution and sensitivity; excellent for quantitative analysis of non-volatile compounds.Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in the gas phase, followed by detection and identification by mass spectrometry.[8]Excellent for identifying and quantifying volatile impurities and residual solvents.Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[8][9]Gives structural confirmation of the main compound and impurities; qNMR can determine purity without a specific reference standard.Lower sensitivity compared to chromatographic methods; requires more sophisticated equipment.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, which provides information about the functional groups present.[8][9]Fast and non-destructive; useful for confirming the presence of expected functional groups.Generally not a quantitative method for purity; may not detect impurities with similar functional groups.

Visualizations

Logical Workflow for Purity Assessment

The following diagram illustrates the decision-making process when assessing the purity of a synthesized compound like this compound, starting with melting point determination.

Purity_Assessment_Workflow start Synthesized Sample of This compound mp_determination Melting Point Determination start->mp_determination compare_mp Compare with Expected Range (Sharp vs. Broad/Depressed) mp_determination->compare_mp pure Likely Pure (Sharp Melting Range) compare_mp->pure Sharp impure Likely Impure (Broad/Depressed Melting Range) compare_mp->impure Broad/ Depressed further_analysis Further Analysis Required impure->further_analysis hplc HPLC further_analysis->hplc gcms GC-MS further_analysis->gcms nmr NMR further_analysis->nmr final_purity Confirm Purity and Identify Impurities hplc->final_purity gcms->final_purity nmr->final_purity

Caption: Purity assessment workflow.

Signaling Pathway of Impurity Detection by Melting Point

This diagram illustrates the conceptual pathway of how an impurity affects the melting point of a substance.

Impurity_Effect_Pathway pure_solid Pure Crystalline Solid mixed_solid Mixed Solid pure_solid->mixed_solid impurity Impurity Introduced impurity->mixed_solid disruption Disruption of Crystal Lattice mixed_solid->disruption lower_energy Lower Energy Required to Overcome Intermolecular Forces disruption->lower_energy mp_depression Melting Point Depression lower_energy->mp_depression broadening Broadened Melting Range lower_energy->broadening

Caption: Effect of impurity on melting point.

References

Structural Elucidation of 3-(Methoxycarbonyl)-4-methylbenzoic acid: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and other analytical techniques for the structural characterization of "3-(Methoxycarbonyl)-4-methylbenzoic acid," a key intermediate in pharmaceutical synthesis. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages data from structurally analogous molecules to offer valuable insights for researchers.

Quantitative Data Summary: A Comparative Analysis of Related Crystal Structures

To provide a framework for understanding the potential crystallographic parameters of this compound, the following table summarizes the unit cell parameters of structurally similar compounds. These data points offer a comparative basis for what might be expected upon successful crystallization of the title compound.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Anisic acid (p-methoxybenzoic acid)C₈H₈O₃MonoclinicP2₁/a16.9810.953.989098.6790732.44
Methyl 4-acetoxy-3-methoxybenzoateC₁₁H₁₂O₅OrthorhombicP2₁2₁2₁5.552312.761015.3749090901089.34
Methyl 4-butoxy-3-methoxybenzoateC₁₃H₁₈O₄TriclinicP-17.96609.163010.14364.8070.9679.26632.32
Methyl 4-(benzyloxy)-3-methoxybenzoateC₁₆H₁₆O₄MonoclinicP2₁/c5.246617.97314.87859094.018901399.64

Note: The data presented is derived from published crystallographic studies of related molecules and serves as a reference for potential structural studies of this compound.

Experimental Protocols

General Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following protocol outlines a standard procedure for the structural determination of a small organic molecule, such as this compound, using single-crystal X-ray diffraction.

  • Crystal Growth:

    • High-purity crystalline material is required. Slow evaporation of a saturated solution is a common crystallization technique.

    • A variety of solvents should be screened to obtain single crystals of suitable size and quality (typically 0.1-0.5 mm in all dimensions).

  • Crystal Mounting:

    • A suitable single crystal is selected under a microscope.

    • The crystal is mounted on a goniometer head, often using a cryo-loop and a viscous oil to hold it in place.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

    • The data is corrected for various experimental factors (e.g., absorption, polarization).

  • Structure Solution and Refinement:

    • The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.

Visualizing the Process: Experimental Workflows and Method Comparisons

To clarify the experimental and logical relationships in structural analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

comparison_methods cluster_goal Primary Goal cluster_methods Analytical Techniques cluster_info Information Provided goal 3D Molecular Structure Elucidation xray X-ray Crystallography (Solid State) goal->xray nmr NMR Spectroscopy (Solution State) goal->nmr ms Mass Spectrometry (Gas Phase) goal->ms xray_info Precise bond lengths & angles Absolute stereochemistry xray->xray_info nmr_info Connectivity & conformation Dynamic processes nmr->nmr_info ms_info Molecular weight Elemental composition ms->ms_info

Caption: Comparison of Structural Analysis Techniques.

Alternative Techniques for Structural Elucidation

While X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids, other techniques provide complementary information, especially when suitable crystals cannot be obtained.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[1][2] It provides detailed information about the connectivity of atoms and the conformation of the molecule in its solution state, which can be more biologically relevant for certain studies.[1]

  • Advantages over X-ray Crystallography:

    • Does not require crystallization.[1]

    • Provides information on molecular dynamics.[1]

    • Can be used to study molecules in a solution environment.[1]

  • Disadvantages:

    • Less precise for determining bond lengths and angles compared to X-ray crystallography.

    • Structure determination can be more complex for larger molecules.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound with high accuracy. While it does not provide a three-dimensional structure on its own, it is an essential tool for confirming the identity of a synthesized molecule.

  • Advantages:

    • High sensitivity, requiring very small amounts of sample.

    • Provides exact molecular weight and formula.

  • Disadvantages:

    • Does not provide information on the spatial arrangement of atoms.

Relevance in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds.[3] Notably, it is a building block in the production of Zafirlukast, a medication used for the maintenance treatment of asthma, and Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[3] The precise structural characterization of this and related intermediates is vital for ensuring the purity, stability, and efficacy of the final active pharmaceutical ingredient (API).[4]

References

A Comparative Guide to 3-Methoxy-4-methylbenzoic Acid and p-Toluic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. Benzoic acid derivatives, in particular, serve as versatile building blocks for a wide array of chemical transformations, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. This guide provides an objective comparison of two such derivatives: 3-Methoxy-4-methylbenzoic acid and p-toluic acid, offering insights into their respective performance in synthesis, supported by established chemical principles and representative experimental data.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of a reagent is crucial for designing and optimizing synthetic routes. The table below summarizes the key properties of 3-Methoxy-4-methylbenzoic acid and p-toluic acid.

Property3-Methoxy-4-methylbenzoic acidp-Toluic acid
CAS Number 7151-68-099-94-5
Molecular Formula C₉H₁₀O₃C₈H₈O₂
Molecular Weight 166.17 g/mol 136.15 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Melting Point 152-154 °C[1]180-181 °C[2]
Boiling Point 168-170 °C (at 11 Torr)[3]274-275 °C[2]
pKa ~4.09 (estimated based on substituent effects)~4.36[4]
Solubility Soluble in organic solventsSlightly soluble in water; soluble in acetone, ethanol[2][5]

Reactivity in Synthesis: A Tale of Two Substituents

The reactivity of the carboxylic acid group in both molecules is influenced by the nature of the substituents on the aromatic ring. The methoxy (-OCH₃) group in 3-Methoxy-4-methylbenzoic acid and the methyl (-CH₃) group in p-toluic acid exert distinct electronic effects, thereby impacting their performance in common synthetic transformations such as esterification and amidation.

The methoxy group is generally considered an electron-donating group through resonance (+R effect) but is electron-withdrawing inductively (-I effect).[6] In the meta position relative to the carboxylic acid, as in 3-Methoxy-4-methylbenzoic acid, the inductive effect tends to dominate, leading to a slight increase in acidity compared to benzoic acid.[7] The methyl group in p-toluic acid is an electron-donating group through both inductive (+I) and hyperconjugation effects, which tends to decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2]

This difference in acidity can influence the rate and equilibrium of acid-catalyzed reactions. A more acidic carboxylic acid can be more readily activated, potentially leading to faster reaction rates in certain synthetic protocols.

Performance in Key Synthetic Transformations

While direct, side-by-side comparative studies with quantitative yield data for these two specific molecules in the same reaction are not extensively available in the literature, we can infer their relative performance based on general principles of organic chemistry and provide representative protocols.

Esterification

Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The reactivity in this reaction is influenced by the acidity of the carboxylic acid and steric hindrance around the carboxyl group.

3-Methoxy-4-methylbenzoic acid , with its slightly higher acidity, may exhibit a faster rate of esterification compared to p-toluic acid under identical conditions.

p-Toluic acid , while slightly less acidic, is a widely used substrate for esterification, and high yields can be achieved, often by driving the equilibrium towards the product by using an excess of the alcohol or by removing water as it is formed.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. Carboxylic acids are typically activated before reaction with an amine. Common activating agents include carbodiimides (like EDC) and phosphonium salts (like PyBOP).

The electronic nature of the substituents can influence the ease of activation of the carboxylic acid. The slightly more electron-deficient carbonyl carbon in 3-Methoxy-4-methylbenzoic acid might make it more susceptible to nucleophilic attack by the activating agent. However, for practical synthetic purposes, both acids can be efficiently converted to amides using standard coupling protocols, and high yields are generally attainable with both substrates.

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations involving both acids.

Protocol 1: Esterification of p-Toluic Acid (Fischer Esterification)

Reaction: Synthesis of Methyl p-toluate

Materials:

  • p-Toluic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • 0.6 M aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 100-mL round-bottomed flask, dissolve 6.1 g of p-toluic acid in 20 mL of methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture at reflux for 45 minutes.

  • After cooling, transfer the solution to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 40 mL of dichloromethane and add it to the separatory funnel.

  • Shake the funnel to extract the product into the dichloromethane layer (bottom layer), venting frequently.

  • Separate the layers and wash the organic layer with 25 mL of water, followed by 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any unreacted acid.

  • Wash the organic layer again with 25 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl p-toluate.

  • The product can be further purified by distillation.

Protocol 2: Amidation of 3-Methoxy-4-methylbenzoic Acid (EDC/HOBt Coupling)

Reaction: Synthesis of a generic N-substituted amide of 3-Methoxy-4-methylbenzoic acid

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • Desired primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-Methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Applications in Drug Synthesis and Industry

Both 3-Methoxy-4-methylbenzoic acid and p-toluic acid serve as important intermediates in various industrial applications, particularly in the synthesis of pharmaceuticals and polymers.

3-Methoxy-4-methylbenzoic acid is a key building block in the synthesis of several pharmaceutical compounds. Notably, it is an intermediate in the production of the asthma medication Zafirlukast and the non-steroidal mineralocorticoid receptor antagonist Finerenone, which is used to treat chronic kidney disease associated with type 2 diabetes.[8]

p-Toluic acid has broader industrial applications. It is a precursor to terephthalic acid, a monomer used in the large-scale production of polyethylene terephthalate (PET), a common polyester for packaging and textiles.[2][4] In the pharmaceutical industry, derivatives of p-toluic acid are used to synthesize a variety of drugs, including anti-inflammatory and analgesic agents.[4][9]

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the roles of these two acids in synthesis, the following diagrams, generated using Graphviz, depict their chemical structures, a general amidation workflow, and their application in the synthesis of specific intermediates.

cluster_0 Chemical Structures 3-Methoxy-4-methylbenzoic acid 3-Methoxy-4-methylbenzoic acid C₉H₁₀O₃ p-Toluic acid p-Toluic acid C₈H₈O₂ Carboxylic Acid Carboxylic Acid Amide Product Amide Product Carboxylic Acid->Amide Product Amine Amine Amine->Amide Product Coupling Reagents Coupling Reagents Coupling Reagents->Amide Product Solvent Solvent Solvent->Amide Product Work-up & Purification Work-up & Purification Amide Product->Work-up & Purification cluster_0 Synthesis of a Finerenone Precursor cluster_1 Synthesis of a PET Precursor 3-Methoxy-4-methylbenzoic acid 3-Methoxy-4-methylbenzoic acid Activation Activation 3-Methoxy-4-methylbenzoic acid->Activation Amidation Amidation Activation->Amidation Finerenone Precursor Finerenone Precursor Amidation->Finerenone Precursor p-Toluic acid p-Toluic acid Esterification Esterification p-Toluic acid->Esterification Terephthalic acid precursor Terephthalic acid precursor Esterification->Terephthalic acid precursor

References

A Comparative Guide to the Reactivity of 3-(Methoxycarbonyl)-4-methylbenzoic Acid and 4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylbenzoic acid. The analysis is grounded in the electronic effects of their respective substituents and supported by acidity data. Detailed experimental protocols for representative reactions are provided to illustrate their practical application in synthesis.

Theoretical Comparison of Reactivity

The reactivity of a carboxylic acid in common reactions such as esterification and amidation is significantly influenced by the electronic properties of the other substituents on the aromatic ring. The key to understanding the differing reactivity of this compound and 4-methylbenzoic acid lies in the nature of the methoxycarbonyl and methyl groups.

  • 4-methylbenzoic acid: The methyl group (-CH₃) at the para-position is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the carboxyl group, making the carboxylic acid less acidic and the carboxylate conjugate base less stable. Consequently, the carbonyl carbon is less electrophilic.

  • This compound: This molecule has both an electron-donating methyl group and an electron-withdrawing methoxycarbonyl group (-COOCH₃). The methoxycarbonyl group, positioned meta to the carboxylic acid, is a strong electron-withdrawing group (EWG) due to its inductive effect. This effect significantly outweighs the donating effect of the methyl group. The EWG withdraws electron density from the aromatic ring and, by extension, from the carboxylic acid group. This makes the carbonyl carbon more electrophilic and the carboxylate conjugate base more stable.

This difference in electronic effects leads to a predictable difference in acidity and reactivity. The increased electrophilicity of the carbonyl carbon in this compound suggests a higher reactivity towards nucleophiles in reactions like esterification and amidation compared to 4-methylbenzoic acid.

Quantitative Comparison of Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base and a strong indicator of the electrophilicity of the carbonyl carbon. A lower pKa value signifies a stronger acid and generally correlates with higher reactivity in nucleophilic acyl substitution reactions.

CompoundSubstituent at Position 3Substituent at Position 4pKa (Predicted/Experimental)Acidity
4-methylbenzoic acidH-CH₃ (EDG)~4.36[1]Weaker
This compound-COOCH₃ (EWG)-CH₃ (EDG)~3.83 (predicted for 3-(methoxycarbonyl)benzoic acid)[1]Stronger

The significantly lower predicted pKa of a benzoic acid bearing a 3-methoxycarbonyl group indicates it is a stronger acid than 4-methylbenzoic acid. This supports the theoretical prediction of its enhanced reactivity.

Experimental Protocols

Fischer Esterification

This protocol describes the acid-catalyzed esterification of a benzoic acid derivative with methanol.

Reactants:

  • Benzoic acid derivative (1.0 eq)

  • Methanol (solvent and reactant, large excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the benzoic acid derivative.

  • Add a large excess of methanol to dissolve the acid.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Amide Bond Formation

This protocol outlines the formation of an amide using a coupling agent.

Reactants:

  • Benzoic acid derivative (1.0 eq)

  • Amine (e.g., benzylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq) as a base

Procedure:

  • Dissolve the benzoic acid derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add HOBt and EDC to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine in anhydrous DCM and add the base.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography or recrystallization.

Visualizations

Electronic Effects on Reactivity

The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the reactivity of the carboxylic acid functional group.

G cluster_0 Reactivity Comparison 4-methylbenzoic_acid 4-methylbenzoic acid EDG Electron-Donating Group (-CH₃) 4-methylbenzoic_acid->EDG has 3-methoxycarbonyl-4-methylbenzoic_acid This compound EWG Electron-Withdrawing Group (-COOCH₃) 3-methoxycarbonyl-4-methylbenzoic_acid->EWG has dominant Reactivity_decrease Decreased Electrophilicity Lower Reactivity EDG->Reactivity_decrease leads to Reactivity_increase Increased Electrophilicity Higher Reactivity EWG->Reactivity_increase leads to

Caption: Electronic effects of substituents on reactivity.

General Experimental Workflow for Amidation

The diagram below outlines a typical workflow for the synthesis of an amide from a carboxylic acid.

G Start Start: Carboxylic Acid + Amine Activation Activation of Carboxylic Acid (e.g., with EDC/HOBt) Start->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Final Product: Amide Purification->Product

Caption: General workflow for amide synthesis.

References

Safety Operating Guide

Navigating the Disposal of 3-(Methoxycarbonyl)-4-methylbenzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and disposal protocols are paramount for ensuring a secure laboratory environment. For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(Methoxycarbonyl)-4-methylbenzoic acid are critical. Due to the limited availability of specific disposal information for this compound, a cautious approach based on general principles for benzoic acid derivatives and solid organic waste is necessary.

The disposal of any chemical waste requires a thorough understanding of its potential hazards and adherence to local, state, and federal regulations. For a compound with limited specific data like this compound, a conservative approach that treats the substance as hazardous is the most prudent course of action.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, a comprehensive hazard assessment is crucial. Based on the functional groups present (a carboxylic acid and a methyl ester), this compound should be handled with care.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound, treating it as a hazardous solid organic waste.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous solid chemical waste.

    • Do not mix it with other waste streams unless compatibility has been confirmed by a qualified chemist or environmental health and safety (EHS) officer.

    • Keep it separate from incompatible materials such as strong oxidizing agents, bases, and reactive chemicals.

  • Container Management:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • The original product container, if in good condition, can be used for waste accumulation.

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Keep the container closed at all times, except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.

  • Disposal Request:

    • Once the waste container is full or the chemical is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Quantitative Data Summary

PropertyBenzoic Acid (CAS: 65-85-0)This compound
Appearance White crystalline solid[1]Assumed to be a solid
Solubility in Water Slightly solubleUnknown
pH AcidicAssumed to be acidic
Primary Hazards Causes serious eye damage, Skin irritation, Harmful if swallowed.[2]To be determined by user assessment
Disposal Consideration Dispose of as hazardous waste. Do not allow to enter drains or water courses.[2][3]Treat as hazardous waste

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the primary protocol is to follow your institution's established hazardous waste management plan. This typically involves:

  • Consulting the Safety Data Sheet (SDS): Although an SDS for this specific compound was not located, it is standard practice to consult the SDS for handling and disposal information. If a similar compound's SDS is used for guidance, this should be done with caution and by a qualified professional.

  • Contacting the Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for guidance on chemical waste disposal. They can provide specific instructions based on their expertise and knowledge of regulatory requirements.

  • Completing a Hazardous Waste Pickup Request: Follow your institution's procedure for requesting the removal of hazardous waste from your laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a chemical with limited safety information.

DisposalWorkflow Disposal Workflow for Uncharacterized Chemicals start Start: Chemical for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for this exact chemical? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as a hazardous chemical of its class (benzoic acid derivative). sds_check->sds_no No end End: Proper Disposal sds_yes->end hazard_assessment Conduct a thorough hazard assessment. Consult with EHS. sds_no->hazard_assessment ppe Wear appropriate Personal Protective Equipment (PPE). hazard_assessment->ppe segregate Segregate from incompatible materials. Store in a labeled, sealed container. ppe->segregate saa Store in a designated Satellite Accumulation Area (SAA). segregate->saa disposal_request Arrange for disposal through EHS or a licensed contractor. saa->disposal_request disposal_request->end

Caption: Disposal decision workflow for a chemical with limited safety data.

References

Navigating the Safe Handling of 3-(Methoxycarbonyl)-4-methylbenzoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on personal protective equipment, operational procedures, and disposal plans for 3-(Methoxycarbonyl)-4-methylbenzoic acid, ensuring a secure laboratory environment.

When handling this compound, laboratory professionals must adhere to stringent safety protocols to mitigate potential risks. While some safety data sheets (SDS) classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard, others indicate it as toxic if swallowed, in contact with skin, or inhaled[1][2]. Due to these discrepancies, a cautious approach is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safe use of this compound in research and development settings.

Immediate Safety and Personal Protective Equipment (PPE)

The primary objective is to prevent direct contact with the substance and to avoid the inhalation of its dust or vapors. The following table summarizes the recommended PPE for handling this compound, assuming the highest level of communicated risk.

Protection Type Recommended Equipment Specification and Use
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant, impervious glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect against skin contact. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit is advised.
Respiratory Protection NIOSH-approved RespiratorA full-face respirator with an appropriate cartridge should be used if the handling process may generate dust or aerosols, or if working outside of a certified chemical fume hood. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient[3].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure. The following protocol outlines the necessary steps for safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapor.

  • Ventilation: Ensure that the local exhaust ventilation is functioning correctly before commencing any work.

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled waste containers.

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Handling the Chemical:

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the dispersion of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Inhalation and Contact: Always handle the substance in a way that minimizes the generation of dust and avoids direct contact with skin and eyes[1].

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the chemical, such as gloves, weighing paper, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of as hazardous waste. Do not pour it down the drain[3].

  • Contaminated Packaging: The original container, once empty, should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

2. Waste Disposal Protocol:

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Clearly label all waste containers with the full chemical name and associated hazards.

  • Store waste containers in a designated, well-ventilated, and secure area until they are collected by a licensed hazardous waste disposal company.

Experimental Workflow: PPE Selection Process

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Assess Task and Potential for Exposure BasePPE Standard PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile/Butyl Gloves Start->BasePPE CheckDust Will the procedure generate dust or aerosols? CheckSplash Is there a risk of splashing? CheckDust->CheckSplash No AddRespirator Add Respiratory Protection: - NIOSH-approved Respirator or - N95/P1 Dust Mask CheckDust->AddRespirator Yes AddFaceShield Add Face Shield over Safety Goggles CheckSplash->AddFaceShield Yes Proceed Proceed with Experiment CheckSplash->Proceed No BasePPE->CheckDust AddRespirator->CheckSplash AddFaceShield->Proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonyl)-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.